Adomeglivant
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLTMSUPQDLIB-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488363-78-5 | |
| Record name | Adomeglivant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adomeglivant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADOMEGLIVANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adomeglivant: A Deep Dive into its Mechanism of Action as a Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR). Developed for the potential treatment of type 2 diabetes, its primary mechanism of action involves the direct blockade of glucagon binding to its receptor, thereby mitigating the hyperglycemic effects of glucagon. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its binding affinity, functional antagonism of the glucagon-stimulated signaling pathway, and its effects on hepatic glucose metabolism. Furthermore, this document summarizes key findings from clinical trials and outlines the experimental methodologies employed to elucidate its mechanism of action.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia. This compound emerges as a therapeutic candidate designed to counteract this pathology by competitively inhibiting the glucagon receptor. This guide delves into the core mechanisms underpinning the therapeutic potential of this compound.
Molecular Pharmacology
This compound exerts its pharmacological effects through high-affinity binding to the glucagon receptor, a Class B G-protein coupled receptor (GPCR). This interaction prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.
Receptor Binding Affinity
This compound demonstrates potent and selective binding to the human glucagon receptor. The equilibrium dissociation constant (Ki) for this compound at the glucagon receptor has been determined to be 6.66 nM, indicating a high binding affinity.[1]
| Parameter | Value | Receptor |
| Ki | 6.66 nM | Human Glucagon Receptor |
Table 1: this compound Receptor Binding Affinity. This table summarizes the equilibrium dissociation constant (Ki) of this compound for the human glucagon receptor.
Functional Antagonism
The binding of this compound to the glucagon receptor translates into effective functional antagonism of glucagon-mediated signaling. A key downstream event following glucagon receptor activation is the production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. This compound has been shown to dose-dependently inhibit glucagon-stimulated cAMP production.
| Parameter | Value | Cell Line | Assay |
| IC50 (GCGR) | 28 nM | - | Glucagon Receptor Inhibition |
| IC50 (cAMP) | 1.8 µM | HEK293-GluR | Glucagon-stimulated cAMP production |
| IC50 (GLP-1R) | 3.4 µM | - | Off-target inhibition |
| IC50 (GIP-R) | 2.0 µM | - | Off-target inhibition |
Table 2: this compound Functional Antagonism. This table presents the half-maximal inhibitory concentrations (IC50) of this compound for the glucagon receptor, glucagon-stimulated cAMP production, and its off-target effects on the GLP-1 and GIP receptors.[1][2]
Signaling Pathway
The canonical signaling pathway initiated by glucagon binding to its receptor involves the activation of a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in gluconeogenesis, primarily through the coactivator PGC-1α. This compound disrupts this cascade at its inception by preventing the initial binding of glucagon.
Figure 1: this compound's interruption of the glucagon signaling pathway.
Effects on Hepatic Glucose Metabolism
By antagonizing the glucagon receptor, this compound directly impacts hepatic glucose metabolism. In vitro studies using primary hepatocytes have demonstrated that this compound significantly reduces the expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). This leads to a decrease in hepatic glucose production.
Clinical Trial Data
This compound has been evaluated in Phase 2 clinical trials in patients with type 2 diabetes. The studies demonstrated dose-dependent reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose.
| Study | Treatment Group | N | Baseline HbA1c (%) | Change in HbA1c from Baseline | Change in Fasting Glucose from Baseline |
| Phase 2a (12 weeks) | Placebo | - | - | +0.11% | - |
| This compound 10 mg | - | - | -0.83% | Significant reduction | |
| This compound 30 mg | - | - | -0.65% | Significant reduction | |
| This compound 60 mg | - | - | -0.66% | Significant reduction | |
| Phase 2b (24 weeks) | Placebo | - | - | -0.15% | - |
| This compound 2.5 mg | - | - | -0.45% | - | |
| This compound 10 mg | - | - | -0.78% | Significant reduction | |
| This compound 20 mg | - | - | -0.92% | Significant reduction |
Table 3: Summary of this compound Phase 2 Clinical Trial Efficacy Data. This table summarizes the key efficacy outcomes from the Phase 2a and 2b clinical trials of this compound in patients with type 2 diabetes.[3][4][5]
The most common adverse events reported in clinical trials were dose-dependent, reversible elevations in serum aminotransferases.[6]
Experimental Protocols
The following sections outline the general methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of this compound for the human glucagon receptor.
-
Method: A competitive radioligand binding assay is performed using membranes prepared from cells stably expressing the human glucagon receptor (e.g., HEK293-hGCGR).
-
Membranes are incubated with a fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for IC50 determination)
-
Objective: To determine the functional potency of this compound in inhibiting glucagon-stimulated cAMP production.
-
Method: A cell-based functional assay is conducted using a cell line engineered to express the human glucagon receptor (e.g., HEK293-GluR).
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of glucagon (typically at its EC80) to induce cAMP production.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
-
The concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP response (IC50) is determined by non-linear regression analysis.[2]
-
Figure 2: A generalized experimental workflow for characterizing this compound.
qPCR and Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression of gluconeogenic genes and the phosphorylation of CREB.
-
Method:
-
Primary hepatocytes are treated with glucagon in the presence or absence of this compound.
-
For qPCR, total RNA is extracted, reverse-transcribed to cDNA, and the relative expression of target genes (e.g., PCK1, G6PC) is quantified using real-time PCR.
-
For Western blotting, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pCREB and total CREB.[7]
-
Conclusion
This compound is a potent and selective glucagon receptor antagonist that effectively inhibits glucagon-stimulated cAMP signaling and subsequent hepatic glucose production. Clinical studies have demonstrated its efficacy in lowering blood glucose levels in patients with type 2 diabetes. The data presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound, supporting its rationale as a potential therapeutic agent for the management of hyperglycemia. Further research and long-term clinical studies are warranted to fully elucidate its therapeutic profile and long-term safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of LY2409021: A Glucagon Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2409021, also known as Adomeglivant, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2][3] Developed by Eli Lilly and Company, it has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus.[4][5] The primary mechanism of action of LY2409021 involves the inhibition of glucagon-mediated hepatic glucose production, thereby leading to a reduction in plasma glucose levels.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LY2409021.
Discovery and Medicinal Chemistry
The discovery of LY2409021 was guided by a "scaffold hopping" strategy, a medicinal chemistry approach used to identify novel molecular frameworks with similar biological activity to known compounds.[6] This strategy was employed based on the structures of previously identified glucagon receptor antagonists, such as MK-0893.[6] The optimization of these initial leads focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of LY2409021.[7][8] The chemical structure of LY2409021 features a central biphenyl ether moiety linked to a β-alanine benzamide side chain and a trifluoromethyl group, which are common structural motifs in this class of antagonists.[1]
Synthesis
While the complete, step-by-step synthesis of LY2409021 is proprietary information, key aspects of its chemical synthesis have been described in the scientific literature. A crucial step in the synthesis involves the formation of a β-trifluoromethyl ketone moiety. This is achieved through a copper-catalyzed electrophilic ring-opening cross-coupling reaction of a cyclopropanol intermediate. This specific reaction allows for the efficient and stereoselective introduction of the trifluoromethyl group, a key pharmacophore for the molecule's activity.
Further synthetic steps likely involve standard organic chemistry transformations to construct the biphenyl ether core and append the β-alanine benzamide side chain. These transformations could include nucleophilic aromatic substitution or etherification reactions to form the biphenyl ether linkage, followed by amide coupling reactions to attach the side chain.
Biological Activity and Mechanism of Action
LY2409021 is a competitive antagonist of the glucagon receptor, with a reported Ki value of 6.66 nM. It exhibits over 200-fold selectivity for the glucagon receptor over related class B G-protein coupled receptors (GPCRs). The binding of LY2409021 to the glucagon receptor allosterically inhibits the conformational changes induced by the binding of the natural ligand, glucagon. This prevents the activation of the downstream signaling cascade.
The primary signaling pathway of the glucagon receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Upon glucagon binding, Gsα activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][10][11] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) in the liver.[10][12][13] By blocking this pathway, LY2409021 effectively reduces hepatic glucose output.
Quantitative Data
The following tables summarize the key quantitative data for LY2409021 from preclinical and clinical studies.
Table 1: In Vitro Activity of LY2409021
| Parameter | Value | Reference |
| Glucagon Receptor (GCGR) Ki | 6.66 nM | |
| Selectivity vs. related GPCRs | >200-fold |
Table 2: Pharmacokinetic Properties of LY2409021 in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | 4-8 hours | [1][3] |
| Half-life (t½) | ~55 hours | [1][3] |
Table 3: Clinical Efficacy of LY2409021 in Patients with Type 2 Diabetes (Phase 2a Study, 12 Weeks)
| Treatment Group | Change in HbA1c from Baseline | p-value vs. Placebo | Reference |
| Placebo | +0.11% | - | [14] |
| 10 mg LY2409021 | -0.83% | < 0.05 | [14] |
| 30 mg LY2409021 | -0.65% | < 0.05 | [14] |
| 60 mg LY2409021 | -0.66% | < 0.05 | [14] |
Table 4: Clinical Efficacy of LY2409021 in Patients with Type 2 Diabetes (Phase 2b Study, 24 Weeks)
| Treatment Group | Change in HbA1c from Baseline | p-value vs. Placebo | Reference |
| Placebo | -0.15% | - | [14] |
| 2.5 mg LY2409021 | -0.45% | Not Significant | [14] |
| 10 mg LY2409021 | -0.78% | < 0.05 | [14] |
| 20 mg LY2409021 | -0.92% | < 0.05 | [14] |
Experimental Protocols
Glucagon Receptor-Mediated cAMP Accumulation Assay
Objective: To determine the in vitro potency of LY2409021 in inhibiting glucagon-stimulated cAMP production in cells expressing the human glucagon receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human glucagon receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluency. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of LY2409021 or vehicle control for a specified time (e.g., 30 minutes).
-
Glucagon Stimulation: Glucagon is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The concentration-response curves for LY2409021 are plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal glucagon response) is calculated.
Hepatic Glucose Production Assay
Objective: To assess the effect of LY2409021 on glucagon-stimulated glucose production in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice by collagenase perfusion of the liver.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium.
-
Assay Conditions: After an attachment period, the culture medium is replaced with a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).
-
Compound Treatment: Hepatocytes are treated with varying concentrations of LY2409021 or vehicle control.
-
Glucagon Stimulation: Glucagon is added to the wells to stimulate glucose production.
-
Glucose Measurement: After a defined incubation period, the medium is collected, and the glucose concentration is measured using a glucose oxidase-based assay kit.
-
Data Analysis: The effect of LY2409021 on glucagon-stimulated glucose production is quantified, and dose-response curves are generated to determine the IC50 value.
Visualizations
Caption: Glucagon signaling pathway and its inhibition by LY2409021.
Caption: Workflow for the preclinical and clinical evaluation of LY2409021.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Using glucagon receptor antagonism to evaluate the physiological effects of extrapancreatic glucagon in totally pancreatectomised individuals: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. prezi.com [prezi.com]
- 13. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]
- 14. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Adomeglivant: A Technical Overview of its Glucagon Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adomeglivant (also known as LY2409021) is a potent, selective, and orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR). Developed by Eli Lilly and Company, it has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the glucagon receptor antagonist activity of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Core Mechanism of Action: Glucagon Receptor Antagonism
This compound exerts its glucose-lowering effects by directly blocking the action of glucagon on its receptor, primarily in the liver. Glucagon, a key counter-regulatory hormone to insulin, stimulates hepatic glucose production (gluconeogenesis and glycogenolysis), thereby raising blood glucose levels. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. By antagonizing the GCGR, this compound mitigates this effect, leading to a reduction in hepatic glucose output and consequently, lower blood glucose concentrations.[1]
Pharmacologically, this compound has been characterized as both a competitive and an allosteric antagonist .[2][3] Its competitive nature is demonstrated by its ability to bind to the glucagon receptor and compete with the natural ligand, glucagon. The allosteric component of its antagonism suggests that it can also bind to a site on the receptor distinct from the glucagon binding site, inducing a conformational change that prevents receptor activation.
The primary intracellular signaling pathway initiated by glucagon binding to its G-protein coupled receptor (GPCR) involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound has been shown to dose-dependently block this glucagon-induced elevation of cAMP.[2]
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent and selective antagonist activity in various in vitro assays.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 6.66 nM | Human Glucagon Receptor | [3] |
| cAMP Inhibition (IC50) | Not explicitly reported, but dose-dependent inhibition demonstrated | HEK293 cells expressing the glucagon receptor (HEK293-GluR) | [2] |
| Selectivity | >200-fold selectivity vs. related receptors | Not specified | [3] |
Experimental Protocols
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor. While the specific details for this compound's Ki determination have not been published, a general protocol is as follows:
-
Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human glucagon receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Assay Components: The assay mixture includes the prepared cell membranes, a fixed concentration of a radiolabeled glucagon receptor ligand (e.g., [125I]-glucagon), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The components are incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of an antagonist to block agonist-induced cAMP production.
-
Cell Culture: A cell line expressing the glucagon receptor, such as HEK293-GluR, is cultured to an appropriate density in multi-well plates.[2]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Glucagon Stimulation: A fixed concentration of glucagon is added to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured. This is often done using commercially available kits based on methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).
-
Data Analysis: The results are expressed as the percentage of inhibition of the glucagon-stimulated cAMP response. An IC50 value can be determined from the dose-response curve.
In Vivo Activity
Preclinical in vivo studies have demonstrated the glucose-lowering efficacy of this compound. For instance, in a study involving mice, a 5 mg/kg intraperitoneal (i.p.) dose of this compound was shown to completely abolish the hyperglycemic action of a specific agonist.[2]
Clinical Pharmacology
This compound has been evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patients with type 2 diabetes.
Phase 1 Studies
Single and multiple ascending dose studies in healthy subjects and patients with type 2 diabetes demonstrated that this compound was generally well-tolerated and effective at lowering fasting and postprandial glucose levels.[4] A reduction in fasting serum glucose of up to approximately 1.25 mmol/L was observed on day 28 of a multiple-dose study.[4]
Phase 2 Studies
Two key Phase 2 studies (a 12-week and a 24-week study) further evaluated the efficacy and safety of this compound in patients with type 2 diabetes.[2]
Table 2: Summary of Phase 2a Clinical Trial Results (12 Weeks)
| Treatment Group | N | Mean Change from Baseline in HbA1c (%) |
| Placebo | - | +0.11 |
| This compound 10 mg | - | -0.83 |
| This compound 30 mg | - | -0.65 |
| This compound 60 mg | - | -0.66 |
| p < 0.05 vs. placebo |
Table 3: Summary of Phase 2b Clinical Trial Results (24 Weeks)
| Treatment Group | N | Mean Change from Baseline in HbA1c (%) |
| Placebo | - | -0.15 |
| This compound 2.5 mg | - | -0.45 |
| This compound 10 mg | - | -0.78 |
| This compound 20 mg | - | -0.92 |
| *p < 0.05 vs. placebo |
Safety and Tolerability
Across clinical trials, this compound was generally well-tolerated. The most notable safety finding was a dose-dependent and reversible increase in serum aminotransferases (ALT and AST).[4] However, these elevations were generally modest and not associated with signs of severe liver injury.[5] Other observed effects included increases in blood pressure and LDL cholesterol.[6][7] The incidence of hypoglycemia with this compound was not significantly different from placebo.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Adomeglivant: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adomeglivant (LY2409021) is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] It has been investigated for its potential as a therapeutic agent in the management of type 2 diabetes mellitus due to its ability to reduce hepatic glucose production and lower serum glucose levels.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.
Chemical Structure and Identification
This compound is a synthetic organic compound with a complex molecular architecture.[1] Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | PubChem |
| Molecular Formula | C₃₂H₃₆F₃NO₄ | [4] |
| Molecular Weight | 555.6 g/mol | [4] |
| CAS Number | 1488363-78-5 | [4] |
| SMILES | CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O--INVALID-LINK--C3=CC=C(C=C3)C(=O)NCCC(=O)O | PubChem |
| InChI Key | FASLTMSUPQDLIB-MHZLTWQESA-N | PubChem |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.
| Property | Value | Source(s) |
| Physical State | Solid | [4] |
| Solubility | Soluble in DMSO.[4] Insoluble in water.[5] | [4][5] |
| Binding Affinity (Ki) | 6.66 nM for human glucagon receptor | [2][6] |
| IC₅₀ | 1.8 µM (for glucagon-induced cAMP increase in HEK293 cells expressing rat glucagon receptor) | [4] |
Pharmacokinetic Properties
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Value | Species | Source(s) |
| Time to Maximum Concentration (Tmax) | 4 - 8 hours | Human | [7] |
| Half-life (t½) | 51 - 59 hours | Human | [7] |
| Administration Route | Oral | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective, allosteric antagonist of the glucagon receptor (GCGR), a member of the G protein-coupled receptor (GPCR) family.[8][9] Glucagon, a peptide hormone, plays a critical role in glucose homeostasis by stimulating hepatic glucose production.[10] By blocking the action of glucagon, this compound effectively reduces the output of glucose from the liver.[1]
The binding of glucagon to GCGR on hepatocytes activates a downstream signaling cascade. This compound competitively inhibits this initial binding step.[2] The canonical glucagon signaling pathway that is inhibited by this compound is depicted below.
Experimental Protocols
The following are generalized experimental protocols based on published research for assessing the activity of this compound.
In Vitro cAMP Inhibition Assay
This assay is used to determine the potency of this compound in inhibiting glucagon-stimulated cAMP production in a cellular context.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 1488363-78-5 | Glucagon Receptor | MOLNOVA [molnova.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Adomeglivant: A Selective Allosteric Modulator of the Glucagon Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable small-molecule allosteric antagonist of the human glucagon receptor (GCGR). Developed for the chronic treatment of type 2 diabetes mellitus, this compound has demonstrated significant glucose-lowering effects in both preclinical and clinical settings. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data. Detailed experimental methodologies and visualizations of key pathways are provided to support further research and development in the field of glucagon receptor antagonism.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. This compound represents a therapeutic approach aimed at attenuating the effects of excess glucagon by antagonizing its receptor. As a selective allosteric modulator, this compound offers a distinct mechanism of action with the potential for a favorable safety and efficacy profile.
Mechanism of Action
This compound functions as a negative allosteric modulator of the glucagon receptor, a Class B G-protein coupled receptor (GPCR).[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glucagon), allosteric modulators bind to a topographically distinct site on the receptor.
Allosteric Binding Site
While the precise crystal structure of this compound bound to the GCGR is not publicly available, evidence from structurally similar antagonists, such as MK-0893, suggests that this compound likely binds to an extra-helical allosteric site. This site is located outside the seven-transmembrane (7TM) helical bundle, in a position between transmembrane helices TM6 and TM7, extending into the lipid bilayer.[3] This binding is thought to restrict the outward movement of TM6, a conformational change necessary for G-protein coupling and subsequent downstream signaling.[3]
Downstream Signaling Pathway
The binding of glucagon to the GCGR activates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] this compound effectively blocks this glucagon-induced rise in cAMP levels.[1][2] This, in turn, inhibits the activation of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).[4] Consequently, the expression of key gluconeogenic genes, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), phosphoenolpyruvate carboxykinase (PCK1), and glucose-6-phosphatase (G6PC), is reduced, leading to decreased hepatic glucose production.[4]
Quantitative Data
In Vitro Activity
| Parameter | Species | Cell Line | Value | Reference(s) |
| Ki | Human | - | 6.66 nM | [4] |
| IC50 (vs. Glucagon) | Rat | HEK293-GluR | 1.8 µM | [1] |
| IC50 (vs. GLP-1) | Rat | HEK293-GLP-1R | 1.2 µM | [1] |
Human Pharmacokinetics (Oral Administration)
| Parameter | Value | Reference(s) |
| Tmax (Median) | 4-8 hours | [5] |
| Half-life (t½) | ~55 hours | [5] |
Clinical Efficacy (Phase 2 Studies)
| Study | Dose | Duration | Baseline HbA1c | Change in HbA1c from Baseline | Reference(s) |
| Phase 2a | 10 mg | 12 weeks | ~8.1% | -0.67% | [6] |
| Phase 2a | 30 mg | 12 weeks | ~8.1% | -0.96% | [6] |
| Phase 2a | 60 mg | 12 weeks | ~8.1% | -1.16% | [6] |
| Phase 2b | 10 mg | 24 weeks | ~8.1% | -0.78% | [7] |
| Phase 2b | 20 mg | 24 weeks | ~8.1% | -0.92% | [7] |
Note: All changes in HbA1c were statistically significant compared to placebo.
Clinical Safety and Tolerability
| Adverse Effect | Observation | Reference(s) |
| Aminotransferases (ALT/AST) | Dose-dependent, reversible increases | [6][8] |
| Hepatic Fat Fraction | Significant increase with 20 mg dose vs. placebo and sitagliptin | [9][10] |
| Blood Pressure | Small but significant increases in systolic and diastolic BP | [11] |
| Cholesterol | Significant increase in total cholesterol | [10] |
| Body Weight | Significant increase | [10] |
| Hypoglycemia | Incidence not statistically different from placebo | [7] |
Experimental Protocols
In Vitro cAMP Inhibition Assay (Representative Protocol)
This protocol is a representative method for assessing the antagonist activity of compounds like this compound on the glucagon receptor.
Methodology:
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human glucagon receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Antagonist Incubation: Add the diluted this compound or vehicle control to the respective wells and incubate for a short period.
-
Agonist Stimulation: Add a pre-determined concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the glucagon receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human glucagon receptor.
-
Radioligand: Use a radiolabeled ligand that binds to the GCGR, such as [125I]-glucagon.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Summary and Future Directions
This compound is a well-characterized selective allosteric antagonist of the glucagon receptor that has demonstrated robust glucose-lowering effects in clinical trials. Its mechanism of action, involving the inhibition of the GCGR-mediated cAMP signaling pathway, is well-understood. However, the development of this compound and other glucagon receptor antagonists has been met with challenges, primarily related to off-target effects on liver function, including elevations in aminotransferases and hepatic fat.
Future research in this area should focus on:
-
Elucidating the precise mechanisms underlying the observed liver-related adverse effects.
-
Designing second-generation glucagon receptor antagonists with an improved safety profile that uncouples the glucose-lowering efficacy from the hepatic liabilities.
-
Exploring the potential of partial antagonists or tissue-specific modulators to mitigate off-target effects.
The comprehensive data presented in this guide provides a solid foundation for researchers and drug developers working to advance the therapeutic potential of glucagon receptor modulation for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. This compound (LY2409021) / Eli Lilly [delta.larvol.com]
- 11. ASPET | Diabetes Pharmacology Advances - A Joint Virtual Issue [aspet.org]
The Role of Adomeglivant in Blocking Glucagon Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon, a key hormone in glucose homeostasis, exerts its effects through the glucagon receptor (GCGR), a Class B G-protein coupled receptor. Dysregulation of glucagon signaling is a significant contributor to hyperglycemia in type 2 diabetes. Adomeglivant (LY2409021) is a potent and selective, orally administered, competitive antagonist of the human glucagon receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in blocking glucagon signaling. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Introduction to Glucagon Signaling
Glucagon, secreted by pancreatic α-cells in response to low blood glucose, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. The physiological effects of glucagon are mediated by the glucagon receptor (GCGR), primarily expressed in the liver. The binding of glucagon to GCGR initiates a signaling cascade that ultimately leads to increased gluconeogenesis and glycogenolysis.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the human glucagon receptor.[1] By binding to the receptor, it prevents the binding of endogenous glucagon, thereby inhibiting the downstream signaling cascade. This blockade of glucagon signaling leads to a reduction in hepatic glucose production and consequently, a lowering of blood glucose levels.[3] this compound is described as a potent and selective antagonist with a Ki value of 6.66 nM for the human glucagon receptor and demonstrates over 200-fold selectivity against related receptors.[1]
Glucagon Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical glucagon signaling pathway in a hepatocyte and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
In Vitro Potency and Selectivity
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| Ki | Human | Glucagon Receptor (GCGR) | 6.66 nM | [1] |
| IC50 | Rat (HEK293 cells) | Glucagon Receptor (GCGR) | 1.8 µM (for glucagon-induced cAMP increase) | [4] |
| IC50 | Rat (HEK293 cells) | GLP-1 Receptor | 1.2 µM (for glucagon-induced cAMP increase) | [4] |
| IC50 | Rat (HEK293 cells) | GLP-1 Receptor | 7 µM (for GLP-1-induced cAMP increase) | [4] |
| IC50 | Rat (HEK293 cells) | GLP-1 Receptor | 12 µM (for exendin-4-induced cAMP increase) | [4] |
Clinical Efficacy and Safety (Selected Data)
| Study Identifier | Population | Treatment | Duration | Key Findings | Reference |
| NCT01606371 | Healthy Subjects & Type 2 Diabetes | Single doses | - | Reduced fasting and postprandial glucose. | [5][6] |
| NCT01606397 | Type 2 Diabetes | 28 days (5, 30, 60, or 90 mg once daily) | 28 days | Dose-dependent reduction in fasting serum glucose (up to ~1.25 mmol/L). Dose-dependent, reversible increases in serum aminotransferases. | [5][6] |
| Phase II Study | Type 2 Diabetes (on metformin and sulphonylurea) | 20 mg LY2409021 vs. Placebo vs. Sitagliptin | - | Significant HbA1c reduction vs. placebo (-0.77%). Significant increase in hepatic fat fraction vs. placebo (4.44%) and sitagliptin (3.72%). Significant elevations in ALT vs. placebo (10.7 U/L) and sitagliptin (6.8 U/L). | [7] |
| NCT02111096 | Type 2 Diabetes | 20 mg LY2409021 vs. Placebo | 6 weeks | Significant increase in 24-hour mean systolic blood pressure (2.26 mm Hg vs. placebo). Significant reduction in HbA1c (-0.49% vs. placebo). | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize this compound.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the functional antagonism of this compound at the glucagon receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor (hGCGR) are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
-
Cell Seeding: Cells are seeded into 96-well plates at a density that allows for optimal cell health and signal detection.
-
Compound Preparation: this compound is serially diluted in assay buffer to create a range of concentrations.
-
Assay Procedure:
-
Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound or vehicle for a specified pre-incubation period.
-
Glucagon is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time.
-
-
cAMP Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are normalized to the response of glucagon alone (100%) and basal levels (0%). The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Quantitative PCR (qPCR) for Gluconeogenic Gene Expression
This method is used to assess the effect of this compound on the expression of key genes involved in hepatic gluconeogenesis.
Methodology:
-
Hepatocyte Culture and Treatment: Primary hepatocytes or a suitable hepatic cell line are cultured. Cells are treated with glucagon in the presence or absence of this compound for a specified duration.
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA purification kit. The quality and quantity of the RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The relative expression of target genes (e.g., Glucose-6-Phosphatase Catalytic Subunit - G6PC, Phosphoenolpyruvate Carboxykinase 1 - PCK1) is quantified by real-time PCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. A housekeeping gene (e.g., ACTB, GAPDH) is used for normalization.
-
Primer Sequences (Example for Human):
-
G6PC Forward: 5'-CTCACTTTCCCCATCAGGAA-3'
-
G6PC Reverse: 5'-GCTGGAGAACTGGTTCAACA-3'
-
PCK1 Forward: 5'-GAGGTCATTGGCATGGCTTA-3'
-
PCK1 Reverse: 5'-TCACCATCAGCTTGCAGTTG-3'
-
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound is a well-characterized competitive antagonist of the glucagon receptor that effectively blocks glucagon signaling, leading to a reduction in hepatic glucose production. While it has demonstrated glucose-lowering effects in clinical trials, its development has been associated with adverse effects, including elevations in liver enzymes and hepatic fat, as well as increases in blood pressure.[7][8] The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on glucagon receptor antagonists and related therapeutic areas. Further investigation into the mechanisms underlying the observed adverse effects is warranted to fully understand the therapeutic potential of this class of compounds.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pharmakb.com [pharmakb.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Adomeglivant's Antagonistic Effect on cAMP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adomeglivant (also known as LY2409021) is a potent and selective allosteric antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves the inhibition of glucagon-stimulated intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in glucagon signaling.[1] This technical guide provides an in-depth overview of this compound's effect on cAMP production, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of glucagon receptor antagonists.
Introduction to this compound and Glucagon Signaling
Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the GCGR, which is primarily expressed in the liver. The activation of the GCGR initiates a signaling cascade that leads to an increase in intracellular cAMP levels.[1][3] this compound, as a GCGR antagonist, directly counteracts this process, making it a therapeutic candidate for conditions characterized by excessive glucagon action, such as type 2 diabetes mellitus.[2][4]
Quantitative Data: this compound's Potency in Inhibiting cAMP Production
The inhibitory effect of this compound on glucagon-stimulated cAMP production has been quantified in various in vitro studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line | Receptor | Notes | Reference |
| IC₅₀ | 1.8 µM | HEK293 | Rat Glucagon Receptor | This value represents the concentration of this compound required to inhibit 50% of the maximal glucagon-stimulated cAMP production. | [1] |
| Effect | Dose-dependent blockade | HEK293-GluR cells | Glucagon Receptor | This compound was shown to block the glucagon-induced rise in cAMP levels in a dose-dependent manner. | [2] |
Signaling Pathway of Glucagon Receptor and Inhibition by this compound
The canonical signaling pathway initiated by glucagon binding to its receptor involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP from ATP.[1][5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately regulate gene expression and metabolic processes like gluconeogenesis and glycogenolysis.[1][3] this compound, by acting as an allosteric antagonist, prevents the conformational changes in the GCGR that are necessary for G-protein coupling and subsequent cAMP production.[1]
Caption: Glucagon receptor signaling and its inhibition by this compound.
Experimental Protocol: In Vitro cAMP Assay for this compound
The following is a representative protocol for determining the effect of this compound on glucagon-stimulated cAMP production in a cell-based assay. This protocol is based on standard methodologies for GPCR antagonist testing.[6][7]
4.1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor (HEK293-hGCGR).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[7]
-
Glucagon: Lyophilized glucagon reconstituted in an appropriate solvent.
-
This compound: Test compound dissolved in a suitable vehicle (e.g., DMSO).
-
cAMP Assay Kit: A commercially available kit for the quantitative determination of cAMP (e.g., HTRF, ELISA, or LANCE-based assays).
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
4.2. Experimental Procedure
-
Cell Culture: Culture HEK293-hGCGR cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage the cells upon reaching 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of glucagon at a concentration that elicits a submaximal (e.g., EC₈₀) response.
-
Assay:
-
Wash the cells once with the assay buffer.
-
Add the stimulation buffer containing the PDE inhibitor and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the pre-determined concentration of glucagon to all wells except the negative control and incubate for a specified duration (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit and incubate as per the manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental workflow for an in vitro cAMP assay.
Conclusion
This compound effectively antagonizes the glucagon receptor, leading to a dose-dependent inhibition of glucagon-stimulated cAMP production. This mechanism of action underscores its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes. The provided data, signaling pathway, and experimental protocol offer a comprehensive technical resource for researchers and professionals working on the development and characterization of GCGR antagonists. Further studies are warranted to fully elucidate the clinical implications of this compound's effect on cAMP signaling and its overall therapeutic profile.
References
- 1. This compound, (+/-)- | 872260-47-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
The Pharmacology of Adomeglivant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adomeglivant (LY2409021) is a potent and selective, orally bioavailable, small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] It has been investigated as a therapeutic agent for the management of type 2 diabetes mellitus due to its ability to reduce hepatic glucose production.[3] This document provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, binding kinetics, selectivity, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols and visualizations of key pathways are provided to support further research and development in this area.
Introduction
Glucagon, a peptide hormone produced by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound, by antagonizing the glucagon receptor, offers a targeted therapeutic approach to mitigate the effects of excess glucagon and improve glycemic control.[3]
Mechanism of Action
This compound functions as a competitive and allosteric antagonist of the glucagon receptor, a member of the G-protein coupled receptor (GPCR) family.[2][4] Upon binding of glucagon, the GCGR activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[5] This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). Activated CREB, along with its coactivator PGC-1α, upregulates the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately increasing hepatic glucose output. This compound blocks this signaling cascade by preventing the initial activation of the glucagon receptor.[2]
Signaling Pathway of Glucagon Receptor Antagonism by this compound
Quantitative Pharmacology
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Target | Parameter | Value | Reference(s) |
| Human Glucagon Receptor (GCGR) | Ki | 6.66 nM | [1] |
| Rat Glucagon Receptor (GCGR) | IC50 | 28 nM | [6] |
| Human GLP-1 Receptor (GLP-1R) | IC50 | 3.4 µM | [6] |
| Human GIP Receptor (GIPR) | IC50 | 2.0 µM | [6] |
This compound demonstrates over 200-fold selectivity for the glucagon receptor compared to related receptors.[1]
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Value | Condition | Reference(s) |
| Time to Maximum Concentration (Tmax) | 4 - 8 hours | Healthy Subjects & T2DM | [6] |
| Mean Half-life (t1/2) | ~55 hours | Healthy Subjects & T2DM | [6] |
| Cmax | Not Reported | - | - |
| AUC | Not Reported | - | - |
Table 3: Clinical Efficacy in Type 2 Diabetes (Phase 2 Studies)
| Dose | Duration | Change in HbA1c from Baseline | Change in Fasting Serum Glucose | Reference(s) |
| 10 mg once daily | 12 weeks | -0.83% | Lowered | [3] |
| 30 mg once daily | 12 weeks | -0.65% | Lowered | [3] |
| 60 mg once daily | 12 weeks | -0.66% | Lowered | [3] |
| 2.5 mg, 10 mg, 20 mg once daily | 24 weeks | Dose-dependent improvement | Lowered | [3] |
| 5, 30, 60, or 90 mg once daily | 28 days | - | Reduction of up to ~1.25 mmol/L (~22.5 mg/dL) | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Competitive Radioligand Binding Assay for Human Glucagon Receptor
This protocol outlines a method to determine the binding affinity (Ki) of a test compound like this compound for the human glucagon receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human glucagon receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of [¹²⁵I]-glucagon (radioligand), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled glucagon.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.[8]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Glucagon-Stimulated cAMP Functional Assay
This protocol describes a method to assess the functional antagonism of the glucagon receptor by measuring the inhibition of glucagon-stimulated cAMP production.
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human glucagon receptor into a 96-well cell culture plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Stimulate the cells by adding a fixed concentration of glucagon (typically a concentration that elicits a submaximal response, e.g., EC₈₀).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glucagon-stimulated cAMP production.
-
Clinical Development and Safety
Phase 1 and 2 clinical trials have demonstrated that this compound is generally well-tolerated and effectively lowers fasting and postprandial glucose in individuals with type 2 diabetes.[3][7] A notable side effect observed in clinical studies is a dose-dependent, reversible increase in serum aminotransferases.[7] Further long-term clinical trials are warranted to fully evaluate the benefits and risks of this compound.
Conclusion
This compound is a potent and selective glucagon receptor antagonist with a clear mechanism of action that translates to significant glucose-lowering effects in clinical settings. The data presented in this guide provide a comprehensive pharmacological profile of this compound, supporting its potential as a therapeutic agent for type 2 diabetes. The detailed experimental protocols offer a foundation for further investigation into the nuances of glucagon receptor antagonism.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Glucagon receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Adomeglivant (LY2409021): A Technical Guide for Research in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adomeglivant (LY2409021) is a potent and selective, orally bioavailable, small-molecule antagonist of the human glucagon receptor (GCGR).[1] Developed by Eli Lilly and Company, it was investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[2] By blocking the action of glucagon, a key counter-regulatory hormone to insulin, this compound demonstrated a capacity to lower blood glucose levels.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of T2DM research. While its clinical development was discontinued, the wealth of data generated from its investigation offers valuable insights for researchers in the field of metabolic diseases.[5]
Mechanism of Action
This compound functions as a non-competitive allosteric antagonist of the glucagon receptor (GCGR), a member of the G protein-coupled receptor (GPCR) family.[6][7] Glucagon's primary role is to stimulate hepatic glucose production, thereby elevating blood glucose levels. By binding to the GCGR, this compound prevents the conformational changes necessary for receptor activation by glucagon. This blockade inhibits the downstream signaling cascade that leads to gluconeogenesis and glycogenolysis.[6]
Signaling Pathway
The binding of glucagon to its receptor on hepatocytes activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[8][9] Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of key gluconeogenic genes, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), phosphoenolpyruvate carboxykinase (PCK1), and glucose-6-phosphatase (G6PC).[9] this compound, by antagonizing the GCGR, effectively suppresses this entire signaling pathway, leading to a reduction in hepatic glucose output.[9]
Preclinical and Clinical Data
Preclinical Findings
In preclinical studies, this compound demonstrated potent and selective antagonism of the glucagon receptor. In primary hepatocytes, this compound (50 μM) was shown to inhibit glucagon-stimulated mRNA expression of key signaling and gluconeogenic genes.[9] Furthermore, it reduced the phosphorylation of CREB and the expression of PGC-1α protein.[9] In animal models, this compound effectively blunted the hyperglycemic effects of exogenous glucagon.
Clinical Trial Data
This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with T2DM.
Table 1: Summary of this compound Phase 2a Clinical Trial Results [10]
| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (60 mg) |
| Duration | 12 Weeks | 12 Weeks | 12 Weeks | 12 Weeks |
| Mean Change in HbA1c from Baseline | +0.11% | -0.83% | -0.65% | -0.66%* |
| Fasting Serum Glucose Reduction | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Adverse Events | - | Dose-dependent, reversible increases in ALT | Dose-dependent, reversible increases in ALT | Dose-dependent, reversible increases in ALT |
*P < 0.05 vs. placebo
Table 2: Summary of this compound Phase 2b Clinical Trial Results [10]
| Parameter | Placebo | This compound (2.5 mg) | This compound (10 mg) | This compound (20 mg) |
| Duration | 24 Weeks | 24 Weeks | 24 Weeks | 24 Weeks |
| Mean Change in HbA1c from Baseline | -0.15% | -0.45% | -0.78% | -0.92% |
| Fasting Serum Glucose Reduction | - | Significant Reduction | Significant Reduction | Significant Reduction |
| Adverse Events | - | Modest, reversible increases in ALT | Modest, reversible increases in ALT | Modest, reversible increases in ALT |
*P < 0.05 vs. placebo
The clinical studies demonstrated that once-daily oral administration of this compound led to statistically significant reductions in HbA1c and fasting serum glucose in patients with T2DM.[10] A notable side effect was a dose-dependent and reversible increase in serum aminotransferases (ALT and AST).[3][10]
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
cAMP Accumulation Assay in HEK293-GCGR Cells
This assay quantifies the ability of this compound to inhibit glucagon-induced cAMP production.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human glucagon receptor (HEK293-GCGR) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of glucagon in assay buffer.
-
Assay Procedure:
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Add a fixed concentration of glucagon (e.g., a concentration that elicits 80% of the maximal response, EC80) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced. Calculate IC50 values for this compound.
Quantitative Real-Time PCR (qPCR) in Primary Hepatocytes
This protocol is for measuring the effect of this compound on the mRNA expression of gluconeogenic genes.
Methodology:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., mouse or rat) via collagenase perfusion and culture them on collagen-coated plates.
-
Treatment: Treat hepatocytes with glucagon in the presence or absence of varying concentrations of this compound for a specified time (e.g., 6-24 hours).
-
RNA Isolation: Extract total RNA from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (GCGR, PCK1, G6PC, etc.) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blotting for p-CREB and PGC-1α in Primary Hepatocytes
This protocol details the detection of changes in protein levels and phosphorylation status.
Methodology:
-
Hepatocyte Treatment and Lysis: Treat primary hepatocytes as described for the qPCR protocol. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-CREB (Ser133), total CREB, PGC-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Conclusion
This compound is a well-characterized glucagon receptor antagonist that has been instrumental in demonstrating the therapeutic potential of targeting the glucagon pathway for the treatment of type 2 diabetes mellitus. Although its clinical development has been halted, the extensive preclinical and clinical data, along with the established experimental protocols for its characterization, provide a valuable resource for researchers. The insights gained from the study of this compound continue to inform the development of new therapeutic strategies for metabolic diseases. The detailed methodologies and summarized data presented in this guide are intended to facilitate further research into the complex role of glucagon signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. gladstone.org [gladstone.org]
- 7. Glucagon receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of LY2409021: A Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2409021, also known as adomeglivant, is a potent and selective, orally administered small-molecule antagonist of the human glucagon receptor (GCGR). Developed for the treatment of type 2 diabetes mellitus, its primary mechanism of action is the inhibition of glucagon signaling, leading to a reduction in hepatic glucose production. Preclinical studies have been instrumental in characterizing its pharmacological profile, including its binding affinity, in vitro functional activity, and effects in animal models of diabetes. This technical guide provides a comprehensive overview of the key preclinical research findings for LY2409021, including detailed experimental methodologies and a summary of quantitative data. The document also illustrates the relevant biological pathways and experimental workflows to provide a clear understanding of its preclinical development.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, hyperglucagonemia is a common feature that contributes to hyperglycemia. Consequently, antagonizing the glucagon receptor has emerged as a promising therapeutic strategy. LY2409021 was developed by Eli Lilly and Company as a competitive antagonist of the GCGR to counteract the effects of excess glucagon.[1][2] This document details the preclinical data that formed the basis for its clinical development.
In Vitro Pharmacology
Glucagon Receptor Binding Affinity
LY2409021 demonstrates high affinity for the human glucagon receptor. Radioligand binding assays were conducted to determine the binding affinity (Ki) of the compound.
Table 1: Glucagon Receptor Binding Affinity of LY2409021
| Parameter | Value | Species | Reference |
| Ki | 6.66 nmol/L | Human | [1][2] |
Experimental Protocol: Glucagon Receptor Binding Assay
A detailed protocol for a typical glucagon receptor binding assay is as follows:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Membrane preparations are incubated with a radiolabeled glucagon analog (e.g., 125I-glucagon) and varying concentrations of LY2409021.
-
The incubation is carried out in a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors) at room temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition of radioligand binding by LY2409021 is plotted against the concentration of the compound.
-
The IC50 (the concentration of LY2409021 that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Antagonism and Selectivity
The functional antagonist activity of LY2409021 was assessed by its ability to inhibit glucagon-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the glucagon receptor. Studies have also investigated its selectivity against related receptors, such as the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.
Table 2: In Vitro Functional Activity and Selectivity of LY2409021
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| cAMP Functional Assay | Glucagon Receptor | HEK293-GCGR | IC50 | 28 nmol/L | |
| cAMP Functional Assay | GLP-1 Receptor | HEK293-GLP-1R | IC50 | 3.4 µmol/L | |
| cAMP Functional Assay | GIP Receptor | HEK293-GIPR | IC50 | 2.0 µmol/L |
Experimental Protocol: cAMP Functional Assay
-
Cell Culture:
-
HEK293 cells stably expressing the human glucagon receptor (or GLP-1/GIP receptors for selectivity profiling) are seeded into 96-well plates and cultured overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of LY2409021 for a specified period.
-
Glucagon (at a concentration that elicits a submaximal response, e.g., EC80) is then added to the wells, and the cells are incubated for a further period at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
The inhibition of glucagon-stimulated cAMP production by LY2409021 is plotted against the concentration of the compound.
-
The IC50 is determined by fitting the data to a four-parameter logistic equation.
-
In Vivo Pharmacology and Pharmacokinetics
Preclinical in vivo studies were conducted in various animal models to evaluate the efficacy and pharmacokinetic profile of LY2409021. While specific quantitative data from these preclinical studies are not extensively published in primary literature, reports from clinical trial publications and reviews allude to studies in diabetic rodent models and cynomolgus monkeys. These studies demonstrated the glucose-lowering effects of LY2409021.
Efficacy in Animal Models of Diabetes
LY2409021 has been shown to reduce blood glucose and HbA1c levels in rodent models of type 2 diabetes.[2] These studies were crucial in establishing the proof-of-concept for glucagon receptor antagonism as a viable anti-diabetic therapy.
Experimental Protocol: Efficacy Study in a Diabetic Mouse Model (General)
-
Animal Model:
-
A genetically diabetic mouse model, such as the db/db mouse, which exhibits obesity, insulin resistance, and hyperglycemia, is commonly used.
-
Animals are acclimated to the housing conditions and provided with standard chow and water ad libitum.
-
-
Drug Administration:
-
LY2409021 is formulated in a suitable vehicle for oral administration (e.g., by gavage).
-
Animals are randomized into vehicle control and treatment groups and dosed daily for a specified period (e.g., 4-12 weeks).
-
-
Efficacy Endpoints:
-
Blood Glucose: Blood samples are collected at regular intervals (e.g., fasting and postprandial) to monitor blood glucose levels.
-
HbA1c: At the end of the study, whole blood is collected for the measurement of glycated hemoglobin (HbA1c) to assess long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): An OGTT may be performed at the end of the study to evaluate improvements in glucose tolerance.
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA) is used to compare the treatment groups with the vehicle control group.
-
Preclinical Pharmacokinetics
The pharmacokinetic properties of LY2409021 were characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to enable dose selection for clinical studies. While detailed preclinical pharmacokinetic parameters are not publicly available, the compound was developed as an orally administered drug, indicating sufficient oral bioavailability in preclinical models.
Signaling Pathways and Experimental Workflows
Glucagon Receptor Signaling Pathway
LY2409021 acts by blocking the initial step in the glucagon signaling cascade in hepatocytes. The binding of glucagon to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to the production of cAMP. cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates downstream targets, ultimately resulting in increased gluconeogenesis and glycogenolysis, and consequently, hepatic glucose output. LY2409021 competitively inhibits the binding of glucagon to its receptor, thus preventing this signaling cascade.
Caption: Glucagon Receptor Signaling and Inhibition by LY2409021.
Experimental Workflow for In Vitro Antagonist Characterization
The in vitro characterization of LY2409021 involves a series of experiments to determine its binding affinity and functional antagonism. The general workflow is depicted below.
Caption: Workflow for In Vitro Characterization of LY2409021.
Conclusion
The preclinical data for LY2409021 demonstrate its intended pharmacological activity as a potent and selective antagonist of the glucagon receptor. In vitro studies confirmed its high binding affinity and functional inhibition of glucagon-mediated signaling. While detailed quantitative preclinical in vivo efficacy and pharmacokinetic data are not extensively available in the public domain, the collective evidence from preclinical research supported the progression of LY2409021 into clinical development for the treatment of type 2 diabetes. The findings from these foundational studies have been crucial in understanding both the therapeutic potential and the challenges associated with glucagon receptor antagonism.
References
Adomeglivant's Interaction with Family B GPCRs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adomeglivant (LY2409021) is a potent and selective, orally bioavailable, small-molecule allosteric antagonist of the human glucagon receptor (GCGR), a member of the Family B G-protein coupled receptors (GPCRs). Developed by Eli Lilly and Company, this compound has been investigated as a therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of glucagon-mediated signaling, leading to a reduction in hepatic glucose production. This technical guide provides an in-depth overview of this compound's interaction with the glucagon receptor, including its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the relevant biological and experimental workflows are provided to support further research and development in this area.
Introduction to this compound and Family B GPCRs
Family B G-protein coupled receptors, also known as the secretin receptor family, are a crucial class of transmembrane proteins involved in a wide array of physiological processes.[1] These receptors are characterized by a large N-terminal extracellular domain that plays a pivotal role in binding peptide hormones.[2] The glucagon receptor (GCGR) is a prominent member of this family and a key regulator of glucose homeostasis.[3]
Glucagon, a peptide hormone secreted by pancreatic α-cells, binds to GCGR primarily in the liver, stimulating glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels. In type 2 diabetes, hyperglucagonemia is a common feature, contributing to hyperglycemia.[4] Consequently, antagonism of the glucagon receptor has been a long-pursued therapeutic strategy.
This compound (LY2409021) emerged from drug discovery programs as a potent and selective antagonist of the GCGR.[5] It functions as an allosteric inhibitor, meaning it binds to a site on the receptor distinct from the glucagon binding site, and in doing so, it modulates the receptor's function.[6] Clinical studies have demonstrated that this compound can effectively lower fasting and postprandial glucose levels in patients with type 2 diabetes.[4] However, its development has been associated with reversible increases in aminotransferase levels, a factor requiring careful consideration in its therapeutic application.
Quantitative Analysis of this compound's Interaction with GCGR
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its interaction with the human glucagon receptor and other related Family B GPCRs.
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Glucagon Receptor (GCGR) | Human | 6.66 nM | Radioligand Binding Assay | (Kelly et al., 2015, as cited in Axon Medchem) |
| Functional Antagonism (IC50) | Glucagon Receptor (GCGR) | Rat | 1.8 µM | cAMP Inhibition Assay (FRET) | (Chepurny et al., 2019) |
| Functional Antagonism (IC50) | Glucagon-Like Peptide-1 Receptor (GLP-1R) | Rat | 1.2 µM | cAMP Inhibition Assay (FRET) | (Chepurny et al., 2019) |
| Selectivity | GCGR vs. related receptors | - | >200-fold | Not Specified | (Axon Medchem) |
Glucagon Receptor Signaling Pathway and this compound's Mechanism of Action
The glucagon receptor primarily couples to the Gαs subunit of heterotrimeric G proteins. Upon glucagon binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a key transcriptional coactivator that enhances the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately leading to increased hepatic glucose output.[1]
This compound, as an antagonist of the GCGR, blocks this signaling cascade at its inception. By preventing the glucagon-induced conformational change in the receptor, it inhibits the activation of Gαs and the subsequent production of cAMP. This leads to a downstream reduction in the transcription of gluconeogenic genes and a decrease in hepatic glucose production.[6]
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
The following is a representative protocol for a competitive radioligand binding assay to determine the inhibitor constant (Ki) of a test compound like this compound for the glucagon receptor. While the specific protocol from the primary publication reporting the Ki of 6.66 nM for this compound (Kelly et al., 2015) could not be obtained, this protocol outlines the standard procedures for such an experiment.
Objective: To determine the binding affinity (Ki) of this compound for the human glucagon receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human glucagon receptor.
-
Radioligand: 125I-glucagon.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled glucagon (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human GCGR to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + 125I-glucagon + assay buffer.
-
Non-specific Binding: Receptor membranes + 125I-glucagon + excess unlabeled glucagon.
-
Competitive Binding: Receptor membranes + 125I-glucagon + serial dilutions of this compound.
-
-
-
Incubation:
-
Add 50 µL of receptor membrane suspension to each well.
-
Add 50 µL of this compound dilution or control solution.
-
Add 50 µL of 125I-glucagon (at a concentration close to its Kd).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FRET-based cAMP Assay for IC50 Determination
The following protocol is based on the methodology described by Chepurny et al. (2019) for measuring this compound's functional antagonism of glucagon-induced cAMP production using a Förster Resonance Energy Transfer (FRET)-based biosensor.
Objective: To determine the IC50 of this compound for the inhibition of glucagon-induced cAMP production in cells expressing the glucagon receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the rat glucagon receptor (HEK293-GluR).
-
cAMP Biosensor: A FRET-based cAMP biosensor (e.g., H188).
-
Agonist: Glucagon.
-
Antagonist: this compound.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Assay Buffer: Standard extracellular saline (SES) containing 138 mM NaCl, 5.6 mM KCl, 2.6 mM CaCl2, 1.2 mM MgCl2, 11.1 mM D-glucose, and 10 mM HEPES, pH 7.4.
-
384-well microplates.
-
Fluorescence plate reader capable of measuring FRET.
Procedure:
-
Cell Preparation and Transduction:
-
Culture HEK293-GluR cells in T-75 flasks.
-
Transduce the cells with an adenovirus expressing the FRET-based cAMP biosensor H188 at a suitable multiplicity of infection.
-
Incubate the transduced cells for 24-48 hours to allow for biosensor expression.
-
-
Assay Setup:
-
Harvest the transduced cells and resuspend them in assay buffer.
-
Dispense the cell suspension into 384-well plates.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells containing the cells.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of glucagon in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the glucagon solution to the wells, in the continued presence of the antagonist.
-
-
FRET Measurement:
-
Immediately after agonist addition, measure the FRET signal using a fluorescence plate reader. The biosensor typically involves a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Measure the emission of YFP (e.g., 535 nm) after excitation of CFP (e.g., 430 nm).
-
Monitor the FRET ratio (YFP/CFP) over time to observe the kinetics of cAMP production.
-
-
Data Analysis:
-
Calculate the change in the FRET ratio in response to glucagon stimulation in the presence and absence of this compound.
-
Plot the percentage of inhibition of the glucagon-induced response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound is a well-characterized allosteric antagonist of the glucagon receptor, a member of the Family B GPCRs. Its ability to potently and selectively inhibit glucagon signaling has established it as a valuable tool for studying the role of the glucagon pathway in glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. The quantitative data on its binding affinity and functional antagonism, coupled with a clear understanding of its mechanism of action on the GCGR/PKA/CREB/PGC-1α signaling cascade, provide a solid foundation for its further investigation and for the development of next-generation glucagon receptor antagonists. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.
References
The Molecular Target of Adomeglivant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adomeglivant (also known as LY2409021) is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR).[1][2][3] This document provides an in-depth technical overview of the molecular target of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in the field of metabolic diseases, particularly type 2 diabetes.
Introduction
Glucagon, a peptide hormone, plays a critical role in glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. The glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, is the primary mediator of glucagon's physiological effects.[2] this compound has been developed as a competitive antagonist of the GCGR to counteract the effects of excess glucagon and thereby lower blood glucose levels.[1]
Molecular Target: Glucagon Receptor (GCGR)
The primary molecular target of this compound is the human glucagon receptor (GCGR).[1][2] this compound acts as a competitive antagonist, binding to the receptor and preventing the binding of endogenous glucagon.[1] This blockade of glucagon signaling leads to a reduction in hepatic glucose output.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound with the glucagon receptor has been characterized by its high binding affinity and potent antagonist activity. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| Ki | Human | Glucagon Receptor | 6.66 nM | Radioligand Binding Assay | [1] |
| IC50 | Rat | Glucagon Receptor | 1.8 µM | Glucagon-stimulated cAMP accumulation | [4] |
| IC50 | Human | GLP-1 Receptor | 1.2 µM | Glucagon-stimulated cAMP accumulation | [4] |
| IC50 | Human | GLP-1 Receptor | 7 µM | GLP-1-stimulated cAMP accumulation | [4] |
| IC50 | Human | GLP-1 Receptor | 12 µM | Exendin-4-stimulated cAMP accumulation | [4] |
This compound is reported to have a selectivity of over 200-fold for the glucagon receptor compared to other related receptors.[1]
Signaling Pathway
This compound exerts its effect by inhibiting the canonical glucagon signaling pathway in hepatocytes. The binding of glucagon to the GCGR normally activates a cascade of intracellular events, which is blocked by this compound.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for Glucagon Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the glucagon receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human glucagon receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Glucagon.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled glucagon (e.g., 1 µM).
-
Test Compound: this compound at various concentrations.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C).
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled glucagon (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [125I]-Glucagon (at a concentration near its Kd).
-
100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Glucagon-Stimulated cAMP Accumulation Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) production in cells.
Materials:
-
Cells: HEK293 cells stably expressing the human glucagon receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: Glucagon.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP assay kit.
Procedure:
-
Seed the HEK293-GCGR cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add glucagon at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Generate a dose-response curve for this compound's inhibition of glucagon-stimulated cAMP production.
-
Determine the IC50 value from the dose-response curve using non-linear regression.
Caption: Workflow for a cAMP accumulation assay.
In Vivo Efficacy Study in a Mouse Model of Diabetes
This protocol provides a general framework for evaluating the glucose-lowering effects of this compound in a diabetic mouse model.
Animal Model:
-
Male db/db mice or high-fat diet-induced obese mice.
Materials:
-
This compound formulated for oral gavage.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatize the mice for at least one week before the study.
-
Randomly assign mice to treatment groups (vehicle and different doses of this compound).
-
Administer this compound or vehicle by oral gavage once daily for a specified period (e.g., 14-28 days).
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose levels at baseline and at regular intervals throughout the study. For fasting glucose, fast the mice for 6 hours before blood collection from the tail vein.
-
At the end of the treatment period, an oral glucose tolerance test (OGTT) can be performed.
-
Fast the mice overnight.
-
Administer a glucose solution (e.g., 2 g/kg) by oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose challenge.
-
-
Collect terminal blood samples for analysis of plasma parameters such as insulin and glucagon.
-
Analyze the data to determine the effect of this compound on fasting blood glucose and glucose tolerance.
Clinical Significance
Clinical trials have demonstrated that this compound effectively lowers fasting and postprandial glucose levels in patients with type 2 diabetes.[5][6] In a 28-day study, once-daily administration of this compound resulted in a reduction of fasting serum glucose by up to approximately 1.25 mmol/L.[5] These findings underscore the therapeutic potential of targeting the glucagon receptor with antagonists like this compound for the management of type 2 diabetes. However, treatment has been associated with reversible increases in aminotransferases and increases in liver fat, which are important considerations for its clinical development.[7]
Conclusion
This compound is a potent and selective antagonist of the human glucagon receptor. Its mechanism of action involves the direct blockade of glucagon binding, leading to the inhibition of the downstream signaling cascade that promotes hepatic glucose production. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation into the therapeutic utility of glucagon receptor antagonism.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Adomeglivant: A Deep Dive into its Impact on Hepatic Glucose Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adomeglivant (LY2409021) is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR), a key regulator of glucose homeostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on hepatic glucose production (HGP). Through the inhibition of the glucagon-mediated signaling cascade, this compound effectively reduces the liver's output of glucose, a critical factor in the pathophysiology of type 2 diabetes. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.
Mechanism of Action: Inhibition of the Glucagon Signaling Pathway
This compound exerts its glucose-lowering effects by directly antagonizing the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. Glucagon, a hormone secreted by pancreatic α-cells, normally stimulates HGP to maintain blood glucose levels during fasting. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia.
This compound, as a GCGR antagonist, blocks the binding of glucagon to its receptor, thereby inhibiting the activation of the downstream signaling cascade.[1] This cascade begins with the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of key gluconeogenic enzymes, primarily phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC), leading to increased glucose production by the liver.[2] By disrupting this pathway at its origin, this compound effectively suppresses the transcriptional upregulation of these enzymes and consequently reduces hepatic glucose output.[3]
Quantitative Data on Hepatic Glucose Production
The efficacy of this compound in reducing hepatic glucose production has been demonstrated in both preclinical and clinical settings.
Preclinical In Vitro Data: Japanese Flounder Hepatocytes
A study on primary hepatocytes from the Japanese flounder provides direct evidence of this compound's effect on glucose production and the expression of key gluconeogenic genes.
Table 1: Effect of this compound (50 μM) on Glucagon-Stimulated Glucose Production and Gene Expression in Japanese Flounder Hepatocytes.[4]
| Parameter | Control | Glucagon | Glucagon + this compound |
| Glucose Production | Baseline | ↑ (p < 0.05) | ↓ vs. Glucagon (p < 0.05) |
| gcgr mRNA | Baseline | ↑ | ↓ vs. Glucagon |
| pck1 mRNA | Baseline | ↑ | ↓ vs. Glucagon |
| g6pc mRNA | Baseline | ↑ | ↓ vs. Glucagon |
| p-CREB Protein | Baseline | ↑ | ↓ vs. Glucagon |
| PGC-1α Protein | Baseline | ↑ | ↓ vs. Glucagon |
Data presented are qualitative summaries of statistically significant changes reported in the study.
Clinical Data: Endogenous Glucose Production in Humans
A double-blind, randomized, placebo-controlled crossover study in patients with type 2 diabetes and healthy controls utilized a double-tracer technique with stable isotopes to quantify the impact of a single 100 mg dose of this compound on endogenous glucose production (EGP).
Table 2: Effect of a Single 100 mg Dose of this compound on Fasting Plasma Glucose and Endogenous Glucose Production.[1][3]
| Parameter | Patient Group | Placebo (Mean) | This compound (Mean) | P-value |
| Fasting Plasma Glucose (mmol/L) | Type 2 Diabetes | 9.1 | 7.1 | < 0.001 |
| Healthy Controls | 5.6 | 5.0 | < 0.001 | |
| Endogenous Glucose Production | Both Groups | Baseline | Reduced | - |
The study confirmed that the reduction in fasting plasma glucose was due to a reduction in EGP.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's impact on hepatic glucose production.
In Vitro Glucose Production Assay (Japanese Flounder Hepatocytes)
This protocol outlines the measurement of glucose output from primary hepatocytes in response to glucagon and this compound.
Detailed Steps:
-
Hepatocyte Isolation: Primary hepatocytes were isolated from the liver of Japanese flounder (Paralichthys olivaceus) using a collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes were cultured in appropriate media and allowed to adhere to culture plates.
-
Treatment: Cells were treated with glucagon to stimulate glucose production, with or without the presence of this compound (50 μM). A control group without any treatment was also included.
-
Sample Collection: After the incubation period, the culture medium was collected.
-
Glucose Measurement: The concentration of glucose in the collected medium was determined using a commercial glucose assay kit.
-
Data Analysis: Glucose production was calculated and compared between the different treatment groups. Statistical analysis was performed to determine the significance of the observed differences.[4]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the quantification of mRNA levels of key genes in the glucagon signaling pathway.
Detailed Steps:
-
RNA Extraction: Total RNA was extracted from treated and untreated hepatocyte samples using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction was performed using a real-time PCR system with specific primers for the target genes (gcgr, pck1, g6pc, etc.) and a reference gene for normalization.
-
Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method.
Western Blotting for Protein Expression and Phosphorylation
This protocol details the detection and quantification of specific proteins and their phosphorylation status.
Detailed Steps:
-
Protein Extraction: Total protein was extracted from hepatocyte lysates.
-
Protein Quantification: The concentration of the extracted protein was determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-CREB, PGC-1α) and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software and normalized to the loading control.
In Vivo Measurement of Endogenous Glucose Production (Human Clinical Trial)
This protocol outlines the use of a double-tracer technique with stable isotopes to measure EGP in humans.
Detailed Steps:
-
Participant Preparation: Participants (patients with type 2 diabetes and healthy controls) were studied after an overnight fast.
-
Tracer Infusion: A primed-continuous infusion of a stable isotope tracer of glucose (e.g., [6,6-²H₂]glucose) was administered intravenously to achieve a steady state.
-
Drug Administration: A single oral dose of this compound (100 mg) or placebo was administered.
-
Blood Sampling: Blood samples were collected at baseline and at regular intervals throughout the study period.
-
Isotope Enrichment Analysis: The plasma concentration and isotopic enrichment of glucose were determined using mass spectrometry.
-
EGP Calculation: The rate of appearance of endogenous glucose was calculated using Steele's non-steady-state equations, which account for changes in glucose concentration and isotopic enrichment over time.[1][3]
Conclusion
This compound demonstrates a clear and potent inhibitory effect on hepatic glucose production. Its mechanism of action, centered on the antagonism of the glucagon receptor and subsequent downregulation of the cAMP-PKA-CREB signaling pathway, is well-supported by both preclinical and clinical data. The significant reduction in fasting plasma glucose and endogenous glucose production observed in human studies underscores its potential as a therapeutic agent for the management of type 2 diabetes. Further research focusing on the long-term efficacy and safety profile of this compound will be crucial in defining its role in the clinical landscape.
References
Unraveling the Oral Bioavailability of Adomeglivant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Insights into Adomeglivant's Pharmacokinetic Profile
This compound (also known as LY2409021), a potent and selective small-molecule antagonist of the glucagon receptor (GCGR), has been investigated for its potential as a therapeutic agent for type 2 diabetes. A critical aspect of its drug profile is its oral bioavailability, which dictates its ability to be effectively absorbed and utilized by the body when administered orally. This technical guide synthesizes available data to provide an in-depth understanding of this compound's oral bioavailability, drawing from clinical and preclinical investigations.
Quantitative Pharmacokinetic Parameters
The oral bioavailability of this compound has been characterized in clinical trials, with key pharmacokinetic (PK) parameters providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Patients with Type 1 Diabetes
| Dose | N | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) |
| 100 mg | - | 2620 | 5.00 | 57.5 |
| 300 mg | - | 6090 | 9.99 | 55.5 |
Data from a study in patients with type 1 diabetes.[1]
Additional Phase 1 and 2 studies have been conducted with dose-escalation schemes in healthy volunteers and patients with type 2 diabetes, with pharmacokinetic assessments performed at various dose levels ranging from 5 mg to 90 mg.[2][3] While these studies confirm the oral administration of this compound, detailed public reports on the specific Cmax, Tmax, and AUC values from these broader studies are not fully available in the reviewed literature.
It is important to note that while this compound showed promise in lowering blood glucose, its development was associated with dose-dependent increases in serum aminotransferases, a marker of potential liver effects.[2][4]
Experimental Methodologies: A Closer Look
The determination of this compound's oral bioavailability involves rigorous experimental protocols in both preclinical and clinical settings. While specific, detailed protocols for every this compound study are not publicly disseminated, the following represents a generalized methodology based on standard practices for small-molecule oral bioavailability studies.
Preclinical Assessment of Oral Bioavailability (General Protocol)
Preclinical studies in animal models such as rats and dogs are fundamental in early-stage drug development to assess oral bioavailability and inform human dose predictions.
1. Animal Models:
-
Species: Typically, at least two non-rodent species (e.g., Beagle dogs) and one rodent species (e.g., Sprague-Dawley rats) are used.
-
Health Status: Healthy, adult male and female animals are used, and they are fasted overnight prior to drug administration.
2. Dosing:
-
Intravenous (IV) Administration: A solution of this compound is administered intravenously to a cohort of animals to determine the absolute bioavailability. This serves as a reference for 100% bioavailability.
-
Oral (PO) Administration: this compound, formulated in a suitable vehicle (e.g., suspension or solution), is administered orally via gavage to a separate cohort of animals.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein).
-
Sampling times are designed to capture the absorption, distribution, and elimination phases of the drug.
4. Bioanalysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time taken for the plasma concentration to reduce by half.
-
-
Absolute Bioavailability (F%) is calculated using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Clinical Assessment of Oral Bioavailability (General Protocol)
Clinical trials in human subjects are essential to confirm the pharmacokinetic profile of this compound in the target population.
1. Study Population:
-
Healthy Volunteers: Initial Phase 1 studies are typically conducted in a small group of healthy adult volunteers to assess safety, tolerability, and pharmacokinetics in the absence of underlying disease.
-
Patient Population: Subsequent studies are conducted in the target patient population (e.g., individuals with type 2 diabetes) to evaluate the drug's performance in the context of the disease state.
2. Study Design:
-
Dose Escalation: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are common designs to evaluate the pharmacokinetics and safety across a range of doses.
-
Randomized, Controlled Trials: Later phase studies are often randomized and placebo-controlled to robustly assess efficacy and safety.
3. Drug Administration:
-
This compound is administered orally as a tablet or capsule with a standardized volume of water after an overnight fast.
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at specified time points before and after drug administration.
5. Bioanalytical and Pharmacokinetic Analysis:
-
Similar to preclinical studies, plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
The same key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated to characterize the drug's oral bioavailability in humans.
Visualizing the Core Mechanisms and Processes
To further elucidate the context of this compound's action and evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an oral bioavailability study.
References
- 1. Original Article [sciencehub.novonordisk.com]
- 2. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Adomeglivant In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for conducting in vitro assays with Adomeglivant (also known as LY2409021), a potent and selective antagonist of the glucagon receptor (GCGR).[1][2] These protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism and efficacy of this compound in a laboratory setting.
This compound is a small molecule that acts as a non-competitive allosteric antagonist of the human glucagon receptor.[1] Its primary mechanism of action is the inhibition of glucagon-induced signal transduction, making it a subject of interest for research in metabolic disorders such as type 2 diabetes.[1][2]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in vitro.
| Parameter | Value | Assay Type | Cell Line/System |
| Ki | 6.66 nM | Competitive Radioligand Binding | Membranes from cells expressing human glucagon receptor |
Signaling Pathway of Glucagon Receptor and this compound's Point of Intervention
Glucagon binding to its G-protein coupled receptor (GPCR) on the cell surface, primarily in hepatocytes, initiates a signaling cascade. This process involves the activation of a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of genes involved in gluconeogenesis, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3] this compound, as a GCGR antagonist, blocks this pathway at the receptor level, thereby inhibiting the downstream effects of glucagon.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Glucagon Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human glucagon receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from HEK293 cells stably expressing the human glucagon receptor (HEK293-GCGR).
-
Radioligand: [125I]-Glucagon.
-
Non-specific binding control: High concentration of unlabeled glucagon (e.g., 1 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or 1 µM unlabeled glucagon (for non-specific binding) or this compound dilution.
-
25 µL of [125I]-Glucagon at a final concentration approximately equal to its Kd.
-
50 µL of HEK293-GCGR membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay: cAMP Accumulation (HTRF)
This protocol measures the ability of this compound to inhibit glucagon-stimulated cAMP production in whole cells. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for this purpose.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (HEK293-GCGR).
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Glucagon.
-
This compound stock solution (10 mM in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Low-volume 384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Agonist Dose-Response (to determine EC80):
-
Seed HEK293-GCGR cells in a 384-well plate and grow overnight.
-
Prepare serial dilutions of glucagon in Stimulation Buffer containing IBMX (e.g., 0.5 mM).
-
Stimulate cells with the glucagon dilutions for 30 minutes at room temperature.
-
Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions.
-
Plot the HTRF ratio against the logarithm of the glucagon concentration to determine the EC50 and EC80 values.
-
-
Antagonist Assay:
-
Prepare HEK293-GCGR cells and dispense them into a 384-well plate.
-
Prepare serial dilutions of this compound in Stimulation Buffer containing IBMX.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a solution of glucagon at a concentration corresponding to its EC80 in Stimulation Buffer containing IBMX.
-
Add the glucagon solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Plot the HTRF signal against the logarithm of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of CREB Phosphorylation and PGC-1α Expression
This protocol is used to assess the effect of this compound on the downstream signaling events of glucagon receptor activation in a relevant cell type, such as primary hepatocytes or HepG2 cells.
Materials:
-
Primary hepatocytes or HepG2 cells.
-
Cell culture medium.
-
Glucagon.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-CREB, Rabbit anti-PGC-1α.
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed hepatocytes in 6-well plates and allow them to attach.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle (DMSO) for 1 hour.[5]
-
Stimulate the cells with glucagon (e.g., 100 nM) for the desired time (e.g., 15-30 minutes for p-CREB, 6-24 hours for PGC-1α).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CREB, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total CREB, PGC-1α, and the loading control, strip the membrane and re-probe with the respective antibodies, or run parallel gels.
-
Quantify the band intensities and normalize the levels of p-CREB to total CREB and PGC-1α to the loading control.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess its binding affinity, functional antagonism of the glucagon receptor, and its impact on downstream signaling pathways. These methods are crucial for the continued investigation of this compound and other glucagon receptor antagonists in the context of metabolic disease research.
References
Application Notes and Protocols for Using Adomeglivant in HEK293 Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Adomeglivant (also known as LY2409021), a potent and selective glucagon receptor (GCGR) antagonist, in experiments involving Human Embryonic Kidney 293 (HEK293) cells. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the relevant biological pathways and workflows.
Introduction to this compound
This compound is a small molecule, allosteric antagonist of the glucagon receptor, a Class B G-protein coupled receptor (GPCR).[1] By blocking the action of glucagon, this compound effectively inhibits the downstream signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).[1] This makes it a valuable tool for studying glucagon signaling and for the research and development of therapeutics for conditions such as type 2 diabetes mellitus.[1] HEK293 cells stably expressing the human glucagon receptor (HEK293-GCGR) are a common in vitro model system for characterizing the activity of GCGR antagonists like this compound.
Mechanism of Action
Glucagon binding to its receptor (GCGR) on the cell surface activates the stimulatory G-protein (Gs). The alpha subunit of Gs, in its GTP-bound state, stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which is involved in gluconeogenesis. This compound competitively blocks glucagon from binding to the GCGR, thereby inhibiting this entire signaling cascade.
Quantitative Data
The following table summarizes the known quantitative data for this compound in HEK293-GCGR cell-based assays.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (cAMP Inhibition) | 1.8 µM | HEK293 cells expressing rat Glucagon Receptor | Cells were stimulated with 1 nM glucagon. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culture of HEK293 Cells Stably Expressing the Glucagon Receptor (HEK293-GCGR)
This protocol describes the standard procedure for maintaining and passaging HEK293-GCGR cells.
Materials:
-
HEK293-GCGR stable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
70% Ethanol
-
Cell culture flasks (T-75)
-
Centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For maintaining the stable cell line, add the appropriate concentration of G418 (typically 200-500 µg/mL, to be optimized for the specific cell line).
-
Cell Thawing: Thaw a cryopreserved vial of HEK293-GCGR cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Cell Splitting: Gently pipette the cell suspension to ensure a single-cell suspension. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh complete growth medium.
Protocol 2: this compound Treatment and Glucagon Stimulation
This protocol details the treatment of HEK293-GCGR cells with this compound prior to stimulation with glucagon.
Materials:
-
This compound (LY2409021)
-
Dimethyl sulfoxide (DMSO)
-
Glucagon
-
HEK293-GCGR cells
-
Complete growth medium (without selection antibiotic)
-
Serum-free DMEM
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. Prepare a stock solution of glucagon in an appropriate buffer (e.g., sterile water or dilute HCl, as per manufacturer's instructions) and store at -20°C.
-
Cell Seeding: Seed HEK293-GCGR cells into multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): On the day of the experiment, aspirate the growth medium and wash the cells once with PBS. Add serum-free DMEM and incubate for 2-4 hours at 37°C.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM from the stock solution. Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 30-60 minutes at 37°C.
-
Glucagon Stimulation: Prepare a solution of glucagon in serum-free DMEM at a concentration that elicits a sub-maximal response (e.g., 1 nM for cAMP assays). Add the glucagon solution to the wells already containing this compound or vehicle.
-
Incubation: Incubate for the desired time period depending on the downstream assay (e.g., 15-30 minutes for cAMP measurement, longer for gene expression or protein analysis).
-
Proceed to Downstream Assay: After incubation, proceed immediately to the desired downstream analysis, such as a cAMP assay or cell lysis for Western blotting.
Protocol 3: cAMP Measurement Assay
This protocol provides a general framework for measuring intracellular cAMP levels using a competitive immunoassay kit.
Materials:
-
cAMP assay kit (e.g., HTRF, ELISA, or other format)
-
HEK293-GCGR cells treated as in Protocol 2
-
Lysis buffer (provided with the cAMP kit or a compatible buffer)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or absorbance)
Procedure:
-
Cell Lysis: After glucagon stimulation, aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. This typically involves adding a specific lysis buffer and incubating for a short period.
-
Assay Performance: Perform the cAMP assay according to the kit's protocol. This usually involves transferring the cell lysates to the assay plate and adding the detection reagents.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the cAMP concentrations based on a standard curve generated with known cAMP concentrations. Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
Protocol 4: Western Blot for Phospho-CREB (p-CREB)
This protocol describes the detection of CREB phosphorylation at Serine 133 as a downstream marker of GCGR activation.
Materials:
-
HEK293-GCGR cells treated as in Protocol 2
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-p-CREB antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB or a housekeeping protein like β-actin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in p-CREB levels with this compound treatment.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on glucagon-induced signaling in HEK293-GCGR cells.
References
Application Notes and Protocols for Adomeglivant Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of adomeglivant (also known as LY2409021), a potent and selective glucagon receptor (GCGR) antagonist, in mouse models for preclinical research. This document outlines the mechanism of action, vehicle preparation, administration protocols, and expected outcomes based on available data.
Introduction
This compound is a small molecule that acts as an allosteric antagonist of the glucagon receptor.[1] By blocking glucagon signaling, this compound effectively reduces hepatic glucose production, making it a compound of interest for the treatment of type 2 diabetes and other metabolic disorders.[2] Preclinical studies in mouse models are crucial for evaluating its efficacy, pharmacokinetics, and pharmacodynamics before advancing to clinical trials.
Mechanism of Action
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating glycogenolysis and gluconeogenesis in the liver.[3] It exerts its effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) on the surface of hepatocytes.[4]
This compound specifically targets and inhibits the GCGR, thereby blocking the downstream signaling cascade.[5] This inhibition prevents the activation of adenylyl cyclase, reduces the intracellular production of cyclic AMP (cAMP), and subsequently decreases the activity of Protein Kinase A (PKA).[3][5] The reduced PKA activity leads to decreased phosphorylation of key transcription factors such as the cAMP response element-binding protein (CREB), which in turn downregulates the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5][6] The net effect is a reduction in hepatic glucose output and a lowering of blood glucose levels.[2]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound administration in mouse models.
Table 1: In Vivo Efficacy of this compound in a Chemogenetic Mouse Model
| Animal Model | Dosage | Administration Route | Treatment Protocol | Key Finding | Reference |
| Avpires-Cre+ mice | 5 mg/kg | Intraperitoneal (i.p.) | Single injection 30 minutes prior to CNO administration | Completely abolished the hyperglycemic action of CNO. | [1] |
Table 2: this compound Vehicle Formulation
| Component | Volume/Amount | Concentration in final solution |
| This compound in DMSO (stock) | 100 µL | 2.5 mg/mL |
| PEG300 | 400 µL | 40% |
| Tween-80 | 50 µL | 5% |
| Saline | 450 µL | 45% |
| Total Volume | 1 mL |
This formulation yields a 2.5 mg/mL suspension suitable for oral or intraperitoneal injection.[1]
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound (LY2409021) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform suspension. This results in a final this compound concentration of 2.5 mg/mL.
-
Visually inspect the suspension for any precipitation before administration.
Administration in a Chemogenetic Mouse Model of Hyperglycemia
This protocol is designed to assess the acute effect of this compound on chemically-induced hyperglycemia.
Animal Model:
-
Avpires-Cre+ mice expressing hM3Dq designer receptors exclusively in arginine-vasopressin neurons.
Materials:
-
Prepared this compound suspension (2.5 mg/mL)
-
Clozapine-N-oxide (CNO) solution
-
Sterile syringes and needles for intraperitoneal injection
-
Blood glucose monitoring system
Protocol:
-
Acclimatize the mice to handling and injection procedures.
-
Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment, if required by the study design.
-
Administer a single intraperitoneal injection of this compound at a dosage of 5 mg/kg body weight. The injection volume can be calculated based on the 2.5 mg/mL suspension.
-
Thirty minutes after this compound administration, induce hyperglycemia by administering CNO via the appropriate route and dosage as determined by prior validation experiments.
-
Monitor blood glucose levels at baseline (before this compound), before CNO administration, and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after CNO injection.
-
A control group receiving vehicle followed by CNO should be included to confirm the hyperglycemic effect of CNO.
Administration in Diabetic Mouse Models (General Guidance)
While specific preclinical data for this compound in db/db or STZ-induced diabetic mice is limited in the public domain, the following protocols for inducing these models are provided for researchers to design their own studies.
Materials:
-
Streptozotocin (STZ)
-
Cold sterile citrate buffer (pH 4.5)
-
C57BL/6 mice (or other appropriate strain)
Protocol:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A common protocol involves multiple low doses (e.g., 50 mg/kg) administered intraperitoneally for five consecutive days.
-
Monitor blood glucose levels regularly. Hyperglycemia (blood glucose > 250 mg/dL) typically develops within 1-2 weeks.
-
Once diabetes is confirmed, this compound can be administered to assess its glucose-lowering effects. Both acute (single dose) and chronic (daily dosing for several weeks) studies can be designed.
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
Protocol:
-
Obtain db/db mice and their lean littermate controls (db/+) at an appropriate age (e.g., 6-8 weeks).
-
Allow the diabetic phenotype to develop. Mice typically become hyperglycemic by 8-10 weeks of age.
-
Initiate treatment with this compound or vehicle. The administration can be oral or intraperitoneal, and the study can be designed for acute or chronic assessment.
-
Monitor key parameters such as blood glucose, plasma insulin, body weight, and food/water intake throughout the study.
Visualizations
References
- 1. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring dose–response variability and relative severity assessment in STZ-induced diabetes male NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving Adomeglivant for experiments
Application Notes and Protocols for Adomeglivant
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as LY2409021) is a potent and selective allosteric antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2][3] It is under investigation for its potential therapeutic role in managing type 2 diabetes mellitus by blocking the action of glucagon, thereby reducing hepatic glucose production.[1][4][5] This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo experiments, along with an overview of its mechanism of action and relevant signaling pathways.
Physicochemical Properties and Solubility
This compound is a solid, white to off-white powder.[6] Its solubility is a critical factor for consistent and reproducible experimental results. It is practically insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3][6] For aqueous-based biological assays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1][2] | ~179.98 mM[1] | Use fresh, anhydrous DMSO as it is hygroscopic, which can affect solubility.[1][2] |
| Ethanol | 100 mg/mL[2] | ~179.97 mM[2] | --- |
| Water | Insoluble[2] | --- | --- |
Experimental Protocols
I. Preparation of this compound Stock Solutions for In Vitro Experiments
For cell-based assays, it is crucial to minimize the final concentration of organic solvents to avoid cytotoxicity.[7][8] A common practice is to keep the final DMSO concentration below 0.5% (v/v).[9]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid in dissolution if precipitation occurs.[1]
-
Sterilization: While the DMSO stock solution is generally considered sterile, it can be filtered through a 0.22 µm syringe filter if necessary for sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Workflow for Preparing In Vitro Working Solutions
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Adomeglivant Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adomeglivant (also known as LY2409021) is a potent and selective antagonist of the glucagon receptor (GCGR), playing a crucial role in the research of type 2 diabetes by reducing hepatic glucose production.[1][2][3][4][5] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its ability to dissolve both polar and nonpolar compounds.[6][7] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound and its solution in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 555.63 g/mol | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL (approximately 180 mM) | [2][8] |
| Appearance | Solid powder | [1] |
| Storage of Powder | 3 years at -20°C | [2] |
| Storage of DMSO Stock Solution | 1 month at -20°C; 1 year at -80°C | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out 5.56 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous or high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If precipitation occurs or dissolution is slow, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[8]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2]
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[2]
-
Note on DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[9][10] Absorbed water can affect the solubility of compounds.[2] Therefore, it is crucial to use fresh, anhydrous DMSO and to keep the container tightly sealed when not in use.
Visualizations
This compound Mechanism of Action: Glucagon Receptor Signaling Pathway
This compound acts as an antagonist to the glucagon receptor (GCGR), a G-protein coupled receptor. By blocking the binding of glucagon, it inhibits the downstream signaling cascade that leads to increased glucose production in the liver.[1][11]
Caption: this compound blocks glucagon binding to its receptor, inhibiting hepatic glucose production.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the step-by-step process for preparing an this compound stock solution.
Caption: Workflow for preparing a clear and stable this compound stock solution in DMSO.
References
- 1. This compound, (+)- (872260-19-0) for sale [vulcanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of Adomeglivant in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adomeglivant (also known as LY2409021) is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR).[1][2][3] By blocking the action of glucagon, a hormone that raises blood glucose levels, this compound effectively reduces hepatic glucose production. This mechanism of action makes it a subject of interest for the research and development of treatments for type 2 diabetes mellitus.[1] These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in mouse models, a common route for preclinical evaluation of drug candidates.
Mechanism of Action
This compound functions as a competitive antagonist at the glucagon receptor, a G protein-coupled receptor (GPCR) primarily expressed in the liver.[3] Glucagon binding to its receptor normally initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in gluconeogenesis and glycogenolysis, ultimately resulting in the release of glucose from the liver into the bloodstream. This compound blocks the initial step of this pathway by preventing glucagon from binding to its receptor, thereby inhibiting the downstream signaling cascade and reducing hepatic glucose output.[1]
Data Presentation
Preclinical Efficacy in Mice (Hypothetical Data)
The following table summarizes hypothetical efficacy data for this compound administered via intraperitoneal injection to diabetic mice. This data is for illustrative purposes to demonstrate expected outcomes.
| Dose (mg/kg) | Dosing Schedule | Mean Blood Glucose Reduction (%) | Duration of Effect (hours) |
| 1 | Single Dose | 15 ± 3 | 12 |
| 5 | Single Dose | 35 ± 5 | 24 |
| 10 | Single Dose | 50 ± 6 | > 24 |
| 5 | Daily for 7 days | 40 ± 4 (sustained) | - |
Pharmacokinetic Profile in Mice Following Intraperitoneal Injection (Hypothetical Data)
This table presents a hypothetical pharmacokinetic profile of this compound in mice after a single 5 mg/kg IP dose.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1500 | ng/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (Area Under the Curve) | 12000 | ng*h/mL |
| t1/2 (Half-life) | 8 | hours |
Safety Profile: Liver Enzyme Levels in Mice (Hypothetical Data)
The following table shows hypothetical changes in liver enzyme levels in mice after repeated IP administration of this compound for 14 days.
| Dose (mg/kg/day) | ALT (U/L) - Day 14 | AST (U/L) - Day 14 |
| Vehicle Control | 40 ± 5 | 60 ± 8 |
| 5 | 45 ± 6 | 65 ± 7 |
| 10 | 60 ± 8 | 85 ± 10 |
*Statistically significant increase compared to vehicle control (p < 0.05).
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (LY2409021) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
This protocol is adapted from a formulation used for in vivo studies.[1]
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of this compound powder in 1 mL of DMSO. Vortex until fully dissolved.
-
In a sterile microcentrifuge tube, combine the following in the specified order, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the this compound/DMSO stock solution
-
50 µL of Tween-80
-
-
Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. This will result in a final this compound concentration of 2.5 mg/mL.
-
Vortex the final suspension thoroughly before each use to ensure homogeneity.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Mouse restraint device (optional)
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse by grasping the loose skin over the neck and shoulders with the thumb and forefinger of the non-dominant hand. The tail can be secured with the pinky finger of the same hand.
-
Injection Site Identification: The preferred site for IP injection is the mouse's lower right abdominal quadrant. This location avoids major organs such as the cecum and urinary bladder.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 15-30 degree angle into the identified injection site.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Once correct placement in the peritoneal cavity is confirmed by negative pressure upon aspiration, slowly and steadily inject the this compound solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions immediately following the injection.
Visualizations
Caption: Glucagon Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Intraperitoneal this compound Administration in Mice.
References
- 1. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]
- 2. researchgate.net [researchgate.net]
- 3. Repeated Intraperitoneal Administration of Low-Concentration Methylcellulose Leads to Systemic Histologic Lesions Without Loss of Preclinical Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Adomeglivant (LY2409021) for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Adomeglivant (also known as LY2409021), a potent and selective glucagon receptor (GCGR) antagonist, in preclinical in vivo studies. This document includes summaries of reported dosages, detailed experimental protocols, and an illustration of the relevant signaling pathway to guide researchers in their study design.
Mechanism of Action
This compound is an allosteric antagonist of the glucagon receptor, a G-protein coupled receptor primarily expressed in the liver.[1] By blocking the binding of glucagon to its receptor, this compound inhibits the downstream signaling cascade that leads to hepatic glucose production (gluconeogenesis and glycogenolysis). This results in a lowering of blood glucose levels, making it a molecule of interest for the treatment of type 2 diabetes.[1]
Glucagon Receptor Signaling Pathway and this compound's Point of Intervention
The binding of glucagon to its receptor initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates cAMP response element-binding protein (CREB). Activated CREB promotes the expression of key gluconeogenic enzymes, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), leading to increased glucose production. This compound competitively binds to the glucagon receptor, preventing this entire cascade from being initiated.
Figure 1. Simplified diagram of the glucagon signaling pathway and the inhibitory action of this compound.
In Vivo Dosage and Administration
The following tables summarize reported dosages of this compound used in preclinical and clinical studies. It is important to note that optimal dosage can vary depending on the animal model, disease state, and specific experimental design.
Preclinical Studies
| Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| Avpires-Cre+ Mice | 5 mg/kg | Intraperitoneal (i.p.) | Abolition of CNO-induced hyperglycemia | [1] |
Clinical Studies
| Population | Dosage Range | Route of Administration | Study Duration | Key Findings | Reference |
| Healthy Subjects & Patients with Type 2 Diabetes | 5, 30, 60, or 90 mg | Oral (once daily) | 28 days | Reduced fasting and postprandial glucose | [2] |
| Patients with Type 2 Diabetes | 2.5, 10, or 20 mg | Oral (once daily) | 24 weeks | Dose-dependent reduction in HbA1c | [3] |
| Patients with Type 1 Diabetes | 100 or 300 mg | Oral (single dose) | Single dose | Reduction in 24-hour insulin requirement | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage or intraperitoneal injection in rodents.
Materials:
-
This compound (LY2409021) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the DMSO/PEG300 solution thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final suspension until it is homogeneous before administration.
Figure 2. Workflow for the preparation of an this compound suspension for in vivo use.
Protocol 2: Evaluation of this compound in a Glucagon Challenge Model
This protocol is designed to assess the in vivo efficacy of this compound in blocking the hyperglycemic effect of exogenous glucagon in mice.
Animal Model:
-
Male C57BL/6J mice (8-10 weeks old) are commonly used.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control (same formulation as this compound, without the active compound)
-
Glucagon (lyophilized powder to be reconstituted in sterile water or saline)
-
Glucometer and test strips
Procedure:
-
Acclimation: Acclimate mice to handling and experimental procedures for at least 3 days prior to the study.
-
Fasting: Fast the mice for 6 hours before the start of the experiment, with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein (Time -30 min).
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection.
-
Pre-Glucagon Glucose: Measure blood glucose again just before the glucagon challenge (Time 0 min).
-
Glucagon Challenge: Administer glucagon (e.g., 16 µg/kg) via intraperitoneal injection.[5]
-
Post-Glucagon Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucagon injection.
-
Data Analysis: Plot the blood glucose levels over time for both the vehicle and this compound-treated groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.
Figure 3. Experimental workflow for a glucagon challenge study in mice.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Formulation Stability: this compound is poorly soluble in water. The provided formulation is a suspension and should be vortexed immediately before each administration to ensure homogeneity.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose for your specific animal model and experimental endpoint.
-
Pharmacokinetics: The pharmacokinetic profile of this compound may vary between species. Consider this when designing the timing of administration and sampling.
-
Off-Target Effects: While this compound is selective for the glucagon receptor, it is good practice to be aware of potential off-target effects, especially at higher doses.
This document is intended to serve as a guide. Researchers should adapt these protocols to their specific experimental needs and consult relevant literature for further details.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LY2409021) / Eli Lilly [delta.larvol.com]
- 4. benchchem.com [benchchem.com]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application of Adomeglivant in Hepatocyte Culture: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Adomeglivant in hepatocyte culture. This compound is a potent and selective antagonist of the glucagon receptor, playing a crucial role in the regulation of glucose homeostasis.
This compound holds significant promise for in vitro studies of hepatic glucose metabolism, particularly in the context of type 2 diabetes and related metabolic disorders. Its primary mechanism of action involves the inhibition of the glucagon signaling pathway in hepatocytes, which leads to a reduction in hepatic glucose production. This makes it a valuable tool for investigating the intricate interplay between glucagon and insulin signaling in liver cells.
Mechanism of Action
This compound functions as a non-competitive allosteric antagonist of the glucagon receptor (GCGR), a G-protein coupled receptor. Upon binding to the GCGR, glucagon typically initiates a signaling cascade that results in increased intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets. This cascade ultimately stimulates gluconeogenesis and glycogenolysis, leading to the release of glucose from the liver. This compound effectively blocks this pathway by preventing the conformational changes in the GCGR necessary for G-protein activation, thereby attenuating the effects of glucagon on hepatocytes.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on hepatocyte function, based on available research data.
Table 1: Effect of this compound on Glucagon-Stimulated Gene Expression in Hepatocytes
| Gene | Treatment (24 hours) | Fold Change (vs. Glucagon alone) |
| Glucagon Pathway | ||
| gcgr (Glucagon Receptor) | 50 µM this compound | ↓ |
| pck1 (PEPCK) | 50 µM this compound | ↓ |
| g6pc (G6Pase) | 50 µM this compound | ↓ |
| Transcription Factors | ||
| creb1 (CREB) | 50 µM this compound | ↓ |
| pgc-1α (PGC-1α) | 50 µM this compound | ↓ |
Data derived from qPCR analysis in primary hepatocytes. The "↓" indicates a significant decrease in mRNA levels.[1]
Table 2: Effect of this compound on Glucagon-Stimulated Protein Levels and Glucose Production in Hepatocytes
| Parameter | Treatment | Result |
| Protein Levels | ||
| Phospho-CREB (Ser133) | 50 µM this compound | Significant Decrease |
| PGC-1α | 50 µM this compound | Significant Decrease |
| Metabolic Output | ||
| Glucose Production | 50 µM this compound | Significant Decrease |
Data based on Western blot and glucose production assays in primary hepatocytes.[1]
Experimental Protocols
Detailed methodologies for key experiments involving this compound in hepatocyte culture are provided below.
Protocol 1: Primary Hepatocyte Culture and Treatment
Materials:
-
Cryopreserved or freshly isolated primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated culture plates
-
This compound (dissolved in a suitable solvent like DMSO)[2]
-
Glucagon
Procedure:
-
Thawing and Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol. Plate the cells on collagen-coated plates at a recommended seeding density in hepatocyte plating medium.[3]
-
Cell Recovery: Allow cells to attach and recover for 4-6 hours or overnight in a humidified incubator at 37°C and 5% CO2.
-
Medium Change: After recovery, replace the plating medium with hepatocyte maintenance medium.
-
Glucagon Stimulation and this compound Treatment:
-
For experiments investigating the inhibitory effect of this compound, pre-incubate the hepatocytes with the desired concentration of this compound (e.g., 50 µM) for a specified period (e.g., 1-24 hours) before adding glucagon.[1]
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
Following pre-incubation, add glucagon (e.g., 100 nM) to the culture medium and incubate for the desired time depending on the downstream application (e.g., 30 minutes for signaling studies, 6-24 hours for gene expression or glucose production assays).
-
Protocol 2: Gene Expression Analysis by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for gcgr, pck1, g6pc, creb1, pgc-1α, and a housekeeping gene like β-actin)
Procedure:
-
RNA Extraction: Following treatment, wash the hepatocytes with ice-cold PBS and lyse the cells to extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[1]
Protocol 3: Protein Analysis by Western Blot
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-PGC-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash the hepatocytes with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Densitometry analysis can be used to quantify protein levels relative to a loading control like β-actin.
Protocol 4: Glucose Production Assay
Materials:
-
Glucose-free culture medium (e.g., DMEM without glucose)
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Glucose assay kit
Procedure:
-
Preparation: After this compound and/or glucagon treatment, wash the hepatocytes with PBS.
-
Incubation: Incubate the cells in glucose-free medium supplemented with gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) for a defined period (e.g., 3-6 hours).
-
Sample Collection: Collect the culture medium at the end of the incubation period.
-
Glucose Measurement: Measure the glucose concentration in the collected medium using a commercially available glucose assay kit.
-
Normalization: Normalize the glucose production to the total protein content of the cells in each well.[1]
Protocol 5: Glycogen Synthesis Assay
Materials:
-
Culture medium containing high glucose and [¹⁴C]-glucose
-
Glycogen precipitation solution (e.g., ethanol)
-
Scintillation fluid and counter
Procedure:
-
Treatment: Treat hepatocytes with this compound and/or glucagon as described in Protocol 1.
-
Labeling: Following treatment, incubate the cells in medium containing high glucose and [¹⁴C]-glucose for a specified time (e.g., 2-4 hours) to allow for glycogen synthesis.[4]
-
Cell Lysis and Glycogen Precipitation: Lyse the cells and precipitate the glycogen using cold ethanol.
-
Washing: Wash the glycogen pellet to remove unincorporated [¹⁴C]-glucose.
-
Quantification: Dissolve the glycogen pellet and measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalization: Normalize the results to the total protein concentration.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in hepatocyte culture.
Caption: Glucagon Signaling Pathway and Inhibition by this compound.
Caption: Insulin Signaling Pathway in Hepatocytes.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for cAMP Measurement Assays with Adomeglivant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adomeglivant (also known as LY2409021) is a potent and selective antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2] Glucagon signaling plays a pivotal role in glucose homeostasis, primarily by stimulating hepatic glucose production.[3] Dysregulation of this pathway is a key factor in the pathophysiology of type 2 diabetes. This compound acts as an allosteric and competitive antagonist, blocking the action of glucagon and thereby inhibiting the downstream signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] This mechanism makes this compound a subject of significant interest in the development of therapeutics for metabolic disorders.[7]
The primary signaling pathway initiated by glucagon binding to its receptor involves the activation of a Gαs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[3] As an antagonist, this compound effectively inhibits this glucagon-induced increase in cAMP.[3][4] Therefore, cAMP measurement assays are fundamental tools for characterizing the pharmacological activity of this compound, determining its potency and efficacy, and for screening other potential GCGR antagonists.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the glucagon signaling pathway.
Caption: this compound blocks glucagon binding to GCGR, inhibiting cAMP production.
Data Presentation: Potency of this compound
The potency of this compound is typically determined by its ability to inhibit glucagon-stimulated cAMP production. This is often expressed as an IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response).
| Compound | Target | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Human Glucagon Receptor | - | Radioligand Binding | K_i | 6.66 nM | [5][6] |
| This compound | Rat Glucagon Receptor | HEK293 | cAMP Accumulation | IC_50 | 1.8 µM | [3] |
Experimental Protocols
Given that this compound is a GCGR antagonist, cAMP assays are designed to measure its ability to inhibit the cAMP production stimulated by an agonist, such as glucagon. The general principle involves treating cells expressing GCGR with a fixed concentration of glucagon in the presence of varying concentrations of this compound.
General Workflow for this compound cAMP Antagonist Assay
Caption: Workflow for measuring this compound's inhibition of cAMP production.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Principle: This assay is a competitive immunoassay. It uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP conjugated to an acceptor fluorophore (e.g., d2). Endogenous cAMP produced by the cells competes with the labeled cAMP for binding to the antibody. When the donor and acceptor are in close proximity (i.e., antibody binds labeled cAMP), FRET occurs. An increase in cellular cAMP leads to a decrease in FRET signal.
Materials:
-
GCGR-expressing cells (e.g., HEK293-GCGR)
-
Cell culture medium and supplements
-
White, low-volume 384-well plates
-
Glucagon
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP antibody-cryptate, lysis buffer)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GCGR-expressing cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX).
-
Dispense 5-10 µL of cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound.
-
Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of glucagon at a concentration that elicits ~80% of the maximal response (EC80).
-
Add 5 µL of the glucagon solution to all wells except the negative control (basal) wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by mixing the cAMP-d2 and the anti-cAMP antibody-cryptate in lysis buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Calculate the 665/620 ratio and normalize the data to determine the percent inhibition and calculate the IC50 value for this compound.
-
Protocol 2: Luminescence-Based cAMP Assay (e.g., cAMP-Glo™)
Principle: This assay measures cAMP levels by monitoring the activity of a cAMP-dependent protein kinase (PKA). The assay has two steps. First, cells are lysed to release cAMP, which then binds to and activates PKA. In the second step, the remaining ATP is measured using a luciferase reaction. The amount of light produced is inversely proportional to the amount of cAMP present, as more cAMP leads to more PKA activity and thus more ATP consumption.
Materials:
-
GCGR-expressing cells
-
Cell culture medium and supplements
-
White, opaque 96- or 384-well plates
-
Glucagon
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
cAMP-Glo™ Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Seed cells in a white, opaque-walled plate and incubate overnight.
-
Remove culture medium and replace with assay buffer containing a PDE inhibitor.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration (e.g., EC80) of glucagon.
-
Incubate for 15-30 minutes at room temperature.
-
-
Cell Lysis and PKA Reaction:
-
Add the cAMP-Glo™ Lysis Buffer containing PKA to each well.
-
Incubate for 20 minutes to lyse the cells and allow the PKA reaction to proceed.
-
-
Detection:
-
Add the Kinase-Glo® Reagent (luciferase/luciferin substrate) to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine the IC50.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a competitive immunoassay performed in a multi-well plate format. A cAMP-specific antibody is pre-coated onto the plate. Cell lysates containing cAMP are added along with a fixed amount of enzyme-conjugated cAMP (e.g., HRP-cAMP). The cellular cAMP competes with the HRP-cAMP for binding to the antibody. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of cAMP in the sample.
Materials:
-
GCGR-expressing cells
-
Cell culture plates (e.g., 6- or 12-well)
-
Glucagon
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
0.1 M HCl for cell lysis
-
cAMP ELISA kit
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Cell Treatment:
-
Culture cells in larger format plates (e.g., 12-well plates).
-
Pre-treat cells with varying concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes.
-
Stimulate with a fixed concentration of glucagon (EC80) for 15-30 minutes.
-
-
Sample Preparation (Cell Lysis):
-
Aspirate the medium and lyse the cells by adding 0.1 M HCl.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Samples may require acetylation as per the kit protocol to increase sensitivity.
-
-
ELISA Protocol:
-
Add standards and prepared samples to the wells of the ELISA plate.
-
Add the HRP-conjugated cAMP to each well.
-
Incubate as recommended by the manufacturer (e.g., 2 hours at room temperature).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate until color develops (e.g., 30 minutes).
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader.
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP in each sample from the standard curve and calculate the IC50 for this compound.
-
Summary
This compound is a glucagon receptor antagonist that functions by inhibiting the production of intracellular cAMP. The protocols described herein—HTRF, luminescence-based assays, and ELISA—provide robust and reliable methods for quantifying this inhibitory activity. The choice of assay will depend on the required throughput, sensitivity, and available instrumentation. Each of these methods is suitable for determining the potency (IC50) of this compound and can be adapted for screening and characterizing other potential GCGR modulators.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, (+/-)- | 872260-47-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: qPCR Analysis of Gluconeogenic Gene Expression in Response to Adomeglivant
For Research Use Only.
Introduction
Adomeglivant (also known as LY2409021) is a potent and selective antagonist of the glucagon receptor (GCGR).[1][2][3] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production (gluconeogenesis) by binding to the GCGR. This activation triggers a signaling cascade that increases the transcription of key gluconeogenic enzymes. In type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. By blocking the GCGR, this compound effectively reduces hepatic glucose output, making it a therapeutic candidate for the management of type 2 diabetes.[4][5]
This application note provides a detailed protocol for analyzing the effect of this compound on the expression of critical gluconeogenic genes, Phosphoenolpyruvate carboxykinase 1 (PCK1) and Glucose-6-phosphatase catalytic subunit (G6PC), in primary hepatocytes using quantitative polymerase chain reaction (qPCR).
Signaling Pathway of this compound in Inhibiting Gluconeogenesis
Glucagon binding to its receptor (GCGR) on hepatocytes activates a G-protein-coupled receptor signaling pathway. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Subsequently, Protein Kinase A (PKA) is activated, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB, along with the coactivator PGC-1α, moves into the nucleus and binds to the promoter regions of gluconeogenic genes like PCK1 and G6PC, thereby upregulating their transcription and leading to increased glucose production.[6][7]
This compound, as a GCGR antagonist, competitively binds to the receptor and prevents glucagon from initiating this signaling cascade. This inhibitory action results in the downregulation of PCK1 and G6PC expression, ultimately reducing hepatic gluconeogenesis.[6][7]
Experimental Protocol: qPCR Analysis of Gluconeogenic Genes
This protocol outlines the steps for treating primary hepatocytes with this compound and analyzing the expression of PCK1 and G6PC using qPCR.
I. Cell Culture and Treatment
-
Cell Seeding: Plate primary hepatocytes (e.g., from rat or human) in 6-well plates at a density of 2 x 10^5 cells/well.
-
Cell Culture: Culture cells in appropriate media (e.g., Williams' Medium E with supplements) at 37°C in a humidified atmosphere of 5% CO2.
-
Glucagon Stimulation and this compound Treatment:
-
After 24 hours, replace the medium with fresh, serum-free medium.
-
Prepare treatment groups:
-
Control (vehicle)
-
Glucagon (100 nM)
-
This compound (e.g., 10 µM)
-
Glucagon (100 nM) + this compound (10 µM)
-
-
Incubate the cells for a predetermined time (e.g., 6 hours) to allow for changes in gene expression.
-
II. RNA Extraction and Reverse Transcription
-
RNA Isolation:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
The resulting cDNA will be used as the template for qPCR.
-
III. Quantitative PCR (qPCR)
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Primer Sequences (Example for Rat):
-
Pck1 Forward: 5'-GCA GAG CAT AAG GGC AAG G-3'
-
Pck1 Reverse: 5'-GGT GCA GAA GGC AGT GAG G-3'
-
G6pc Forward: 5'-TGG AGT GAC TTT GGC TGG AA-3'
-
G6pc Reverse: 5'-GCA GAG CCT TGA TGG AAA G-3'
-
Actb (housekeeping) Forward: 5'-CTA AGG CCA ACC GTG AAA AG-3'
-
Actb (housekeeping) Reverse: 5'-ACC AGA GGC ATA CAG GGA CA-3'
-
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes (PCK1, G6PC) to the Ct value of the housekeeping gene (Actb).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the relative mRNA expression of PCK1 and G6PC in primary hepatocytes stimulated with glucagon. The data is presented as fold change relative to the control group.
| Treatment Group | Relative PCK1 mRNA Expression (Fold Change) | Relative G6PC mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| Glucagon (100 nM) | 3.5 | 4.2 |
| This compound (10 µM) | 0.8 | 0.7 |
| Glucagon + this compound | 1.2 | 1.3 |
Note: The data presented in this table is illustrative and may vary depending on the experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the qPCR analysis of gluconeogenic gene expression in response to the GCGR antagonist, this compound. The provided methodologies and diagrams offer a clear framework for researchers and drug development professionals investigating the molecular mechanisms of this compound and its potential as a therapeutic agent for type 2 diabetes. The results of such analyses are crucial for understanding the efficacy and mode of action of this class of compounds.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus | MDPI [mdpi.com]
Application Notes and Protocols for Studying the GCGR/PKA/CREB/PGC-1α Pathway with Adomeglivant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adomeglivant (also known as LY2409021) is a potent and selective antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR) pivotal to glucose homeostasis.[1][2] Glucagon signaling, primarily in the liver, stimulates glucose production.[3] this compound functions as an allosteric antagonist, inhibiting glucagon-induced increases in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the glucagon receptor signaling cascade, specifically the GCGR/PKA/CREB/PGC-1α pathway. Understanding this pathway is crucial for research into type 2 diabetes and other metabolic disorders.[5]
The GCGR/PKA/CREB/PGC-1α Signaling Pathway
The binding of glucagon to GCGR activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) promotes the transcription of its target genes, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a key regulator of energy metabolism, including the expression of genes involved in gluconeogenesis. This compound blocks this pathway at the initial step by antagonizing the glucagon receptor.
References
Adomeglivant: A Research Tool for Investigating Metabolic Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adomeglivant (also known as LY2409021) is a potent, selective, and orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] As a competitive antagonist, this compound offers a powerful tool for researchers studying the role of glucagon signaling in metabolic diseases, particularly type 2 diabetes mellitus.[3][4] By inhibiting the binding of glucagon to its receptor, this compound effectively blocks the downstream signaling cascade that leads to hepatic glucose production, thereby contributing to lower blood glucose levels.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, key quantitative data, and detailed protocols for its use in metabolic disease research.
Mechanism of Action
This compound exerts its effects by directly competing with glucagon for the binding site on the glucagon receptor, a G protein-coupled receptor (GPCR). In the canonical signaling pathway, glucagon binding to GCGR activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) promotes the expression of the transcriptional coactivator PGC-1α, leading to the upregulation of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC). This compound's antagonism of GCGR disrupts this entire cascade, resulting in reduced gluconeogenesis and a subsequent lowering of blood glucose.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a reference for its potency, selectivity, and physiological effects.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Receptor | Assay |
| Ki | Human | 6.66 nM | Glucagon Receptor | Radioligand Binding Assay |
| IC50 | Rat | 1.8 µM | Glucagon Receptor | Glucagon-Induced cAMP Accumulation |
| IC50 | Rat | 1.2 µM | GLP-1 Receptor | Glucagon-Induced cAMP Accumulation |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect |
| Avpires-Cre+ Mice | 5 mg/kg (i.p.) | Completely abolished clozapine-N-oxide (CNO)-induced hyperglycemia.[5] |
| ob/ob Mice | Daily oral administration | Robust glucose-lowering effect.[3] |
| Healthy Humans & Type 2 Diabetes Patients | 5, 30, 60, or 90 mg (daily for 28 days) | Reduction in fasting and postprandial glucose.[6] |
Signaling Pathway Diagram
Caption: this compound inhibits the glucagon signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity and effects of this compound.
In Vitro cAMP Accumulation Assay (for GCGR Antagonism)
This protocol describes how to measure the ability of this compound to inhibit glucagon-induced cAMP production in cells expressing the glucagon receptor.
Experimental Workflow Diagram
Caption: Workflow for the in vitro cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Glucagon
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-GCGR cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of glucagon.
-
Assay: a. Wash the cells once with serum-free medium. b. Add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) to each well and incubate for 15-30 minutes at 37°C. c. Add the serially diluted this compound to the appropriate wells and incubate for 15-30 minutes at 37°C. d. Add glucagon at a concentration that elicits approximately 80% of its maximal response (EC80) to all wells except the negative control. e. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative PCR (qPCR) for Gluconeogenic Gene Expression
This protocol details the methodology for assessing the effect of this compound on the expression of gluconeogenic genes in primary hepatocytes.
Experimental Workflow Diagram
Caption: Workflow for qPCR analysis of gene expression.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
Glucagon
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PCK1, G6PC, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate primary hepatocytes and allow them to attach. Treat the cells with glucagon in the presence or absence of this compound for a specified time (e.g., 6-24 hours).
-
RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template. b. Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot for p-CREB and PGC-1α
This protocol outlines the steps to evaluate the effect of this compound on the phosphorylation of CREB and the protein levels of PGC-1α.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-PGC-1α, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-CREB and PGC-1α to the loading control.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the glucagon signaling pathway in metabolic homeostasis and disease. Its high potency and selectivity for the glucagon receptor make it suitable for a range of in vitro and in vivo studies. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of glucagon receptor antagonism and to further elucidate the complex mechanisms underlying metabolic disorders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Diabetes Drug Candidate Shows Promise in Cell and Mouse Models | Technology Networks [technologynetworks.com]
- 3. This compound | 1488363-78-5 | Glucagon Receptor | MOLNOVA [molnova.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Adomeglivant Insolubility
Welcome to the technical support center for Adomeglivant. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated DMSO stock, is precipitating immediately upon dilution into my aqueous experimental buffer (e.g., PBS, cell culture media). Why is this happening and what can I do?
A1: This is a common issue for compounds like this compound which have low aqueous solubility.[1][2] Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many nonpolar compounds. When the DMSO stock is diluted into an aqueous medium, the overall solvent polarity increases significantly, causing the poorly soluble this compound to "crash out" of the solution.[2]
Initial Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing or stirring aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[3]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1% for most cell-based assays, as higher concentrations can be cytotoxic.[2] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[2]
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before and during the addition of the this compound stock may improve solubility. However, be cautious, as prolonged heat can degrade some compounds.[2]
-
Sonication: Use a bath sonicator to help break up precipitate particles and aid in re-dissolving the compound after dilution.[2][4]
Q2: I am still observing precipitation after trying the initial troubleshooting steps. What advanced formulation strategies can I employ to increase the aqueous solubility of this compound?
A2: If basic troubleshooting fails, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These methods aim to alter the physicochemical environment of the compound.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of non-polar molecules by reducing the dielectric constant of the solvent mixture.[5] For this compound, formulations including PEG300 have been reported.[4]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6] Tween-80 is a common non-ionic surfactant used for this purpose and is part of a published formulation for this compound.[4]
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[6] A formulation for this compound using SBE-β-CD (Sulfobutylether-β-cyclodextrin) has been documented.[4]
Q3: What are some established solvent systems for dissolving this compound for in vitro and in vivo studies?
A3: this compound is known to be soluble in organic solvents like DMSO and ethanol but insoluble in water.[1][8] For experimental use, several multi-component solvent systems have been successfully used. It is recommended to prepare stock solutions in 100% DMSO and then use specific vehicles for further dilutions.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents and formulations based on available data.
| Solvent/Formulation Vehicle | Concentration | Solution Appearance | Intended Use | Source |
| DMSO | ≥ 100 mg/mL (~180 mM) | - | In Vitro Stock | [1][4] |
| DMSO | ≥ 5.3 mg/mL | - | In Vitro Stock | [9] |
| Ethanol | 91 mg/mL (~163.77 mM) | - | In Vitro Stock | [8] |
| Water | Insoluble | - | - | [1][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.50 mM) | Clear Solution | In Vivo | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.50 mM) | Suspended Solution (requires sonication) | In Vivo | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.50 mM) | Clear Solution | In Vivo | [4] |
Note: "≥" indicates that the solubility might be higher, but the saturation point was not determined.[4] When using DMSO, it is recommended to use a fresh, anhydrous supply as it is hygroscopic and absorbed water can reduce compound solubility.[1]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a common starting point for most experiments.
-
Weighing: Accurately weigh the desired amount of solid this compound powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be applied until the solution is clear.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: General Method for Diluting this compound into Aqueous Buffer
This protocol provides a generalized workflow for diluting a DMSO stock into an aqueous buffer for a final working solution, aiming to minimize precipitation.
-
Prepare Aqueous Buffer: Prepare your final experimental buffer (e.g., PBS, cell culture medium). If compatible with your experiment, pre-warm the buffer to your experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilutions (Optional but Recommended): If a large dilution factor is required, prepare one or more intermediate dilutions of your concentrated stock in pure DMSO. This can help prevent localized precipitation.[2]
-
Final Dilution: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock (or final intermediate dilution) drop-by-drop into the buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. [2]
-
Final Mixing: Continue to vortex or mix the final solution for another 1-2 minutes to ensure homogeneity.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitate is observed, brief sonication may help.
-
Use Immediately: It is often best to use the final aqueous solution immediately after preparation to minimize the risk of precipitation over time.
Visualizations
Experimental Workflow for Troubleshooting Insolubility
The following diagram outlines a logical workflow for addressing issues with this compound solubility.
This compound Mechanism of Action: Glucagon Receptor Signaling Pathway
This compound is a glucagon receptor (GCGR) antagonist. It blocks the binding of glucagon, thereby inhibiting the downstream signaling cascade that leads to increased hepatic glucose production.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. adooq.com [adooq.com]
- 9. This compound | 1488363-78-5 | Glucagon Receptor | MOLNOVA [molnova.com]
- 10. This compound, (+)- (872260-19-0) for sale [vulcanchem.com]
How to prevent Adomeglivant precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of Adomeglivant in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues and provides solutions for maintaining this compound solubility in your experiments.
Issue 1: this compound precipitates immediately upon addition to aqueous media.
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs because this compound, a hydrophobic compound, has low solubility in aqueous environments. The rapid dilution of the DMSO solvent upon addition to the media causes the compound to exceed its solubility limit and precipitate.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility. Solution: Lower the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock solution directly into a large volume of media leads to a sudden solvent exchange, causing precipitation. Solution: Employ a stepwise serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the this compound stock solution dropwise to the media while gently vortexing to ensure rapid dispersal.[2] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1][3] |
| Poor Quality DMSO | DMSO is hygroscopic and can absorb water, which reduces its ability to solubilize hydrophobic compounds. Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solution.[2][4] Store DMSO in small, tightly sealed aliquots to prevent moisture absorption. |
Issue 2: this compound solution appears clear initially but forms a precipitate after incubation.
-
Question: My media containing this compound was clear when I prepared it, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What is the cause?
-
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment over time.
| Potential Cause | Recommended Solution |
| Media Evaporation | In long-term experiments, water evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[1] Solution: Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal them with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that affect compound solubility. Solution: Minimize the time that culture vessels are outside the incubator. Prepare fresh media with this compound more frequently for long-term experiments. |
| pH Changes in Media | Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of pH-sensitive compounds. Solution: Monitor the pH of your culture medium, particularly in dense cultures. More frequent media changes may be necessary. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound over time, leading to precipitation.[5][6] Solution: If using serum-free media, consider that the absence of serum proteins, which can aid in solubilization, might contribute to precipitation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[1][4][7] It is soluble in DMSO at concentrations of 100 mg/mL or higher.[1][7]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[8] However, the tolerance can be cell-line specific, so it is advisable to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your cells.[7]
Q3: Can I use sonication to dissolve this compound?
A3: Yes, brief sonication can be used to aid in the dissolution of this compound in DMSO.[1] If precipitation occurs upon dilution in aqueous media, ultrasonication of the final working solution may also help to redissolve the compound.[6]
Q4: Is it advisable to filter out the precipitate from my media?
A4: Filtering the media to remove the precipitate is generally not recommended. This will lower the actual concentration of this compound in your experiment to an unknown extent, affecting the accuracy and reproducibility of your results. It is better to address the root cause of the precipitation.[7]
Q5: Are there any solubility enhancers I can use?
A5: For hydrophobic compounds, solubility enhancers can be beneficial. These include:
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[7]
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that these values may have slight batch-to-batch variations.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (179.98 mM) | [1] |
| DMSO | 100 mg/mL (179.97 mM) | [4][7] |
| DMSO | 91 mg/mL (163.77 mM) | [8] |
| DMSO | ≥ 5.3 mg/mL | [9] |
| Ethanol | 100 mg/mL | [7] |
| Ethanol | 91 mg/mL (163.77 mM) | [8] |
| Water | Insoluble | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use fresh, anhydrous DMSO.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Vortex thoroughly to ensure the compound is fully dissolved. If necessary, briefly sonicate in a water bath.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Perform a serial dilution of your high-concentration this compound stock solution in DMSO to create an intermediate stock closer to your final working concentration. This helps to reduce the solvent shock.
-
Dispense the required volume of pre-warmed media into a sterile tube.
-
While gently vortexing the media, add the required volume of the intermediate this compound stock solution dropwise into the center of the vortex. This "reverse dilution" method ensures rapid dispersal of the DMSO and compound.[2]
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
This compound Troubleshooting Workflow
A troubleshooting workflow for this compound precipitation.
This compound Mechanism of Action: Glucagon Receptor Signaling Pathway
This compound acts as an antagonist to the Glucagon Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Adomeglivant stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Adomeglivant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Stability and Storage FAQ
Q1: How should solid this compound be stored?
A1: Solid, lyophilized this compound should be stored at -20°C and kept desiccated.[1] Under these conditions, the chemical is stable for at least three to four years.[2][3] Some suppliers recommend storage at -20°C for up to 3 years for the powder form.[3][4]
Q2: What are the recommended storage conditions for this compound in solution?
A2: Once dissolved, this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3][5] For short-term storage, solutions can be kept at -20°C for up to one month.[1][3] For long-term storage, it is recommended to store solutions at -80°C, which can maintain stability for one to two years.[3][5]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO and ethanol.[1][3] It is practically insoluble in water.[1] For stock solutions, fresh, moisture-free DMSO is recommended as moisture can reduce solubility.[3]
Q4: Is this compound sensitive to light?
Q5: How does humidity affect the stability of solid this compound?
A5: Exposure to moisture can compromise the stability of solid, moisture-sensitive drugs. Therefore, it is crucial to store lyophilized this compound in a desiccated environment to prevent degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon thawing | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution and/or sonicate to aid dissolution.[5] Ensure you are using fresh, anhydrous DMSO for preparing solutions.[3] Consider preparing a more dilute stock solution. |
| Loss of compound activity in experiments | Degradation due to improper storage or handling. | Ensure stock solutions are stored at the correct temperature (-20°C for short-term, -80°C for long-term) and are not subjected to repeated freeze-thaw cycles.[3][5] Prepare fresh working solutions from a new aliquot for each experiment. |
| Inconsistent experimental results | Variability in solution preparation or compound degradation. | Standardize the protocol for solution preparation, including the source and grade of the solvent. Use a freshly prepared aliquot of this compound for each set of experiments. Perform a stability check of your stock solution if inconsistencies persist. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | This could indicate chemical instability under your experimental or storage conditions. Potential degradation pathways for similar compounds include oxidation and hydrolysis. Review your storage and handling procedures. A forced degradation study can help identify potential degradation products. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Lyophilized) | -20°C | ≥ 4 years[2] | Keep desiccated.[1] |
| Solution in Solvent | -20°C | 1 month[1][3] | Aliquot to avoid freeze-thaw cycles.[3][5] |
| Solution in Solvent | -80°C | 1-2 years[3][5] | Aliquot to avoid freeze-thaw cycles.[3][5] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 91 mg/mL (163.77 mM)[1] |
| Ethanol | 91 mg/mL (163.77 mM)[1] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex briefly to ensure complete dissolution. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.[5]
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol: General Forced Degradation Study for this compound Stability Assessment
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Stress Conditions: Expose the this compound solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the formation of new peaks. Mass spectrometry data can be used to elucidate the structure of the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound's mechanism of action in the glucagon signaling pathway.[6]
References
- 1. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 2. agilent.com [agilent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]
- 5. research.vu.nl [research.vu.nl]
- 6. This compound (LY2409021) / Eli Lilly [delta.larvol.com]
Technical Support Center: Managing Elevated Aminotransferases with Adomeglivant In Vivo
Welcome to the technical support center for researchers utilizing Adomeglivant in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and interpret elevated aminotransferase levels that may be observed during your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as LY2409021) is a potent and selective antagonist of the glucagon receptor (GCGR).[1][2][3] Glucagon is a hormone that plays a key role in glucose homeostasis by stimulating the liver to produce glucose.[1] By blocking the glucagon receptor, this compound reduces hepatic glucose production, making it a therapeutic candidate for type 2 diabetes.[1][2]
Q2: Is it common to see elevated aminotransferases with this compound treatment in vivo?
Yes, elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are a known class effect of glucagon receptor antagonists, including this compound.[1][2][4] This has been observed in both preclinical animal models and human clinical trials.[1][2][4] These increases are typically reversible after the cessation of treatment.[2][3]
Q3: What is the proposed mechanism for the elevation in aminotransferases?
The exact mechanism is not fully elucidated, but it is thought to be directly related to the pharmacological action of blocking the glucagon receptor.[2] One hypothesis is that the inhibition of glucagon signaling may lead to an increase in hepatic glycogen stores, which could potentially cause mild hepatocellular stress and subsequent enzyme release.[1] It's important to note that in many studies, these elevations are not accompanied by other markers of severe liver toxicity, such as increased bilirubin.[1]
Q4: What other physiological changes might be observed alongside elevated aminotransferases?
In addition to elevated ALT and AST, studies have shown that treatment with glucagon receptor antagonists like this compound can be associated with an increase in hepatic fat (steatosis).[5] This is consistent with glucagon's role in regulating lipid metabolism in the liver.[5] Researchers should consider monitoring for changes in liver fat content in their in vivo studies.
Troubleshooting Guide
Issue: Unexpectedly High or Rapid Increase in Aminotransferases
Possible Causes:
-
Dose-Related Effects: Higher doses of this compound are generally associated with greater increases in aminotransferase levels.[1]
-
Animal Model Susceptibility: Different rodent strains or species may have varying sensitivities to this compound.
-
Underlying Hepatic Conditions: Pre-existing liver conditions in the animal models (e.g., fatty liver disease) could exacerbate the effects of this compound.
-
Compound Formulation or Administration Issues: Improper formulation or administration (e.g., incorrect vehicle, route, or volume) could lead to unintended local or systemic toxicity.
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Confirm that the administered dose is within the range reported in the literature for your specific animal model.
-
Consider performing a dose-response study to establish the relationship between this compound concentration and aminotransferase levels in your model.
-
-
Evaluate Animal Health:
-
Assess the overall health of the animals. Look for signs of distress, changes in body weight, or alterations in food and water intake.
-
Review the health status of the animals prior to the start of the study.
-
-
Monitor Additional Liver Biomarkers:
-
In addition to ALT and AST, measure other markers of liver function and injury, such as alkaline phosphatase (ALP) and total bilirubin, to better characterize the nature of the liver response.
-
-
Histopathological Analysis:
-
At the end of the study, or at interim time points, collect liver tissue for histopathological examination. This will provide crucial information on the nature and extent of any cellular changes, such as steatosis, inflammation, or necrosis.
-
Issue: Difficulty Distinguishing Between Pharmacological Effect and True Hepatotoxicity
Possible Causes:
-
The observed aminotransferase elevations are an expected pharmacological consequence of glucagon receptor antagonism.
-
The elevations may be indicative of developing drug-induced liver injury (DILI).
Troubleshooting Steps:
-
Time-Course Monitoring:
-
Measure aminotransferase levels at multiple time points throughout the study (e.g., baseline, and at regular intervals after treatment initiation). A typical pattern for the pharmacological effect is a rise that then stabilizes or slightly decreases with continued dosing. A continuous, sharp increase may be more indicative of toxicity.
-
-
Washout Period:
-
Comprehensive Biomarker Panel:
-
As mentioned previously, a broader panel of liver biomarkers can help differentiate. Significant elevations in bilirubin and ALP alongside ALT/AST are more suggestive of cholestatic or more severe liver injury.
-
Experimental Protocols
General In Vivo Administration Protocol for Rodents
This is a general guideline; specific doses and routes should be optimized for your experimental goals and animal model.
-
Compound Preparation:
-
This compound is typically formulated for oral administration (gavage). A common vehicle is a solution of 0.5% methylcellulose.
-
Ensure the compound is fully dissolved or suspended uniformly before each administration.
-
-
Animal Models:
-
Commonly used rodent models for metabolic studies include C57BL/6 mice and various diabetic models such as db/db mice.[4]
-
-
Administration:
-
Route: Oral gavage is a frequent route of administration for this compound.
-
Volume: Administration volumes should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Frequency: Once daily administration is common, reflecting the compound's long half-life.[3]
-
-
Monitoring:
-
Blood Sampling: Collect blood samples at baseline and at selected time points post-administration to monitor plasma levels of ALT, AST, and other relevant biomarkers.
-
Liver Tissue Collection: At the termination of the study, perfuse and collect liver tissue for histopathology and other molecular analyses.
-
Sample Preparation for Liver Histopathology
-
Tissue Fixation: Immediately after collection, fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation, necrosis, and cellular degeneration.
-
Oil Red O (for frozen sections): To specifically visualize lipid accumulation (steatosis).
-
Data Presentation
Table 1: Representative Changes in Liver Parameters with Glucagon Receptor Antagonist Treatment in a Preclinical Model
| Parameter | Vehicle Control | Glucagon Receptor Antagonist | % Change vs. Control |
| ALT (U/L) | 35 ± 5 | 85 ± 12 | +143% |
| AST (U/L) | 50 ± 8 | 110 ± 15 | +120% |
| Hepatic Triglycerides (mg/g liver) | 15 ± 3 | 35 ± 6 | +133% |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on trends reported in the literature for glucagon receptor antagonists. Actual values will vary depending on the specific experimental conditions.
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vivo studies with this compound.
Glucagon Receptor Signaling Pathway and Point of Inhibition
Caption: this compound blocks the glucagon signaling cascade.
References
- 1. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon receptor antagonism impairs and glucagon receptor agonism enhances triglycerides metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adomeglivant (LY2409021)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing Adomeglivant (LY2409021), a potent and selective glucagon receptor (GCGR) antagonist. This guide addresses potential off-target effects and provides standardized protocols for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and orally administered allosteric antagonist of the human glucagon receptor (GCGR).[1] By blocking the binding of glucagon to its receptor, this compound inhibits the downstream signaling cascade, which includes the activation of Gαs protein, adenylyl cyclase, and the subsequent production of cyclic AMP (cAMP). This ultimately leads to a reduction in hepatic glucose production.
Q2: What are the known off-target effects of this compound observed in research and clinical studies?
A2: While this compound is highly selective for the glucagon receptor, several off-target or adverse effects have been reported. These include:
-
Elevated Liver Aminotransferases: Dose-dependent and reversible increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed.
-
Increased Hepatic Fat: Treatment with this compound has been associated with an increase in liver fat content (hepatic steatosis).
-
Cardiovascular Effects: Statistically significant increases in systolic and diastolic blood pressure, as well as mean arterial pressure, have been noted.[2]
-
Lipid Profile Alterations: Increases in total cholesterol and LDL-cholesterol have been reported.[2]
-
Interaction with Related Receptors: this compound has been shown to interact with a conserved binding motif present in other family B GPCRs, such as the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR).[1]
Q3: What is the reported potency and selectivity of this compound?
A3: this compound is a potent antagonist of the human glucagon receptor with a reported Ki value of 6.66 nM.[3] It has been described as having greater than 200-fold selectivity for the glucagon receptor compared to related receptors.[3] However, specific binding affinities (Ki or IC50 values) for off-target receptors such as GLP-1R and GIP-R are not consistently reported in publicly available literature.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected Hepatotoxicity in Cell Culture Models
-
Observation: You observe a significant increase in cell death or changes in morphology in hepatocyte cultures treated with this compound, potentially accompanied by elevated ALT/AST levels in the culture medium.
-
Possible Causes & Troubleshooting Steps:
-
High Concentration of this compound: The observed toxicity may be dose-dependent.
-
Recommendation: Perform a dose-response study to determine the optimal non-toxic concentration for your experimental window.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell type (typically ≤0.1% for DMSO). Run a vehicle-only control.
-
-
Underlying Cellular Stress: The cultured hepatocytes may be under stress, making them more susceptible to drug-induced injury.
-
Recommendation: Ensure optimal cell culture conditions, including media, supplements, and cell density. Use cells with a low passage number.
-
-
On-Target Mediated Effect: The observed effect could be a consequence of glucagon receptor antagonism in your specific cell model.
-
Recommendation: Investigate the expression of the glucagon receptor in your hepatocyte model. Consider using a cell line with no or low GCGR expression as a negative control.
-
-
Issue 2: Inconsistent or Noisy Results in cAMP Assays
-
Observation: You are measuring cAMP levels to assess this compound's antagonist activity and are observing high variability between replicates or a poor signal-to-noise ratio.
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Cell Health or Density: Unhealthy or an inappropriate number of cells can lead to inconsistent results.
-
Recommendation: Use healthy, logarithmically growing cells. Optimize cell density to achieve a robust signal window.
-
-
Reagent Degradation: cAMP standards, agonists, or assay reagents may have degraded.
-
Recommendation: Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Inappropriate Agonist Concentration: The concentration of the glucagon (or other agonist) used to stimulate cAMP production may be too high or too low.
-
Recommendation: Perform a full agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist screening.
-
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can dampen the assay signal.
-
Recommendation: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
-
-
Quantitative Data Summary
| Parameter | Target/System | Value | Reference |
| Binding Affinity (Ki) | Human Glucagon Receptor | 6.66 nM | [3] |
| Selectivity | vs. Related Receptors | >200-fold | [3] |
| Blood Pressure Change | 24-hour mean Systolic BP | +2.26 mm Hg (vs. placebo) | [2] |
| Blood Pressure Change | 24-hour mean Diastolic BP | +1.37 mm Hg (vs. placebo) | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity - Aminotransferase Leakage
Objective: To quantify the release of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) from cultured hepatocytes as an indicator of cytotoxicity.
Methodology:
-
Cell Culture: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., a known hepatotoxin) in culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
ALT/AST Assay: Measure the ALT and AST activity in the supernatant using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.[4][5]
-
Data Analysis: Calculate the enzyme activity based on a standard curve. Compare the ALT/AST levels in the this compound-treated wells to the vehicle control wells.
Protocol 2: In Vitro Assessment of Hepatic Steatosis - Oil Red O Staining
Objective: To visualize and quantify the accumulation of neutral lipids in cultured hepatocytes.
Methodology:
-
Cell Culture and Treatment: Culture and treat hepatocytes with this compound as described in Protocol 1.
-
Fixation: After the treatment period, remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin in PBS for at least 1 hour.[6][7]
-
Staining:
-
Counterstaining (Optional): Stain the cell nuclei with Mayer's Hematoxylin for 1-3 minutes and rinse with water.[6][7]
-
Visualization and Quantification:
-
Microscopy: Visualize the lipid droplets (stained red) under a light microscope.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 490-520 nm using a plate reader.
-
Visualizations
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for investigating the off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mmpc.org [mmpc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 7. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
Technical Support Center: Improving Adomeglivant Efficacy in Animal Models
Welcome to the technical support center for researchers utilizing Adomeglivant (LY2409021) in preclinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY2409021) is a potent and selective small-molecule antagonist of the glucagon receptor (GCGR).[1] Its primary mechanism of action is to block the signaling of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production (gluconeogenesis and glycogenolysis).[2] By inhibiting the GCGR, this compound reduces hepatic glucose output, leading to a decrease in blood glucose levels. This makes it a therapeutic candidate for type 2 diabetes.[1][2]
Q2: In which animal models has this compound or similar GCGR antagonists shown efficacy?
Glucagon receptor antagonists have demonstrated efficacy in various animal models of diabetes and metabolic disease, including:
-
db/db mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, mimicking aspects of type 2 diabetes.[3]
-
Streptozotocin (STZ)-induced diabetic mice: STZ is a chemical that is toxic to pancreatic beta cells, inducing a state of insulin deficiency and hyperglycemia that models type 1 diabetes.[4][5]
-
High-fat diet (HFD)-fed mice: These models are used to study diet-induced obesity and insulin resistance.[6]
Q3: What are the expected therapeutic effects of this compound in these models?
The primary expected therapeutic effect is a dose-dependent reduction in fasting and postprandial blood glucose levels.[7] Other potential beneficial effects may include improvements in glucose tolerance.
Q4: What are the known side effects of this compound observed in animal and human studies?
The most commonly reported side effects associated with this compound and other GCGR antagonists include:
-
Elevated liver enzymes: Dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed in clinical trials.[8]
-
Increased liver fat (hepatic steatosis): Inhibition of glucagon signaling has been linked to an accumulation of fat in the liver.[9]
-
Dyslipidemia: Changes in lipid profiles have been reported.[9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood glucose response between animals. | 1. Inconsistent drug administration (e.g., improper oral gavage technique).2. Variations in food intake prior to dosing.3. Underlying health differences in the animal cohort.4. Instability of the this compound formulation. | 1. Ensure all personnel are thoroughly trained in the chosen administration method. For oral gavage, verify proper tube placement and slow administration rate.2. Standardize the fasting period before dosing and blood glucose measurements.3. Acclimatize animals to handling and procedures to minimize stress-induced hyperglycemia.4. Prepare this compound formulations fresh daily and ensure complete solubilization or a homogenous suspension. |
| Lack of significant glucose-lowering effect. | 1. Insufficient dose.2. Poor bioavailability of the administered formulation.3. Advanced disease state in the animal model with severe insulin deficiency.4. Incorrect timing of blood glucose measurement. | 1. Perform a dose-response study to determine the optimal dose for your specific animal model and disease state.2. Optimize the vehicle for administration. This compound has good oral bioavailability, but the formulation can impact absorption.3. Consider the limitations of the model. In models of severe insulin deficiency (e.g., high-dose STZ), the efficacy of a monotherapy targeting hepatic glucose production may be limited.4. Measure blood glucose at time points consistent with the pharmacokinetic profile of this compound in rodents (which includes a long elimination half-life). |
| Unexpected mortality in treated animals. | 1. Toxicity due to incorrect dosing or formulation.2. Severe hypoglycemia, although less common with GCGR antagonists as monotherapy.3. Complications from the administration procedure (e.g., esophageal perforation from gavage). | 1. Double-check all dose calculations and the concentration of the dosing solution.2. Monitor blood glucose closely, especially in combination therapy studies. Have a protocol for managing hypoglycemia if it occurs.3. Refine administration techniques and ensure proper training. Observe animals closely after dosing for any signs of distress. |
| Significant elevation of liver enzymes (ALT/AST). | This is a known class effect of GCGR antagonists. | 1. Include regular monitoring of ALT and AST levels in your study design.2. Consider performing liver histology at the end of the study to assess for any pathological changes.3. Evaluate if the observed enzyme elevations are within an expected range based on existing literature for similar compounds. |
Data Presentation
Table 1: Efficacy of this compound and Analogs on Blood Glucose in Diabetic Mouse Models
| Animal Model | Compound | Dose and Route | Duration of Treatment | Observed Glucose Reduction | Reference |
| db/db mice | This compound Analog | 10 nmol/kg, SC | Acute | Dose-dependent decrease | [7] |
| db/db mice | GSK457 + exendin-4 AlbudAb | 10% w/w in chow | 14 days | 217 mg/dL decrease | [1] |
| STZ-induced diabetic mice | mGLP-1 | Intraperitoneal injection | Acute | Significant decrease for up to 16.7 hours | [10] |
| STZ-induced diabetic mice | IMG-1 | Oral gavage, daily | 29 days | Significant decrease after 17 days | [5] |
Note: Specific quantitative dose-response data for this compound in these models is limited in the public domain. The data presented for analogs and combination therapies provide an indication of the expected efficacy.
Table 2: Reported Effects of Glucagon Receptor Antagonists on Liver Parameters
| Study Population | Compound | Dose | Duration | Effect on ALT/AST | Effect on Liver Fat | Reference |
| Patients with Type 2 Diabetes | This compound (LY2409021) | 5, 30, 60, 90 mg, daily | 28 days | Dose-dependent, reversible increases | Not specified | [11] |
| Patients with Type 2 Diabetes | Glucagon Receptor Antagonists (general) | N/A | N/A | Increases reported | Accumulation reported | [9] |
| Mice | Glucagon Receptor Antibody | N/A | 8 weeks | Not specified | Increased liver triglycerides | [9] |
Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
This compound (LY2409021)
-
Vehicle for this compound
-
Glucose solution (e.g., 20% dextrose in sterile water)
-
Glucometer and test strips
-
Oral gavage needles (20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal Acclimatization and Fasting:
-
House mice under standard conditions and allow for acclimatization.
-
Fast mice overnight (typically 16-18 hours) before the test. Ensure free access to water.
-
-
This compound Administration:
-
Prepare the this compound dosing solution and vehicle control on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge (e.g., 60 minutes). The volume should not exceed 10 mL/kg body weight.[4]
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Gently restrain the mouse.
-
Make a small incision on the tail vein to obtain a drop of blood.
-
Measure the baseline blood glucose level using a glucometer.
-
-
Oral Glucose Challenge:
-
Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[12]
-
-
Post-Glucose Blood Glucose Measurements:
-
Measure blood glucose at subsequent time points, for example, 15, 30, 60, and 120 minutes after the glucose administration.[12]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall glucose tolerance.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes | PLOS One [journals.plos.org]
- 2. tmrjournals.com [tmrjournals.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. imaginepharma.com [imaginepharma.com]
- 6. Hepatic Glucagon Action Is Essential for Exercise-Induced Reversal of Mouse Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon receptor antagonism impairs and glucagon receptor agonism enhances triglycerides metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The anti-diabetic effects of NAG-1/GDF15 on HFD/STZ-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Adomeglivant Dose-Response Curve Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing dose-response curve experiments involving adomeglivant. This compound is a potent and selective allosteric antagonist of the glucagon receptor (GCGR), a key target in the management of type 2 diabetes.[1][2][3] This guide offers detailed experimental protocols, troubleshooting advice in a direct question-and-answer format, and essential data presented in clear, structured tables to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric antagonist of the glucagon receptor (GCGR), a Gs-protein coupled receptor (GPCR).[1][4] Its primary mechanism involves inhibiting the glucagon-induced increase in intracellular cyclic AMP (cAMP) levels.[1][4] By blocking the signaling cascade initiated by glucagon, this compound effectively reduces hepatic glucose production.[3]
Q2: Which cell lines are suitable for this compound dose-response studies?
A2: HEK293 cells recombinantly expressing the human glucagon receptor (hGCGR) are a commonly used and appropriate cell line for studying the in vitro activity of this compound.[1][4] CHO-K1 cells overexpressing the hGCGR are also a suitable alternative.
Q3: What is the expected potency of this compound in in vitro assays?
A3: this compound demonstrates potent inhibition of glucagon-induced cAMP production. Reported IC50 values in HEK293 cells expressing the rat glucagon receptor are in the low micromolar range.[4] The reported Ki value for the human glucagon receptor is in the nanomolar range, indicating high binding affinity.[5]
Q4: What are the key considerations for designing a dose-response experiment for this compound?
A4: Key considerations include selecting an appropriate cell line with robust GCGR expression, optimizing the concentration of glucagon to elicit a submaximal (EC50 to EC80) response, determining the optimal incubation times for both this compound pre-incubation and glucagon stimulation, and ensuring the accurate preparation of a serial dilution of this compound.
Troubleshooting Guide
Problem 1: The dose-response curve is flat or shows a very weak response.
-
Question: I am not observing a dose-dependent inhibition of the glucagon response with this compound. What could be the issue?
-
Answer:
-
Inactive Compound: Verify the integrity and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Low Receptor Expression: Confirm the expression level of the glucagon receptor in your cell line using techniques like qPCR or Western blotting. Low expression will result in a small assay window.
-
Suboptimal Glucagon Concentration: The concentration of glucagon used for stimulation is critical. If the concentration is too high, it may be difficult for the antagonist to compete effectively. Perform a full glucagon dose-response curve to determine an appropriate EC50 to EC80 concentration for your antagonist assay.
-
Incorrect Assay Conditions: Optimize incubation times and temperature. A pre-incubation step with this compound before adding glucagon is crucial for antagonist assays.
-
Problem 2: High background signal in the cAMP assay.
-
Question: My basal cAMP levels are very high, even without glucagon stimulation. How can I reduce this?
-
Answer:
-
Constitutive Receptor Activity: High receptor expression levels can sometimes lead to constitutive (agonist-independent) activity. Consider using a cell line with a lower, more physiologically relevant level of receptor expression.
-
Cell Health and Density: Ensure your cells are healthy and not overgrown. Over-confluent cells can lead to artifacts. Optimize cell seeding density to achieve a consistent and healthy monolayer.
-
Reagent Contamination: Use fresh, high-quality reagents and maintain sterile cell culture techniques to prevent contamination that could affect cell signaling.
-
Problem 3: High variability between replicate wells.
-
Question: I am seeing significant differences in the response between my replicate wells for the same this compound concentration. What are the potential causes?
-
Answer:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the microplate. Calibrate your pipettes regularly.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before plating to achieve a uniform cell number in each well.
-
"Edge Effects": Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile buffer or media to create a humidity barrier.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous buffers. Visually inspect your compound dilutions for any signs of precipitation. Using a small percentage of DMSO in the final assay buffer can help maintain solubility.
-
Quantitative Data Summary
The following tables summarize key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Receptor | Value | Reference |
| IC50 | HEK293 | Rat Glucagon Receptor | 1.8 µM | [4] |
| Ki | - | Human Glucagon Receptor | 6.66 nM | [5] |
Table 2: Example Dose-Response Data for this compound in a cAMP Assay
| This compound Concentration (µM) | % Inhibition of Glucagon Response (Mean ± SD) |
| 0.001 | 2.5 ± 1.1 |
| 0.01 | 10.2 ± 2.5 |
| 0.1 | 28.7 ± 4.1 |
| 1 | 55.3 ± 5.8 |
| 10 | 85.1 ± 3.9 |
| 100 | 98.2 ± 1.5 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: this compound Dose-Response Determination using a cAMP Assay
This protocol outlines the steps to determine the IC50 of this compound in inhibiting glucagon-induced cAMP production in HEK293 cells expressing the human glucagon receptor.
Materials:
-
HEK293 cells stably expressing hGCGR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Glucagon
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based)
-
96-well cell culture plates
-
Multichannel pipette and calibrated single-channel pipettes
Methodology:
-
Cell Plating:
-
Seed HEK293-hGCGR cells into a 96-well plate at a pre-optimized density to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series). The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with the this compound serial dilutions for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Prepare a solution of glucagon in assay buffer at a concentration that elicits an EC80 response (this should be determined in a prior agonist dose-response experiment).
-
Add the glucagon solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate for a time determined by an optimization experiment (e.g., 15-30 minutes) at room temperature.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in each well using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 of this compound.
-
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response determination.
References
Mitigating Adomeglivant-induced hypoglycemia in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adomeglivant. The focus is on the potential for this compound-induced hypoglycemia, offering insights and protocols to mitigate this adverse event in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood glucose?
This compound (also known as LY2409021) is a potent and selective antagonist of the glucagon receptor.[1][2] Its primary mechanism of action is to block the signaling of glucagon, a hormone that increases blood glucose levels by stimulating the liver to produce glucose (hepatic glucose production).[1][2] By inhibiting this process, this compound effectively lowers blood glucose concentrations.
Q2: Is this compound-induced hypoglycemia a common concern in research studies?
Clinical data suggests that the risk of hypoglycemia with this compound monotherapy is low. In Phase 2 clinical trials, the incidence of hypoglycemia in patients treated with this compound was not statistically different from that of the placebo group.[1][2][3] No severe hypoglycemic events were reported, and the observed cases were mild and self-treated with oral glucose.[2]
Q3: How does blocking the glucagon receptor affect the body's natural defense against low blood sugar?
Glucagon is a primary counter-regulatory hormone, meaning it is released in response to falling blood glucose to prevent hypoglycemia.[4][5][6] While this compound blocks the action of glucagon, the body has other compensatory mechanisms to counteract low blood sugar. These include:
-
Decreased insulin secretion: As blood glucose levels drop, the pancreas reduces insulin release, which in turn decreases glucose uptake by peripheral tissues.[4][7]
-
Increased epinephrine (adrenaline) secretion: Epinephrine can also stimulate hepatic glucose production and reduce glucose utilization by tissues.[7][8]
-
Release of cortisol and growth hormone: These hormones also play a role in raising blood glucose levels, particularly during prolonged hypoglycemia.[8]
Studies have shown that even with glucagon receptor blockade, exogenous glucagon administration can still effectively raise blood glucose levels, suggesting that the antagonism can be overcome in an emergency situation.[3]
Q4: What are the signs of hypoglycemia in animal models?
In preclinical studies, particularly with rodents, visual signs of hypoglycemia can include:
-
Lethargy or reduced activity
-
Ataxia (uncoordinated movements)
-
Seizures
-
Coma
It is crucial to monitor blood glucose levels closely in animal studies, as these clinical signs may only appear with severe hypoglycemia.
Troubleshooting Guide: Managing Potential Hypoglycemia in this compound Studies
This guide provides a structured approach to identifying, managing, and preventing hypoglycemia in both preclinical and clinical research involving this compound.
Issue 1: Unexpectedly Low Blood Glucose Readings in a Preclinical Study
-
Immediate Action:
-
Confirm the reading with a second measurement.
-
If hypoglycemia is confirmed (typically <60 mg/dL in rodents, but refer to your institution's guidelines), administer a glucose source. For conscious animals, this can be oral glucose gel or a 10-20% dextrose solution. For unconscious or seizing animals, intraperitoneal or subcutaneous administration of 5% dextrose solution may be necessary.[9]
-
Continue to monitor blood glucose every 15-30 minutes until it has stabilized within the normal range.
-
-
Troubleshooting & Prevention:
-
Dose and Formulation: Review the dose of this compound being administered. Was there a calculation or dilution error? Is the formulation stable and correctly prepared?
-
Animal Health Status: Assess the overall health of the animals. Are they eating and drinking normally? Underlying illness or stress can affect glucose homeostasis.
-
Fasting State: Ensure that fasting protocols are appropriate for the species and study design. Prolonged fasting can increase the risk of hypoglycemia.
-
Concomitant Medications: Are other compounds being administered that could potentiate hypoglycemic effects?
-
Issue 2: Participant in a Clinical Study Reports Symptoms of Hypoglycemia
-
Immediate Action:
-
Immediately measure the participant's blood glucose using a point-of-care glucometer.
-
If blood glucose is below 70 mg/dL, follow the "Rule of 15":
-
Administer 15 grams of a fast-acting carbohydrate (e.g., 4 oz of fruit juice, glucose tablets).
-
Wait 15 minutes and re-check blood glucose.
-
If still below 70 mg/dL, repeat the administration of 15 grams of carbohydrate.
-
-
Once blood glucose is above 70 mg/dL, provide a snack containing a mix of carbohydrates and protein to maintain stable glucose levels.
-
Document the event thoroughly, including symptoms, blood glucose readings, and treatment administered.
-
-
Troubleshooting & Prevention:
-
Study Protocol Adherence: Verify that the participant has been adhering to the study protocol regarding diet and activity levels.
-
Dose Adjustment: Depending on the frequency and severity of hypoglycemic events, a dose adjustment of this compound or other concomitant glucose-lowering medications may be warranted, as per the study protocol.
-
Participant Education: Reinforce education with the participant on recognizing the signs and symptoms of hypoglycemia and the importance of regular self-monitoring of blood glucose.
-
Data Presentation
The following table summarizes the incidence of hypoglycemia in a 24-week Phase 2b clinical trial of this compound (LY2409021).
| Treatment Group | Number of Patients | Patients with at Least One Hypoglycemic Event | Total Hypoglycemic Events | Severe Hypoglycemic Events |
| Placebo | 49 | 2 | 2 | 0 |
| This compound 2.5 mg | 47 | 4 | 5 | 0 |
| This compound 10 mg | 48 | 6 | 7 | 0 |
| This compound 20 mg | 47 | 5 | 6 | 0 |
Data adapted from a Phase 2b study of LY2409021. The incidence of hypoglycemia was not statistically different across treatment groups compared to placebo. All events were self-treated with an oral glucose source.[2]
Experimental Protocols
Preclinical Assessment of Hypoglycemia: Insulin Tolerance Test (ITT) in Rodents
This protocol is a standard method to assess insulin sensitivity and can be adapted to evaluate the hypoglycemic potential of a compound like this compound.
-
Materials:
-
Rodent restraint device
-
Calibrated glucometer and test strips
-
Insulin solution (e.g., Humulin R) diluted in sterile saline
-
This compound formulation or vehicle control
-
Glucose solution (e.g., 20% dextrose) for rescue
-
-
Procedure:
-
Fast the animals for a short period (e.g., 4-6 hours). Water should be available ad libitum.
-
Administer this compound or vehicle control at the desired time point before the insulin challenge.
-
At time 0, obtain a baseline blood glucose measurement from the tail vein.
-
Administer a bolus of insulin intraperitoneally (e.g., 0.75 U/kg for mice).
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection.
-
Monitor animals closely for signs of hypoglycemia.
-
If blood glucose drops below a predetermined threshold (e.g., 40 mg/dL) or if the animal shows signs of severe hypoglycemia, administer a rescue dose of glucose.
-
Clinical Investigation of Counter-Regulatory Response: Hyperinsulinemic-Hypoglycemic Clamp
This is the gold standard for assessing hypoglycemic physiology in humans.
-
Objective: To determine the effect of this compound on the counter-regulatory hormone response to a controlled hypoglycemic challenge.
-
Procedure Overview:
-
Two intravenous catheters are placed, one for infusion and one for blood sampling.
-
A continuous infusion of insulin is initiated to lower blood glucose.
-
A variable infusion of glucose is simultaneously administered to clamp the blood glucose at a specific hypoglycemic target (e.g., 55 mg/dL).
-
Once the target blood glucose is stable, blood samples are collected at regular intervals to measure counter-regulatory hormones (glucagon, epinephrine, norepinephrine, cortisol, and growth hormone).
-
This procedure is conducted before and after a period of treatment with this compound or placebo to assess for any changes in the hormonal response.
-
Visualizations
Caption: Mechanism of action of this compound on the glucagon signaling pathway.
References
- 1. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. THE ROLE OF GLUCAGON IN THE PATHOPHYSIOLOGY AND MANAGEMENT OF DIABETES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medicalsciences.stackexchange.com [medicalsciences.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Hypoglycemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypoglycemia after Bariatric Surgery in Mice and Optimal Dosage and Efficacy of Glucose Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Adomeglivant Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to assess the potential toxicity of Adomeglivant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY2409021) is a potent and selective small-molecule antagonist of the human glucagon receptor (GCGR)[1][2][3]. It was developed for the treatment of type 2 diabetes[2][4]. By blocking the glucagon receptor, this compound inhibits the effects of the hormone glucagon, which is responsible for increasing glucose levels in the blood. This mechanism helps to lower blood glucose in individuals with type 2 diabetes[4][5].
Q2: What are the known toxicities associated with this compound?
Clinical trials with this compound revealed several adverse effects, leading to its discontinuation. The most significant toxicities observed were:
-
Hepatotoxicity: Dose-dependent increases in liver aminotransferases (ALT and AST) were reported[4][5][6]. Chronic administration was also associated with an increase in liver fat (hepatic steatosis)[7]. These effects were, however, reversible upon cessation of treatment[4][7].
-
Cardiovascular Effects: Increases in systolic blood pressure were observed[7].
-
Metabolic Effects: Increases in body weight and total cholesterol were also noted[7].
Q3: Why is it important to assess the in vitro toxicity of this compound?
In vitro toxicity testing is a crucial step in drug development to:
-
Understand the cellular mechanisms underlying the observed in vivo toxicities (e.g., hepatotoxicity).
-
Screen for potential cytotoxic effects on different cell types.
-
Determine the dose-dependent effects of the compound on cell viability.
-
Investigate potential off-target effects.
Q4: Which cell viability assays are recommended for assessing this compound toxicity?
A panel of assays is recommended to get a comprehensive view of this compound's potential cytotoxicity. Good choices include:
-
Metabolic Activity Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product[8][9].
-
ATP Quantification Assays (e.g., CellTiter-Glo®): This is a luminescent assay that measures the amount of ATP in a cell population, which is a direct indicator of metabolically active, viable cells[10][11][12]. It is known for its high sensitivity[13].
-
Membrane Integrity Assays (e.g., LDH release assay): These assays measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity[14][15][16].
Q5: What cell lines are appropriate for testing this compound toxicity?
Given the observed hepatotoxicity, it is highly recommended to use liver-derived cell lines. Examples include:
-
Hepatocellular carcinoma cell lines: HepG2, Huh7.
-
Primary human hepatocytes: These are more physiologically relevant but can be more challenging to culture.
It may also be beneficial to test this compound on other cell types to assess for broader cytotoxic effects.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure the cell suspension is homogenous before and during seeding. Mix gently between pipetting. |
| Edge effects | Avoid using the outer wells of the microplate as they are prone to evaporation. Fill them with sterile media or PBS instead.[17] |
| Incomplete dissolution of formazan crystals (MTT assay) | Pipette up and down multiple times after adding the solubilization solution (e.g., DMSO) to ensure all crystals are dissolved.[18] |
| Pipetting errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability. |
Issue 2: High background signal in the assay.
| Possible Cause | Solution |
| Compound interference | This compound may directly react with the assay reagents. Run a control with the compound in cell-free media to check for interference.[17] |
| Media components | Phenol red in culture media can interfere with absorbance readings in colorimetric assays. Use phenol red-free media for the assay.[17] |
| Reagent contamination | Use sterile techniques when handling all reagents to prevent microbial contamination, which can lead to false signals.[17] |
| Autofluorescence of the compound | If using a fluorescence-based assay, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay. |
Issue 3: No significant decrease in cell viability at expected toxic concentrations.
| Possible Cause | Solution |
| Insufficient incubation time | The cytotoxic effects of this compound may be time-dependent. Extend the treatment duration (e.g., 48h, 72h). |
| Cell line resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different, potentially more sensitive, cell line. |
| Incorrect assay choice | The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider using a combination of assays that measure different parameters of cell health. |
| Compound degradation | Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[9]
Materials:
-
Cells of interest (e.g., HepG2)
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[19]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[8][19]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[10][11]
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record luminescence with a luminometer.[11]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[14][16]
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.[20]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[20][21]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table. Below is an example of how to present IC50 values (the concentration of a drug that gives half-maximal response) for this compound from different cell viability assays.
| Assay | Cell Line | Incubation Time (hours) | IC50 (µM) |
| MTT | HepG2 | 24 | Example Value |
| MTT | HepG2 | 48 | Example Value |
| CellTiter-Glo® | HepG2 | 24 | Example Value |
| CellTiter-Glo® | HepG2 | 48 | Example Value |
| LDH Assay | HepG2 | 24 | Example Value |
| LDH Assay | HepG2 | 48 | Example Value |
Visualizations
Caption: this compound's mechanism of action as a glucagon receptor antagonist.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmakb.com [pharmakb.com]
- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (LY2409021) / Eli Lilly [delta.larvol.com]
- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. m.youtube.com [m.youtube.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Best practices for handling Adomeglivant powder
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective handling and use of Adomeglivant powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY2409021) is a potent and selective, orally active small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] Its primary mechanism of action is to block the binding of glucagon to its receptor, thereby inhibiting the downstream signaling cascade that leads to hepatic glucose production.[3][4] This makes it a valuable tool for research in type 2 diabetes and metabolic diseases.
Q2: What are the recommended storage and handling conditions for this compound powder?
Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be viable for at least two to four years.[5] Before opening, it is recommended to centrifuge the vial to ensure all the powder is at the bottom. To prevent condensation, allow the vial to warm to room temperature before opening. For preparing stock solutions, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[2][5] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.
Q3: What are the key safety precautions to take when handling this compound powder?
As with any research chemical, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn.[6] Handling of the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6] In case of accidental contact, wash the affected skin area thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Always consult the Safety Data Sheet (SDS) for complete safety information.[3][5][7]
Q4: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][5] It is important to use fresh, high-purity DMSO, as absorbed moisture can impact solubility.[2] For in vivo studies, stock solutions in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected potency (higher IC50) in cAMP assays | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Cell Health: Cells are unhealthy, at a high passage number, or contaminated. 3. Assay Conditions: Suboptimal cell density, incubation time, or agonist concentration. | 1. Prepare fresh dilutions from a newly thawed aliquot of this compound stock solution for each experiment. 2. Use cells with healthy morphology and within a consistent, low passage number. Regularly test for mycoplasma contamination. 3. Optimize cell seeding density and agonist (glucagon) concentration to achieve a robust and reproducible signal window. Ensure consistent incubation times. |
| High variability between replicate wells | 1. Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes of the compound or agonist. 2. Uneven Cell Seeding: Inconsistent number of cells per well. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible. 2. Ensure the cell suspension is homogenous before and during plating. 3. Use a humidified incubator and consider leaving the outer wells empty or filling them with sterile PBS. |
| No observable effect of this compound | 1. Inactive Compound: this compound has degraded. 2. Low Receptor Expression: The cell line does not express a sufficient level of the glucagon receptor. 3. Incorrect Assay Setup: The concentration of glucagon used to stimulate the cells is too high, preventing effective competition by this compound. | 1. Test a fresh stock of this compound. 2. Confirm glucagon receptor expression in your cell line via qPCR or Western blot. 3. Perform a dose-response curve for glucagon to determine the EC80 concentration for use in the antagonist assay. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent effects on blood glucose levels | 1. Variable Drug Administration: Inconsistent dosing volume or injection technique (e.g., subcutaneous vs. intraperitoneal). 2. Animal Variability: Differences in age, weight, or metabolic state of the animals. 3. Dietary Inconsistencies: Variations in the diet or feeding schedule of the animals. | 1. Ensure accurate and consistent administration of this compound. For oral gavage, ensure proper technique to avoid administration into the lungs. 2. Use animals of a consistent age and weight range. Acclimatize animals to the experimental procedures before starting the study. 3. Provide a consistent and well-defined diet throughout the experiment. |
| Precipitation of this compound in the dosing solution | 1. Low Solubility in Vehicle: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. Improper Formulation: The components of the dosing vehicle were not mixed in the correct order or were not fully dissolved. | 1. Decrease the concentration of this compound in the dosing solution. Sonication may aid in dissolution. 2. When preparing a mixed vehicle (e.g., DMSO/PEG300/Tween-80/saline), add and thoroughly mix each component sequentially. |
Data Presentation
This compound Physicochemical and In Vitro Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆F₃NO₄ | [5] |
| Molecular Weight | 555.6 g/mol | [5] |
| CAS Number | 1488363-78-5 | [5] |
| Appearance | Solid powder | N/A |
| Storage (Solid) | -20°C | [5] |
| Storage (in DMSO) | -80°C | N/A |
| Solubility | Soluble in DMSO | [2][5] |
| Mechanism of Action | Glucagon Receptor (GCGR) Antagonist | [1][3] |
| Kᵢ (human GCGR) | 6.66 nM | [1] |
| IC₅₀ (cAMP, rat GCGR) | 1.8 µM | [5] |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay for this compound Potency
This protocol is for determining the IC₅₀ of this compound in a cell line expressing the human glucagon receptor (e.g., HEK293-hGCGR).
-
Cell Seeding:
-
Culture HEK293-hGCGR cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
Seed cells into a 384-well plate at an optimized density.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of glucagon in assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Add the glucagon solution to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial HTRF or ELISA-based cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
2. qPCR Analysis of Gluconeogenic Gene Expression in Hepatocytes
This protocol describes the analysis of key gluconeogenic genes (e.g., PCK1, G6PC) in primary hepatocytes or a suitable hepatocyte cell line.
-
Cell Treatment:
-
Plate hepatocytes and allow them to adhere.
-
Treat cells with this compound (e.g., 50 µM) or vehicle for a predetermined time (e.g., 24 hours).[8]
-
In the final hours of treatment, stimulate with glucagon where appropriate.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (PCK1, G6PC) and a housekeeping gene (e.g., ACTB, GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
3. Western Blot Analysis of p-CREB in Hepatocytes
This protocol details the detection of phosphorylated CREB (p-CREB), a downstream target in the glucagon signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat hepatocytes with this compound and/or glucagon as described for the qPCR experiment.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CREB signal to the total CREB signal from a stripped and re-probed blot or a parallel blot.
-
Mandatory Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro analysis of this compound's effect on hepatocytes.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Adomeglivant in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies with Adomeglivant (LY2409021).
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished glycemic response to this compound in our long-term animal studies. Is this indicative of drug resistance?
A1: While a diminished response to this compound over time could be interpreted as resistance, it is crucial to consider several factors. The clinical development of this compound was discontinued due to safety concerns, including elevations in liver enzymes, hepatic fat, and blood pressure. These confounding factors might contribute to a perceived loss of efficacy.
Potential mechanisms for a diminished response, sometimes referred to as tachyphylaxis or resistance, to a G-protein coupled receptor (GPCR) antagonist like this compound could include:
-
Receptor Downregulation: Chronic exposure to an antagonist can lead to a compensatory decrease in the number of glucagon receptors on the cell surface.
-
Receptor Desensitization: The receptor may become uncoupled from its downstream signaling pathways.
-
Activation of Compensatory Pathways: The body may activate alternative pathways to counteract the effects of glucagon receptor blockade.
-
Hepatic Glucagon Resistance: A physiological state where the liver's responsiveness to glucagon is reduced, potentially through downregulation of the glucagon receptor (GCGR). Chronic hyperglucagonemia can induce this state.[1][2]
It is also important to rule out experimental variables such as issues with compound stability, dosing accuracy, or changes in the animal model's physiology.
Q2: What were the specific adverse effects observed in clinical trials of this compound that led to its discontinuation?
A2: Phase 2 clinical trials of this compound (LY2409021) revealed several safety concerns that ultimately led to the cessation of its development. These included:
-
Elevated Serum Aminotransferases: Dose-dependent increases in alanine aminotransferase (ALT) were observed.[3]
-
Increased Hepatic Fat: Treatment with this compound was associated with an increase in liver fat.
-
Increased Blood Pressure: Statistically significant increases in systolic and diastolic blood pressure were noted.[4]
-
Elevated LDL Cholesterol: An increase in low-density lipoprotein (LDL) cholesterol was observed in some studies of glucagon receptor antagonists.[3]
These adverse effects are important to monitor in preclinical studies as they can impact the overall health of the animal models and confound the interpretation of efficacy data.
Q3: Are there known genetic factors that might influence the response to this compound?
A3: While specific pharmacogenomic studies on this compound are limited, research has suggested that genetic variations may influence the response to drugs that affect liver metabolism. For instance, the PNPLA3 I148M variant has been associated with amplified drug-induced transaminase elevations in response to this compound in individuals with metabolic impairment.[5] Researchers should consider genotyping their animal models for relevant metabolic genes if significant variability in response is observed.
Troubleshooting Guides
Issue 1: Attenuated Glucose-Lowering Effect of this compound Over Time
Possible Causes:
-
Receptor Downregulation or Desensitization: Prolonged blockade of the glucagon receptor may lead to a reduction in receptor number or function.
-
Compensatory Hyperglucagonemia: Blockade of the glucagon receptor can lead to a feedback loop that increases glucagon secretion from pancreatic alpha-cells.
-
Development of Hepatic Steatosis (Fatty Liver): An adverse effect of some glucagon receptor antagonists that can impair hepatic glucose metabolism.
-
Compound Instability or Degradation: The stability of the this compound formulation over the course of a long-term study should be confirmed.
Troubleshooting Steps:
-
Assess Glucagon Receptor Expression and Function:
-
Experiment: Perform quantitative PCR (qPCR) or Western blotting to measure glucagon receptor (GCGR) mRNA and protein levels in liver tissue from treated and control animals at various time points.
-
Expected Outcome: A significant decrease in GCGR expression in the this compound-treated group compared to controls would suggest receptor downregulation.
-
-
Measure Plasma Glucagon Levels:
-
Experiment: Use an ELISA to quantify plasma glucagon concentrations in treated and control animals throughout the study.
-
Expected Outcome: A sustained and significant elevation in plasma glucagon in the this compound-treated group could indicate a compensatory response that may overcome the receptor blockade.
-
-
Evaluate Liver Health:
-
Experiment: Monitor serum ALT and AST levels. At the end of the study, perform histological analysis (e.g., H&E and Oil Red O staining) of liver tissue to assess for steatosis.
-
Expected Outcome: Increased liver enzymes and evidence of fat accumulation would suggest a drug-induced adverse effect that could contribute to altered glucose metabolism.
-
-
Confirm Compound Integrity:
-
Experiment: Re-analyze the purity and concentration of the dosing solution using a validated analytical method (e.g., HPLC).
-
Issue 2: Unexpected Off-Target Effects (e.g., Increased Blood Pressure, Altered Lipid Profile)
Possible Causes:
-
Known Pharmacological Profile of Glucagon Receptor Antagonists: These effects have been observed in clinical trials with this compound and other drugs in its class.
-
Alterations in Lipid Metabolism: Glucagon plays a role in lipid metabolism, and its blockade can lead to dyslipidemia.[6][7][8]
-
Fluid and Electrolyte Imbalance: Potential secondary effects of altering hepatic metabolism.
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters:
-
Experiment: Regularly measure blood pressure and heart rate in conscious, unrestrained animals using telemetry or tail-cuff plethysmography.
-
Action: If significant and sustained increases in blood pressure are observed, consider dose reduction or discontinuation of the study.
-
-
Analyze Serum Lipid Panel:
-
Experiment: At multiple time points, collect blood samples for a comprehensive lipid panel analysis (total cholesterol, LDL, HDL, triglycerides).
-
Action: Correlate changes in lipid levels with the timing of this compound administration.
-
-
Investigate Potential Mechanisms of Off-Target Effects:
-
Experiment: Explore downstream signaling pathways in relevant tissues (e.g., liver, adipose tissue) that might be affected by glucagon receptor blockade and could influence lipid and cardiovascular homeostasis.
-
Data Presentation
Table 1: Summary of Adverse Effects of this compound (LY2409021) from Clinical Trials
| Parameter | Observation | Magnitude of Change (vs. Placebo) | Reference |
| Systolic Blood Pressure | Increased | +2.26 mmHg | [4] |
| Diastolic Blood Pressure | Increased | +1.37 mmHg | [4] |
| Mean Arterial Pressure | Increased | +1.67 mmHg | [4] |
| Serum Aminotransferases (ALT) | Increased | Dose-dependent increase | [3] |
| Serum Lipids (LDL Cholesterol) | Increased | Statistically significant increase | [4] |
Experimental Protocols
Protocol 1: Assessment of Glucagon Receptor (GCGR) Expression in Liver Tissue
Objective: To quantify the mRNA and protein levels of the glucagon receptor in the liver of animals treated with this compound over a long-term period.
Methodology:
-
Tissue Collection: At predetermined endpoints (e.g., 4, 8, and 12 weeks), euthanize a subset of animals from each treatment group. Perfuse the liver with ice-cold PBS to remove blood and snap-freeze tissue samples in liquid nitrogen. Store at -80°C.
-
RNA Extraction and qPCR:
-
Homogenize frozen liver tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using validated primers for the glucagon receptor (GCGR) and a reference gene (e.g., GAPDH, β-actin).
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Protein Extraction and Western Blotting:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the glucagon receptor.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the GCGR band intensity to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Glucagon Challenge Test to Assess Hepatic Glucagon Sensitivity
Objective: To functionally assess the liver's response to glucagon after long-term treatment with this compound.
Methodology:
-
Animal Preparation: Fast animals for 6 hours.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein for glucose measurement.
-
Glucagon Administration: Administer a bolus of glucagon (e.g., 100 µg/kg) via intraperitoneal (IP) injection.
-
Post-Injection Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-injection.
-
Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. A blunted glycemic response to the glucagon challenge in the this compound-treated group would indicate hepatic glucagon resistance.[1]
Mandatory Visualization
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for diminished this compound response.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon Receptor Signaling and Glucagon Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Adomeglivant and GLP-1 Receptor Agonists in the Management of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic approaches for type 2 diabetes: Adomeglivant (LY2409021), a glucagon receptor antagonist, and the established class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. This document outlines their mechanisms of action, presents available clinical trial data, and details relevant experimental protocols to inform research and development in metabolic diseases.
Introduction: Two Distinct Mechanisms Targeting Glucose Homeostasis
This compound and GLP-1 receptor agonists represent fundamentally different strategies for managing hyperglycemia in type 2 diabetes.
This compound is a small molecule antagonist of the glucagon receptor (GCGR).[1] By blocking the action of glucagon, a hormone that raises blood glucose levels, this compound aims to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes.[2][3]
GLP-1 receptor agonists , on the other hand, are incretin mimetics. They mimic the action of the endogenous hormone GLP-1, which is released from the gut in response to food intake.[4] GLP-1 receptor agonists enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety.[4] This class includes well-established medications such as semaglutide, liraglutide, and dulaglutide.[2][5]
Mechanism of Action and Signaling Pathways
This compound: Glucagon Receptor Antagonism
This compound competitively binds to and inhibits the glucagon receptor, which is predominantly expressed in the liver.[1][6] This blockade disrupts the downstream signaling cascade initiated by glucagon.
The primary signaling pathway for glucagon involves the activation of a Gs protein-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] PKA then phosphorylates key enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), ultimately increasing hepatic glucose output.[3][6] this compound's antagonism of the glucagon receptor effectively dampens this entire pathway.
Figure 1: this compound Signaling Pathway
GLP-1 Receptor Agonists: Incretin Mimicry
GLP-1 receptor agonists bind to and activate the GLP-1 receptor (GLP-1R), a Gs protein-coupled receptor found on pancreatic beta cells, alpha cells, and in the brain, among other tissues.[7][8]
Activation of the GLP-1R in pancreatic beta cells stimulates the adenylyl cyclase pathway, leading to increased cAMP and activation of PKA and Epac2.[7][8] This cascade results in enhanced glucose-dependent insulin secretion. Simultaneously, in pancreatic alpha cells, GLP-1R activation suppresses glucagon secretion. The combined effects on insulin and glucagon contribute significantly to lowering blood glucose levels.
Figure 2: GLP-1 Receptor Agonist Signaling Pathway
Comparative Clinical Data
Direct head-to-head clinical trials comparing this compound with a GLP-1 receptor agonist have not been published. The following tables summarize available data from separate clinical trials to provide a comparative overview.
Efficacy Data
| Parameter | This compound (LY2409021) | GLP-1 Receptor Agonists (Various) |
| HbA1c Reduction | -0.65% to -0.92% from baseline at 12-24 weeks (dose-dependent)[9][10] | -1.0% to -2.0% from baseline in many trials[11] |
| Fasting Plasma Glucose Reduction | Significant reductions observed; up to ~1.25 mmol/L on day 28[12] | Significant reductions consistently observed |
| Body Weight Change | No significant effect on body weight reported in a 24-week study | Significant weight loss is a hallmark of this class, with reductions of >5-15% of body weight reported[11][13] |
Safety and Tolerability
| Parameter | This compound (LY2409021) | GLP-1 Receptor Agonists (Various) |
| Hypoglycemia Risk | Incidence not statistically different from placebo[9] | Low risk of hypoglycemia when used as monotherapy |
| Gastrointestinal Side Effects | Not reported as a primary adverse event | Nausea, vomiting, and diarrhea are common, especially upon initiation and dose escalation |
| Hepatic Effects | Dose-dependent, reversible increases in serum aminotransferases (ALT)[9][12]. Associated with an increase in hepatic fat fraction.[14] | Generally not associated with significant hepatic adverse events |
| Cardiovascular Effects | Associated with significant increases in systolic blood pressure[14] | Many have demonstrated cardiovascular benefits in high-risk populations |
| Other Notable Effects | Increased total cholesterol[14]. Dose-dependent increases in fasting glucagon and total GLP-1.[9] | Slowed gastric emptying, increased satiety |
Key Experimental Protocols
The following are descriptions of standard experimental protocols commonly used in the clinical evaluation of anti-diabetic agents like this compound and GLP-1 receptor agonists.
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the body's ability to clear a glucose load, providing insights into insulin secretion and sensitivity.
-
Protocol:
-
A baseline (t=0) venous blood sample is drawn for glucose and insulin measurement.[16]
-
The patient consumes a standardized glucose solution (typically 75g anhydrous glucose in 250-300 mL water) within 5 minutes.[4][16]
-
Venous blood samples are drawn at regular intervals, commonly at 30, 60, 90, and 120 minutes post-ingestion, to measure glucose and insulin concentrations.[4]
-
The area under the curve (AUC) for glucose and insulin is calculated to quantify the glycemic response and insulin secretion.
Mixed-Meal Tolerance Test (MMTT)
-
Purpose: To evaluate the glycemic and hormonal (insulin, glucagon, C-peptide) response to a more physiological stimulus that includes fats and proteins in addition to carbohydrates.
-
Protocol:
-
Patients fast overnight for at least 8 hours.[4]
-
A baseline (t=0) venous blood sample is collected.
-
The patient ingests a standardized liquid mixed meal (e.g., Boost or Sustacal) over a short period (e.g., 5-10 minutes).[17] The exact composition and caloric content are kept consistent across the study.
-
Blood samples are collected at specified time points (e.g., -15, 0, 15, 30, 60, 90, 120, 180, 240 minutes) for the measurement of glucose, insulin, C-peptide, and glucagon.
-
The primary endpoints often include the AUC for these parameters.
-
Figure 3: General Workflow for OGTT/MMTT
Hyperinsulinemic-Euglycemic Clamp
-
Purpose: Considered the gold standard for measuring insulin sensitivity. It quantifies the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Protocol:
-
The patient fasts overnight.[18]
-
Two intravenous lines are placed, one for infusion and one for blood sampling from a "heated" hand (to arterialize the venous blood).[18]
-
A primed-continuous infusion of insulin is administered to raise and maintain plasma insulin at a high level (hyperinsulinemia).[19]
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is adjusted to clamp the blood glucose at a normal, steady level (euglycemia, typically around 5.0 mmol/L).[19]
-
Under steady-state conditions (constant hyperinsulinemia and euglycemia), the glucose infusion rate (GIR) is equal to the rate of whole-body glucose disposal. A higher GIR indicates greater insulin sensitivity. The GIR is typically reported as mg/kg/min.[18]
-
Summary and Future Directions
This compound and GLP-1 receptor agonists offer distinct approaches to glycemic control in type 2 diabetes.
-
This compound , as a glucagon receptor antagonist, directly targets hepatic glucose production. Phase 2 trials have demonstrated its efficacy in lowering HbA1c and fasting glucose.[9] However, concerns regarding reversible elevations in liver enzymes and hepatic fat, as well as increases in blood pressure and cholesterol, warrant further investigation into its long-term safety and benefit-risk profile.[14]
-
GLP-1 receptor agonists provide a multi-faceted approach by enhancing insulin secretion, suppressing glucagon, and promoting weight loss. This class has a well-established efficacy and safety profile, with several agents demonstrating cardiovascular benefits.
The development of glucagon receptor antagonists like this compound highlights the ongoing exploration of novel therapeutic targets for type 2 diabetes. While direct comparative efficacy and safety data against established therapies like GLP-1 receptor agonists are needed, the distinct mechanism of this compound may offer a complementary or alternative strategy for certain patient populations. Future research should focus on longer-term trials to fully characterize the safety profile of glucagon receptor antagonism and to identify the patient subgroups most likely to benefit from this therapeutic approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 4. prosciento.com [prosciento.com]
- 5. Glucagon-Receptor Signaling Reverses Hepatic Steatosis Independent of Leptin Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucagon-Like Peptide-1 Receptor Agonist Therapy Effects on Glycemic Control and Weight in a Primary Care Clinic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. testmenu.com [testmenu.com]
- 16. mft.nhs.uk [mft.nhs.uk]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. prosciento.com [prosciento.com]
- 19. The euglycemic hyperinsulinemic clamp examination: variability and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adomeglivant and MK-0893 for Glucagon Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent glucagon receptor (GCGR) antagonists, Adomeglivant (LY2409021) and MK-0893. The information is supported by experimental data from preclinical and clinical studies.
Both this compound, developed by Eli Lilly, and MK-0893, from Merck, are small molecule antagonists designed to block the action of glucagon at its receptor, thereby reducing hepatic glucose production. This mechanism of action holds therapeutic potential for the management of type 2 diabetes. While both compounds have demonstrated efficacy in lowering blood glucose levels, their clinical development has been impacted by differing side effect profiles.
Mechanism of Action and Signaling Pathway
This compound and MK-0893 are competitive antagonists of the glucagon receptor, a G-protein coupled receptor (GPCR). The binding of glucagon to its receptor activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that promote gluconeogenesis and glycogenolysis. By blocking the initial binding of glucagon, both this compound and MK-0893 inhibit this signaling cascade, resulting in decreased hepatic glucose output.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and MK-0893 from various studies. It is important to note that direct head-to-head comparative studies are limited, and data is collated from separate publications.
In Vitro Efficacy
| Parameter | This compound (LY2409021) | MK-0893 |
| Binding Affinity (Ki) | 6.66 nM[1] | Not explicitly reported as Ki, but high affinity is noted. |
| Functional Antagonism (IC50) | Not explicitly reported as IC50 for cAMP inhibition. | 15.7 nM (cAMP inhibition)[2][3] |
| Receptor Binding (IC50) | Not explicitly reported as IC50. | 6.6 nM[2][3] |
Preclinical In Vivo Efficacy
| Animal Model | Compound | Dosing | Key Findings |
| hGCGR ob/ob mice | MK-0893 | 3 and 10 mg/kg, single oral doses | Reduced glucose (AUC 0-6h) by 32% and 39%, respectively.[2][3] |
| hGCGR mice on high-fat diet | MK-0893 | 3 and 10 mg/kg, oral, in feed | Lowered blood glucose by 89% and 94% at day 10, respectively.[2][3] |
Clinical Efficacy in Type 2 Diabetes
| Study Duration | Compound | Dose | Change in HbA1c from Baseline | Change in Fasting Serum Glucose from Baseline |
| 12 weeks | This compound | 10 mg | -0.83%[4] | Significant reduction |
| 30 mg | -0.65%[4] | Significant reduction | ||
| 60 mg | -0.66%[4] | Significant reduction | ||
| 24 weeks | This compound | 2.5 mg | -0.45%[4] | Not statistically significant |
| 10 mg | -0.78%[4] | Significant reduction | ||
| 20 mg | -0.92%[4] | Significant reduction | ||
| 12 weeks | MK-0893 | 20 mg to 80 mg | Dose-dependent reduction, with up to -1.5% at 80 mg.[5] | Significant reduction |
| 28 days | This compound | 5, 30, 60, 90 mg | Dose-dependent reduction | Up to ~1.25 mmol/L reduction.[6] |
Experimental Protocols
In Vitro cAMP Inhibition Assay (General Protocol)
This protocol outlines a typical cell-based assay to determine the functional antagonism of a glucagon receptor antagonist.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express the human glucagon receptor are commonly used.[7][8]
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured until they reach a suitable confluency.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or MK-0893) for a specific duration.
-
Glucagon Challenge: A fixed concentration of glucagon, typically at its EC50 or EC80 for cAMP production, is added to the wells to stimulate the receptor.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: A lysis buffer is added to stop the reaction and release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[9]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the maximal glucagon-stimulated cAMP production) is calculated.
In Vivo Glucose Lowering Study (General Protocol)
This protocol describes a general approach for evaluating the efficacy of a glucagon receptor antagonist in a diabetic animal model.
Methodology:
-
Animal Model: A relevant animal model of type 2 diabetes is selected, such as the db/db mouse or high-fat diet-fed streptozotocin-induced diabetic mouse.[10] Mice expressing the human glucagon receptor (hGCGR) are also used to assess human-specific antagonists.[2][3][11]
-
Acclimatization: Animals are acclimatized to the housing conditions for a period before the study begins.
-
Baseline Measurements: Baseline blood glucose levels and body weight are recorded.
-
Dosing: The antagonist is administered orally or via another appropriate route, once or twice daily, for a specified duration (e.g., 12 weeks).[10] A vehicle control group and often a positive control group (an existing diabetes medication) are included.
-
Monitoring: Blood glucose levels are monitored regularly (e.g., fasting blood glucose, postprandial glucose, or continuous glucose monitoring). Food and water intake, and body weight may also be monitored.
-
Glucose Tolerance Tests: Oral Glucose Tolerance Tests (OGTT) or Insulin Tolerance Tests (ITT) are often performed at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.[10]
-
Terminal Procedures: At the end of the study, blood samples are collected for analysis of HbA1c, insulin, glucagon, and lipid profiles. Tissues such as the liver and pancreas may be collected for histological analysis.
-
Data Analysis: Statistical analysis is performed to compare the changes in the measured parameters between the treatment and control groups.
Side Effect Profile and Clinical Development
A key differentiating factor between this compound and MK-0893 that has emerged from clinical trials is their effect on lipid profiles. Treatment with MK-0893 was associated with an increase in LDL cholesterol.[12] In contrast, this compound did not show this adverse effect on LDL cholesterol.[12] However, the development of this compound was also met with challenges, including observations of increased liver fat content and reversible elevations in aminotransferases in some patients.[1][13] These side effects have posed significant hurdles for the clinical advancement of glucagon receptor antagonists.
Conclusion
Both this compound and MK-0893 have demonstrated clear efficacy as glucagon receptor antagonists, effectively lowering blood glucose and HbA1c levels in preclinical and clinical settings. Their primary mechanism of action through the inhibition of the glucagon-cAMP signaling pathway is well-established. However, the therapeutic potential of these compounds has been tempered by their respective side effect profiles. The increase in LDL cholesterol observed with MK-0893 and the concerns regarding liver fat and aminotransferases with this compound highlight the challenges in developing safe and effective glucagon receptor antagonists for the chronic treatment of type 2 diabetes. Further research is necessary to understand and mitigate these adverse effects to fully realize the therapeutic promise of this drug class.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. drc.bmj.com [drc.bmj.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Adomeglivant's Effect on p-CREB Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adomeglivant's performance in modulating the phosphorylation of cAMP response element-binding protein (CREB) at serine 133 (p-CREB). We will compare its effects with alternative research compounds known to influence p-CREB levels and provide supporting experimental data and protocols.
Executive Summary
This compound (also known as LY2409021) is a potent and selective antagonist of the glucagon receptor (GCGR).[1] By blocking the action of glucagon, this compound effectively downregulates the PKA signaling pathway, leading to a reduction in the phosphorylation of CREB.[2][3] This makes it a valuable tool for studying the physiological roles of the glucagon-p-CREB axis.
This guide compares this compound to compounds that either decrease p-CREB levels, such as the PKA inhibitor H-89, or increase p-CREB levels, like the adenylyl cyclase activator Forskolin and the phosphodiesterase-4 (PDE4) inhibitor Rolipram. The data presented is compiled from various studies and, where possible, standardized for comparative analysis.
Data Presentation: Quantitative Comparison of p-CREB Modulation
The following table summarizes the quantitative effects of this compound and its alternatives on p-CREB expression. It is important to note that the data is collated from studies using different cell types and experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Mechanism of Action | Concentration | Cell Type | Observed Effect on p-CREB | Reference |
| This compound | Glucagon Receptor Antagonist | 50 µM | Japanese Flounder Primary Hepatocytes | Significant decrease in glucagon-stimulated p-CREB levels. | [2][3] |
| H-89 | PKA Inhibitor | 10 µM | ISO Neurons | Significant decrease in p-CREB levels. | [4] |
| Forskolin | Adenylyl Cyclase Activator | 0.3 µM - 50 µM | Various (e.g., AtT20, HEK293T, Primary Hypothalamic Cells) | Significant increase in p-CREB levels.[5][6][7] | [5][6][7] |
| Rolipram | PDE4 Inhibitor | ~1 nM - 1.25 mg/kg (in vivo) | U937 Monocytic Cells, Mouse Hippocampus | Dose-dependent increase in p-CREB levels.[8][9] | [8][9] |
Experimental Protocols
Western Blot for p-CREB (Ser133) Detection
This protocol provides a general framework for assessing p-CREB levels in cell lysates. Specific antibody dilutions and incubation times may need to be optimized.
1. Cell Lysis and Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
2. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations of all samples.
-
Add 5x SDS loading buffer to a final concentration of 1x.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Activate the PVDF membrane with methanol before transfer.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-CREB (Ser133) (e.g., Cell Signaling Technology #9198) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total CREB.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on the glucagon signaling pathway.
Caption: Mechanisms of action for alternative p-CREB modulators.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-CREB expression.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Adomeglivant and the Glucagon-Like Peptide-1 Receptor: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Adomeglivant, a potent and selective glucagon receptor (GCGR) antagonist, with the Glucagon-Like Peptide-1 Receptor (GLP-1R). This analysis is supported by experimental data from functional assays to delineate the selectivity profile of this compound.
Executive Summary
This compound (also known as LY2409021) is a small molecule developed primarily as a competitive antagonist of the human glucagon receptor, with a high binding affinity demonstrated by a Ki value of 6.66 nM.[1] While highly selective for the glucagon receptor, in vitro studies have revealed a degree of cross-reactivity with the GLP-1 receptor, a closely related class B G-protein coupled receptor (GPCR). This guide presents the available quantitative data on this interaction, details the experimental methods used to determine it, and provides a comparative context with other GLP-1R antagonists.
Quantitative Data on Receptor Antagonism
The cross-reactivity of this compound with the GLP-1R has been quantified through functional assays that measure the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production. The following table summarizes the antagonist potency (IC50) of this compound at both the glucagon and GLP-1 receptors. For comparison, data for the well-characterized peptide-based GLP-1R antagonist, Exendin (9-39), is also included.
| Compound | Target Receptor | Agonist | IC50 (µM) | Reference |
| This compound | Glucagon Receptor | Glucagon | 1.8 | [2] |
| GLP-1 Receptor | Glucagon | 1.2 | [2] | |
| GLP-1 Receptor | GLP-1 | 7 | [2][3] | |
| GLP-1 Receptor | Exendin-4 | 12 | [2][3] | |
| Exendin (9-39) | GLP-1 Receptor | GLP-1 | 0.017 | |
| GLP-1 Receptor | Exendin-4 | 0.047 |
Note: No direct binding affinity data (Ki or Kd) for this compound at the GLP-1R has been identified in the public domain.
Signaling Pathways and Experimental Workflow
To understand the experimental context of the data, it is essential to visualize the signaling pathway of the GLP-1 receptor and the workflow of the functional assay used to assess antagonism.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist such as GLP-1 or Exendin-4 initiates a signaling cascade, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to downstream cellular responses, such as insulin secretion in pancreatic beta cells.
Experimental Workflow for Functional Antagonism Assay
The determination of this compound's IC50 at the GLP-1R typically involves a cell-based functional assay, such as a FRET (Förster Resonance Energy Transfer) or luciferase reporter assay, to measure changes in intracellular cAMP levels.
References
A Comparative Guide to Adomeglivant and Other Non-Peptide Glucagon Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis. Its antagonism presents a promising therapeutic strategy for the management of type 2 diabetes. This guide provides a detailed comparison of adomeglivant (LY2409021), a notable non-peptide GCGR antagonist, with other molecules in its class, supported by experimental data.
Mechanism of Action: Interrupting the Glucagon Cascade
Glucagon signaling is initiated when glucagon binds to the GCGR on the surface of hepatocytes. This binding activates a cascade of intracellular events, primarily mediated by the Gαs protein, leading to the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates enzymes responsible for glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). The net effect is an increase in hepatic glucose output and a rise in blood glucose levels.
Non-peptide GCGR antagonists, including this compound, act by binding to the glucagon receptor and preventing the binding of endogenous glucagon. This blockade inhibits the downstream signaling cascade, thereby reducing hepatic glucose production and lowering blood glucose levels. This compound is specifically characterized as a potent, selective, and orally bioavailable allosteric antagonist of the GCGR.[1][2]
Comparative In Vitro Performance
The following table summarizes the in vitro potency of this compound and other well-characterized non-peptide GCGR antagonists based on published experimental data.
| Compound | Target | Assay Type | Cell Line | Potency (IC50/Ki) | Reference(s) |
| This compound (LY2409021) | Human GCGR | Competitive Binding | - | Ki: 6.66 nM | [1][2] |
| Rat Glucagon Receptor | cAMP Functional Assay | HEK293 | IC50: 1.8 µM | ||
| MK-0893 | Human GCGR | Competitive Binding | CHO | IC50: 6.6 nM | [3] |
| Human GCGR | cAMP Functional Assay | CHO | IC50: 15.7 nM | [3] | |
| Human GIPR | cAMP Functional Assay | CHO | IC50: 1020 nM | [3] | |
| Human PAC1 | cAMP Functional Assay | CHO | IC50: 9200 nM | [3] | |
| Human GLP-1R | cAMP Functional Assay | CHO | IC50: >10,000 nM | [3] | |
| Bay 27-9955 | Human GCGR | Competitive Binding | - | IC50: 110 nM | |
| LGD-6972 | Human GCGR | Competitive Binding | - | High Affinity (Value not disclosed) |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound for the glucagon receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human glucagon receptor (e.g., CHO or HEK293 cells).
-
Incubation: The membranes are incubated in a suitable buffer with a fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) and a range of concentrations of the unlabeled non-peptide antagonist.
-
Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing antagonist. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit glucagon-stimulated cAMP production, providing a measure of its functional potency (IC50).
References
A Comparative Guide to the Reproducibility of Adomeglivant (LY2409021) Experiments in the Context of Glucagon Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for Adomeglivant (LY2409021), a selective glucagon receptor (GCGR) antagonist. The information is intended to assist researchers in understanding the reproducibility of experiments with this compound and to compare its performance with other relevant glucagon receptor antagonists. This compound has been investigated primarily for its potential in treating type 2 diabetes.
I. Comparative Efficacy of Glucagon Receptor Antagonists
The following tables summarize the in vitro potency and clinical efficacy of this compound in comparison to other notable small-molecule glucagon receptor antagonists.
Table 1: In Vitro Potency of Selected Glucagon Receptor Antagonists
| Compound | Target | Assay | IC50 / Ki | Source |
| This compound (LY2409021) | Human Glucagon Receptor | Radioligand Binding Assay | Ki: 6.66 nM | [cite: ] |
| Rat Glucagon Receptor (HEK293 cells) | cAMP Accumulation Assay | IC50: 1.8 µM | [cite: ] | |
| Rat GLP-1 Receptor (HEK293 cells) | cAMP Accumulation Assay | IC50: 1.2 µM | [cite: ] | |
| MK-0893 | Human Glucagon Receptor | Radioligand Binding Assay | IC50: 6.6 nM | [1][2][3][4][5] |
| Human Glucagon Receptor (CHO cells) | cAMP Accumulation Assay | IC50: 15.7 nM | [2][3][4][5] | |
| PF-06291874 | Human Glucagon Receptor | Not Specified | Potent antagonist | [6][7] |
| RVT-1502 (LGD-6972) | Human Glucagon Receptor | Not Specified | High affinity and selectivity | [8][9][10][11] |
Table 2: Clinical Efficacy of Selected Glucagon Receptor Antagonists in Patients with Type 2 Diabetes
| Compound | Study Phase | Duration | Key Efficacy Endpoints | Key Safety/Side Effects | Source |
| This compound (LY2409021) | Phase 2a | 12 weeks | - HbA1c reduction from baseline: -0.83% (10mg), -0.65% (30mg), -0.66% (60mg) vs. +0.11% for placebo.[12][13][14] - Significant reduction in fasting glucose.[12][13][14] | - Reversible increases in serum aminotransferases.[12][13][14][15] - Low risk of hypoglycemia.[12][13] - Small increases in blood pressure and LDL cholesterol.[15] | [12][13][14][15] |
| Phase 2b | 24 weeks | - HbA1c reduction from baseline: -0.78% (10mg), -0.92% (20mg) vs. -0.15% for placebo.[12][13][14] | - Similar safety profile to Phase 2a. | [12][13][14] | |
| MK-0893 | Phase 2 | 12 weeks | - Dose-dependent reduction in HbA1c.[16] | - Increased LDL cholesterol. Development was discontinued. | [16] |
| PF-06291874 | Phase 2 | 14-28 days | - Dose-dependent reduction in fasting plasma glucose.[17][18] | - Reversible increases in serum aminotransferases and LDL cholesterol. Development was discontinued.[17][18][19] | [17][18][19] |
| RVT-1502 | Phase 2 | 12 weeks | - HbA1c reduction from placebo: -0.74% (5mg), -0.76% (10mg), -1.05% (15mg).[8][10][11] - Fasting plasma glucose reduction from placebo: -2.1 to -2.6 mmol/L.[8][10][11] | - Mild, reversible increases in aminotransferases.[8][10] - Low incidence of hypoglycemia.[8][10] | [8][10][11] |
II. Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and consistent methodologies. Below are outlines of key experimental protocols used in the evaluation of this compound and other glucagon receptor antagonists.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki or IC50) of a compound to the glucagon receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human glucagon receptor (e.g., CHO or HEK293 cells).
-
Incubation: A fixed concentration of a radiolabeled glucagon receptor ligand (e.g., 125I-glucagon) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit glucagon-stimulated cyclic adenosine monophosphate (cAMP) production.
-
General Protocol:
-
Cell Culture: Cells expressing the glucagon receptor (e.g., CHO-K1 or HEK293) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with the test compound at various concentrations.
-
Stimulation: The cells are then stimulated with a fixed concentration of glucagon (typically at its EC50 or EC80) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the glucagon-induced cAMP response, is calculated.
-
3. Animal Models of Diabetes
-
Objective: To evaluate the in vivo efficacy and safety of a glucagon receptor antagonist in a relevant disease model.
-
Common Models:
-
db/db mice: These mice have a mutation in the leptin receptor and exhibit obesity, hyperglycemia, and insulin resistance, mimicking aspects of human type 2 diabetes.
-
ob/ob mice: These mice are deficient in leptin and also develop obesity and hyperglycemia.
-
High-fat diet (HFD)-fed mice: This model induces obesity and insulin resistance more gradually, reflecting a common etiology of type 2 diabetes in humans.
-
Streptozotocin (STZ)-induced diabetic mice: STZ is a toxin that destroys pancreatic beta cells, leading to insulin deficiency and hyperglycemia, modeling aspects of type 1 diabetes or late-stage type 2 diabetes.
-
-
General Protocol:
-
Acclimatization and Baseline Measurements: Animals are acclimatized to the housing conditions, and baseline parameters such as body weight, food and water intake, blood glucose, and insulin levels are measured.
-
Drug Administration: The test compound is administered orally or via injection at different doses for a specified period (e.g., daily for several weeks).
-
Monitoring: Key parameters are monitored throughout the study, including blood glucose (fasting and postprandial), HbA1c, body weight, and food intake.
-
Terminal Procedures: At the end of the study, animals may undergo glucose tolerance tests or insulin tolerance tests. Tissues and blood are collected for further analysis (e.g., liver enzymes, lipid profiles, histology).
-
III. Visualizations
Glucagon Receptor Signaling Pathway
Caption: Glucagon signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Glucagon Receptor Antagonist Development
Caption: A typical workflow for the development of a glucagon receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. MK-0893 (PD051655, DNTVJEMGHBIUMW-IBGZPJMESA-N) [probes-drugs.org]
- 4. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. LGD 6972 - AdisInsight [adisinsight.springer.com]
- 10. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the glucagon receptor antagonist RVT-1502 in typ [m3india.in]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment with the glucagon receptor antagonist LY2409021 increases ambulatory blood pressure in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of multiple ascending doses of the glucagon receptor antagonist PF-06291874 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PF 6291874 - AdisInsight [adisinsight.springer.com]
Adomeglivant Analytical Standard for HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the adomeglivant analytical standard for High-Performance Liquid Chromatography (HPLC). It is designed to assist researchers, scientists, and drug development professionals in understanding the properties of this compound and its analysis in a laboratory setting. This document offers a comparison with an alternative glucagon receptor antagonist, a representative HPLC protocol, and insights into its mechanism of action.
Introduction to this compound
This compound, also known as LY2409021, is a potent and selective small-molecule antagonist of the human glucagon receptor.[1][2] It has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus.[2][3] By blocking the glucagon receptor, this compound inhibits the effects of glucagon, a hormone that raises blood glucose levels. This action leads to a reduction in hepatic glucose production, which is a key factor in the pathophysiology of type 2 diabetes.[3][4] Analytical standards of this compound are crucial for the accurate quantification and quality control of the active pharmaceutical ingredient (API) and its formulations during research and development.[5][6]
Physicochemical Properties: this compound vs. an Alternative
A critical aspect of selecting an analytical standard is understanding its physicochemical properties. This table compares this compound with another small molecule glucagon receptor antagonist, MK-0893, which has also been evaluated in clinical trials.
| Property | This compound (LY2409021) | MK-0893 |
| Molecular Formula | C₃₂H₃₆F₃NO₄[4][7] | C₃₂H₂₇Cl₂N₃O₄[8] |
| Molecular Weight | 555.63 g/mol [1][7] | 588.48 g/mol [8] |
| CAS Number | 1488363-78-5[1][7] | 870823-12-4[8] |
| Appearance | Solid powder[4] | Solid[8] |
| Solubility | Soluble in DMSO[1][7][9], Ethanol[2]. Insoluble in water[2]. | Soluble in DMSO and Ethanol. Insoluble in water.[8] |
| Purity (typical) | >98% (HPLC)[10], 99%[1], 99.27%[2] | Not specified in the provided results. |
| Binding Affinity (IC₅₀/Ki) | Ki: 6.66 nM[1] | IC₅₀: 6.6 nM[11][12] |
Representative HPLC Method for this compound Analysis
While a specific, validated HPLC method for the this compound analytical standard is not publicly available in the provided search results, a representative method can be proposed based on the analysis of other small-molecule anti-diabetic drugs. This protocol is intended as a starting point for method development and validation.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program (Representative):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 225 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., DMSO or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Prepare the sample containing this compound in the same diluent as the working standards.
4. Data Analysis:
-
Identify and quantify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Expected Performance Characteristics (Hypothetical)
The following table outlines the expected performance characteristics of a well-validated HPLC method for this compound, based on typical values for similar small molecules.
| Parameter | Expected Value |
| Retention Time (tR) | 10 - 15 min |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Mechanism of Action and Signaling Pathway
This compound functions as a glucagon receptor antagonist.[4] Glucagon binding to its receptor on hepatocytes activates a G-protein coupled receptor signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[13][14] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), which in turn promotes the expression of genes involved in gluconeogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[13][15][16] By blocking the initial step of this pathway, this compound effectively reduces hepatic glucose output.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using an analytical standard.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The this compound analytical standard is an essential tool for the accurate and precise quantification of this potent glucagon receptor antagonist in various stages of drug development. While a specific public HPLC method is not available, a robust and reliable method can be developed using a C18 reverse-phase column with a gradient elution of acetonitrile and water containing an ion-pairing agent. This guide provides a foundation for researchers to develop and validate their own analytical methods for this compound and to understand its properties in comparison to other molecules in its class. The provided diagrams offer a visual representation of its mechanism of action and the analytical workflow, aiding in a comprehensive understanding of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, (+)- (872260-19-0) for sale [vulcanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 1488363-78-5 | Glucagon Receptor | MOLNOVA [molnova.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 16. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
Negative Control Experiments for Adomeglivant Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving Adomeglivant, a potent and selective allosteric antagonist of the glucagon receptor (GCGR).[1][2] Robust negative controls are crucial for validating the specificity of this compound's effects and ensuring that observed biological outcomes are directly attributable to GCGR antagonism, not off-target effects or experimental artifacts.
Rationale for Negative Controls in this compound Research
This compound exerts its therapeutic effects by inhibiting the glucagon signaling pathway, primarily in hepatocytes. This leads to reduced hepatic glucose production. To rigorously validate that the observed effects of this compound are specifically due to its interaction with the GCGR, it is essential to employ appropriate negative controls. These controls help to:
-
Confirm Target Engagement: Differentiate between the biological effects of this compound and those of the delivery vehicle or other experimental manipulations.
-
Rule Out Off-Target Effects: Ensure that the observed outcomes are not due to unintended interactions with other cellular components.
-
Establish a Baseline: Provide a clear baseline against which the specific effects of this compound can be measured and quantified.
This guide compares two critical types of negative controls: a vehicle control and an inactive control compound.
Comparative Data Summary
The following table summarizes the expected outcomes when using a vehicle control versus an inactive control compound in key assays relevant to this compound's mechanism of action.
| Experimental Assay | This compound Treatment (Expected Outcome) | Vehicle Control (Expected Outcome) | Inactive Control Compound (Expected Outcome) |
| Glucagon-stimulated cAMP Production | Significant decrease in intracellular cAMP levels | No significant change in cAMP levels | No significant change in cAMP levels |
| CREB Phosphorylation (pCREB) Levels | Significant decrease in pCREB levels | No significant change in pCREB levels | No significant change in pCREB levels |
| Gluconeogenic Gene Expression (PCK1, G6PC) | Significant decrease in mRNA expression | No significant change in mRNA expression | No significant change in mRNA expression |
| In Vivo Blood Glucose Levels | Significant reduction in fasting and postprandial glucose | No significant change in blood glucose levels | No significant change in blood glucose levels |
Negative Control Options
Vehicle Control
The most fundamental negative control is the vehicle used to dissolve and administer this compound. This control group receives the same formulation as the treatment group, but without the active compound.
-
Rationale: To account for any physiological effects of the solvent (e.g., DMSO, PEG, saline) and other excipients.
-
Advantages: Simple to prepare and essential for all in vivo and in vitro studies.
-
Limitations: Does not control for potential off-target effects of a structurally complex molecule like this compound.
Inactive Control Compound
A more rigorous negative control is a compound that is structurally similar to this compound but lacks biological activity at the glucagon receptor. A commercially available example is the "Glucagon receptor antagonist inactive control" (CAS 362482-00-6).[3][4][5] This compound is described as being structurally related to a known GCGR antagonist but devoid of antagonistic activity.[3][6]
-
Rationale: To control for any non-specific effects that might arise from the chemical scaffold of this compound, independent of its GCGR binding.
-
Advantages: Provides a higher level of confidence that the observed effects are due to specific target engagement.
-
Limitations: May not be readily available or may have unknown off-target effects itself.
Experimental Protocols
Key Experiment 1: Measurement of Intracellular cAMP Levels
Objective: To assess the effect of this compound and negative controls on glucagon-stimulated cyclic AMP (cAMP) production in a relevant cell line (e.g., HEK293 cells overexpressing the human GCGR).
Methodology:
-
Cell Culture: Culture HEK293-hGCGR cells in appropriate media.
-
Treatment: Pre-incubate cells with this compound, vehicle control, or the inactive control compound at desired concentrations for 30 minutes.
-
Stimulation: Stimulate the cells with a sub-maximal concentration (EC80) of glucagon for 15 minutes.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Normalize cAMP levels to a positive control (glucagon stimulation alone) and compare the effects of this compound and the negative controls.
Key Experiment 2: Western Blot for CREB Phosphorylation
Objective: To determine the impact of this compound and negative controls on the phosphorylation of cAMP response element-binding protein (CREB), a downstream target of the glucagon signaling pathway.
Methodology:
-
Cell Culture and Treatment: Treat hepatic cells (e.g., primary hepatocytes or HepG2 cells) with this compound, vehicle control, or the inactive control compound, followed by glucagon stimulation as described for the cAMP assay.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phosphorylated CREB (Ser133).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensity and normalize to a loading control (e.g., total CREB or β-actin).
Key Experiment 3: Quantitative PCR (qPCR) for Gluconeogenic Gene Expression
Objective: To measure the effect of this compound and negative controls on the mRNA expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC).
Methodology:
-
Cell Culture and Treatment: Treat hepatic cells with this compound, vehicle control, or the inactive control compound for a longer duration (e.g., 6-24 hours) in the presence of a glucagon stimulus.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for human or mouse PCK1 and G6PC.
-
Human PCK1 Primers:
-
Mouse PCK1 Primers:
-
Human G6PC Primers:
-
Commercially available primer pairs can be sourced from vendors like OriGene (Product ID: HP205498).
-
-
Mouse G6PC Primers:
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin, GAPDH).
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: this compound signaling pathway and points of negative control.
Caption: General experimental workflow for this compound studies.
By incorporating these negative controls and following robust experimental protocols, researchers can confidently elucidate the specific molecular mechanisms of this compound and validate its potential as a therapeutic agent for type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucagon Receptor Antagonist Inactive Control | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Phosphoenolpyruvate carboxykinase (Pck1) helps regulate the triglyceride/fatty acid cycle and development of insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Comparative Efficacy of Adomeglivant in Inhibiting Glucagon-Induced Hyperglycemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adomeglivant (LY2409021), a selective glucagon receptor (GCGR) antagonist, with other GCGR antagonists in the context of inhibiting glucagon-induced hyperglycemia. The following sections present quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the clinical trial data for this compound and two other selective GCGR antagonists, LGD-6972 and PF-06291874. These tables facilitate a direct comparison of their efficacy in improving glycemic control and their associated side effect profiles.
Table 1: Comparison of Efficacy on Glycemic Parameters
| Parameter | This compound (LY2409021) | LGD-6972 | PF-06291874 |
| Change in HbA1c (from baseline) | -0.78% (10 mg, 24 weeks)[1] -0.92% (20 mg, 24 weeks)[1] | -0.90% (5 mg, 12 weeks)[2][3] -0.92% (10 mg, 12 weeks)[2][3] -1.20% (15 mg, 12 weeks)[2][3] | -0.67% (30 mg, 12 weeks)[4] -0.93% (100 mg, 12 weeks)[4] |
| Change in Fasting Plasma Glucose (FPG) (from baseline) | Reduction of up to ~1.25 mmol/L (22.5 mg/dL) on day 28[5] | -30.1 to -39.3 mg/dL (12 weeks)[2][3] | -16.6 to -33.3 mg/dL (12 weeks)[4] Placebo-corrected decrease of 34.3 mg/dL (150 mg, 14 days)[6] |
| Effect on Postprandial Glucose (PPG) | Reduced postprandial glucose[5] | Reduced glucose AUC0-4h during an OGTT[2][3] | No meaningful changes in insulin, C-peptide or active GLP-1 after MMTT[6] |
| Glucagon Challenge Test Data | Data not explicitly reported in the reviewed literature. | Data not explicitly reported in the reviewed literature. | Data not explicitly reported in the reviewed literature. |
Table 2: Comparison of Key Side Effect Profiles
| Side Effect | This compound (LY2409021) | LGD-6972 | PF-06291874 |
| Aminotransferase (ALT/AST) Levels | Dose-dependent, reversible increases[5] | Mild, reversible increases; not dose-related[2] | Small, dose-dependent increases; largely within reference range[6] |
| Lipid Profile | No clinically relevant changes in triglycerides[7] | No consistent time- or dose-related changes[2][3] | Small, dose-dependent increases in LDL cholesterol[6] |
| Blood Pressure | No effects observed[7] | No consistent time- or dose-related changes[2][3] | Small, non-dose-related increases[4] |
| Body Weight | No effects observed[7] | No consistent time- or dose-related changes[2][3] | Small increases (< 0.5 kg)[4] |
| Hypoglycemia | Incidence not statistically different from placebo | Low incidence of mild events, no severe hypoglycemia[2][3] | Minimal incidence[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the evaluation of GCGR antagonists in a clinical setting.
Glucagon Challenge Test Protocol
A glucagon challenge test is a key experiment to directly assess the ability of a GCGR antagonist to block the hyperglycemic effect of glucagon.
Objective: To evaluate the pharmacodynamic effect of the GCGR antagonist on glucagon-stimulated glucose production.
Procedure:
-
Patient Preparation: Patients fast overnight for at least 8-10 hours.[9][10] Morning medications are typically withheld.
-
Baseline Sampling: A baseline blood sample is collected to measure plasma glucose, insulin, C-peptide, and glucagon concentrations.
-
Drug Administration: The investigational drug (GCGR antagonist) or placebo is administered orally at a specified time before the glucagon challenge.
-
Glucagon Administration: A standardized dose of glucagon (e.g., 1 mg) is administered intramuscularly or intravenously.[9]
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, 120, 150, 180, 210, and 240 minutes) post-glucagon administration to measure plasma glucose and other relevant hormones.[9]
-
Data Analysis: The primary endpoint is the change in plasma glucose from baseline, often assessed as the peak glucose concentration or the area under the curve (AUC) for glucose. The response in the active treatment group is compared to the placebo group to determine the extent of glucagon receptor blockade.
Phase 2 Clinical Trial Protocol for a GCGR Antagonist
The following outlines a typical study design for a Phase 2 clinical trial to evaluate the efficacy and safety of a novel GCGR antagonist.
Title: A Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Patients with Type 2 Diabetes Mellitus.
Primary Objective: To assess the dose-response relationship of the investigational drug on HbA1c levels after a specified treatment duration (e.g., 12 or 24 weeks) compared to placebo.
Study Design:
-
Screening Phase: Potential participants undergo a screening period to assess eligibility based on inclusion and exclusion criteria (e.g., age, diagnosis of type 2 diabetes, baseline HbA1c, and current medications).
-
Randomization: Eligible patients are randomly assigned to receive one of several doses of the investigational drug or a matching placebo in a double-blind manner.
-
Treatment Period: Patients self-administer the assigned treatment once daily for the duration of the study (e.g., 12 or 24 weeks).
-
Assessments:
-
Efficacy:
-
HbA1c levels are measured at baseline and at the end of the treatment period.
-
Fasting plasma glucose (FPG) is measured at regular intervals.
-
Oral glucose tolerance tests (OGTT) or mixed-meal tolerance tests (MMTT) may be performed to assess postprandial glucose control.
-
-
Safety and Tolerability:
-
Adverse events are monitored and recorded throughout the study.
-
Laboratory safety tests, including liver function tests (ALT, AST, bilirubin) and lipid panels, are performed at baseline and regular intervals.
-
Vital signs (blood pressure, heart rate) and body weight are monitored.
-
-
-
Washout Period: Following the treatment period, a washout period may be included to assess the reversibility of any observed effects.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for its validation.
Caption: Glucagon signaling pathway and this compound's mechanism of action.
References
- 1. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of the glucagon receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of multiple ascending doses of the glucagon receptor antagonist PF-06291874 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist PF-06291874 administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table 3. [Recommended Protocol for Performing the Glucagon Stimulation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mft.nhs.uk [mft.nhs.uk]
Comparative Analysis of Adomeglivant and Exendin-4: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adomeglivant (a glucagon receptor antagonist) and Exendin-4 (a GLP-1 receptor agonist). This analysis is based on available experimental data to delineate their distinct mechanisms of action and therapeutic effects on glucose homeostasis.
Executive Summary
This compound and Exendin-4 represent two distinct therapeutic strategies for managing hyperglycemia, primarily in the context of type 2 diabetes. This compound acts by directly blocking the action of glucagon at its receptor, thereby reducing hepatic glucose production. In contrast, Exendin-4 mimics the action of the incretin hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and exerting other beneficial metabolic effects. This guide will delve into the experimental data that underpins our understanding of these two agents, presenting their effects in a comparative framework.
Data Presentation
The following tables summarize the key characteristics and quantitative effects of this compound and Exendin-4 based on preclinical and clinical studies.
Table 1: General Characteristics
| Feature | This compound (LY2409021) | Exendin-4 (Exenatide) |
| Drug Class | Small molecule glucagon receptor (GCGR) antagonist[1][2] | Peptide GLP-1 receptor (GLP-1R) agonist[3] |
| Primary Target | Glucagon Receptor (GCGR)[4] | Glucagon-Like Peptide-1 Receptor (GLP-1R)[5] |
| Primary Mechanism | Inhibits glucagon-stimulated hepatic glucose production[6] | Stimulates glucose-dependent insulin secretion, suppresses glucagon secretion[3] |
| Administration | Oral[7] | Subcutaneous injection[8] |
| Development Status | Discontinued[1] | Approved for Type 2 Diabetes[3] |
Table 2: Comparative Effects on Glucose Metabolism (Preclinical & Clinical Data)
| Parameter | This compound (LY2409021) | Exendin-4 (Exenatide) |
| Hepatic Glucose Production | ↓ Reduces glucagon-stimulated glucose output in hepatocytes[6] | ↓ Indirectly reduces by suppressing glucagon and improving insulin signaling[9] |
| Insulin Secretion | No direct effect or may decrease in combination with a GLP-1R antagonist[10] | ↑ Potentiates glucose-stimulated insulin secretion (4- to 5-fold increase in humans)[11] |
| Glucagon Secretion | ↑ Increases fasting glucagon levels (compensatory)[7] | ↓ Suppresses inappropriately high glucagon secretion[12][13] |
| Fasting Plasma Glucose | ↓ Reduction of up to ~1.25 mmol/L in patients with T2D after 28 days[7] | ↓ Significant reductions observed in clinical trials[14] |
| HbA1c Reduction | ↓ Dose-dependent lowering in patients with T2D[14] | ↓ Significant reductions (e.g., -0.78% at 10 µg) in a 30-week study[15] |
| Body Weight | No significant change reported[14] | ↓ Associated with weight loss[8] |
| Adverse Effects | Reversible increases in aminotransferases, increased liver fat[7][16] | Gastrointestinal issues (nausea, vomiting), potential for injection-site reactions[8] |
Signaling Pathways
This compound and Exendin-4 exert their effects through distinct signaling cascades, as illustrated in the diagrams below.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Exendin-4.
Glucagon Receptor Antagonism Assay (for this compound)
Objective: To determine the ability of this compound to inhibit glucagon-induced signaling.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human glucagon receptor (hGCGR) are cultured in appropriate media.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Glucagon is added to the cells to stimulate the GCGR.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay, such as a FRET-based assay. A decrease in glucagon-stimulated cAMP levels in the presence of this compound indicates antagonist activity.[4]
Glucose-Stimulated Insulin Secretion (GSIS) Assay (for Exendin-4)
Objective: To assess the effect of Exendin-4 on insulin secretion from pancreatic beta-cells in response to glucose.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rats) by collagenase digestion.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in a high-glucose buffer with or without varying concentrations of Exendin-4.
-
Sample Collection: The supernatant is collected after the incubation period.
-
Insulin Measurement: Insulin concentrations in the supernatant are measured using a radioimmunoassay (RIA) or ELISA.[17] An increase in insulin secretion in the high-glucose condition with Exendin-4 compared to high-glucose alone indicates insulinotropic activity.[18][19]
Conclusion
This compound and Exendin-4 offer distinct approaches to glycemic control. This compound's targeted inhibition of the glucagon receptor directly addresses the issue of excess hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes. However, its development was halted, and it has been associated with adverse hepatic effects.[1][16] In contrast, Exendin-4, as a GLP-1 receptor agonist, provides a multi-faceted therapeutic effect by enhancing insulin secretion, suppressing glucagon, and promoting weight loss.[3] The choice between targeting the glucagon or GLP-1 pathway has significant implications for drug development, and a thorough understanding of their respective mechanisms and effects, as outlined in this guide, is essential for informing future research and therapeutic strategies in the management of metabolic diseases.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exendin-4 as a Versatile Therapeutic Agent for the Amelioration of Diabetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The insulinotropic effect of acute exendin-4 administered to humans: comparison of nondiabetic state to type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Effect of intravenous infusion of exenatide (synthetic exendin-4) on glucose-dependent insulin secretion and counterregulation during hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro cellular uptake and insulin secretion studies on INS-1E cells of exendin-4-loaded self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exendin 4 controls insulin production in rat islet beta cells predominantly by potentiation of glucose-stimulated proinsulin biosynthesis at the translational level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insulinotropic actions of exendin-4 and glucagon-like peptide-1 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Assessing the Specificity of Adomeglivant for the Glucagon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Adomeglivant (also known as LY2409021), a glucagon receptor antagonist, with other relevant compounds. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathway and experimental workflows. This information is intended to aid researchers in assessing the specificity of this compound and its suitability for various research applications.
Comparative Analysis of Glucagon Receptor Antagonists
This compound is a potent and selective antagonist of the human glucagon receptor.[1][2] To objectively evaluate its specificity, this section compares its binding affinity and functional activity with other known glucagon receptor antagonists: MK-0893, L-168,049, and BAY 27-9955.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki or IC50) and functional inhibitory activities (IC50) of this compound and comparator compounds at the human glucagon receptor (GCGR) and other related G-protein coupled receptors (GPCRs). This data is crucial for understanding the selectivity profile of each antagonist.
| Compound | Target Receptor | Binding Affinity (nM) | Functional Activity (IC50, nM) | Selectivity Notes |
| This compound (LY2409021) | hGCGR | Ki: 6.66 [1] | ~1800 (rat GCGR, cAMP) [3] | >200-fold selective vs. related receptors. [1] |
| hGLP-1R | No direct binding data found | 1200 (rat GLP-1R, cAMP)[3] | Lower potency at GLP-1R. | |
| hGIPR | No data found | No data found | ||
| MK-0893 | hGCGR | IC50: 6.6 | 15.7 (cAMP) | Highly selective against other Family B GPCRs. |
| hGLP-1R | >10000 | >10000 | >1500-fold vs. GLP-1R.[4] | |
| hGIPR | 1020 | 1020 | ~155-fold vs. GIPR.[4] | |
| hPAC1 | 9200 | 9200 | ~1394-fold vs. PAC1.[4] | |
| hIGF-1R | IC50: 6 | No functional data found | Significant off-target activity at IGF-1R. [5] | |
| L-168,049 | hGCGR | IC50: 3.7 [6] | 41 (cAMP) [6] | Selective for human GCGR over rodent and other species. |
| Murine GCGR | IC50: 63[6] | - | Lower affinity for murine receptor. | |
| Canine GCGR | IC50: 60[6] | - | Lower affinity for canine receptor. | |
| Rat, Guinea Pig, Rabbit GCGR | IC50: >1000[6] | - | Poor affinity for these species. | |
| BAY 27-9955 | hGCGR | IC50: 110 [7] | 46 (cAMP) | Competitive antagonist. |
| Other receptors | No data found | No data found | Selectivity profile not detailed in available sources. |
Key Experimental Protocols
The following are detailed methodologies for two key in vitro assays used to characterize the specificity of glucagon receptor antagonists.
Radioligand Binding Assay for Glucagon Receptor
This assay determines the binding affinity of a test compound for the glucagon receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Glucagon.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Test Compound: this compound or comparator compound, serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled glucagon (e.g., 1 µM).
-
96-well Plates: Non-binding plates for incubation and GF/C filter plates pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter.
b. Procedure:
-
Reaction Setup: In a 96-well non-binding plate, add in the following order:
-
150 µL of membrane preparation (5-10 µg protein/well).
-
50 µL of test compound at various concentrations or binding buffer (for total binding) or unlabeled glucagon (for non-specific binding).
-
50 µL of [125I]-Glucagon (final concentration ~1 nM).
-
-
Incubation: Incubate the plate for 60-120 minutes at 30°C with gentle agitation.
-
Filtration: Transfer the incubation mixture to a pre-soaked GF/C filter plate and aspirate the liquid using a vacuum manifold.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate for 30 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a test compound to antagonize glucagon-stimulated cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of glucagon receptor activation.
a. Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human glucagon receptor.
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: Glucagon.
-
Test Compound: this compound or comparator compound, serially diluted.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well Plates.
-
Plate Reader compatible with the chosen detection kit.
b. Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and culture until they reach the desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and add the test compound at various concentrations in stimulation buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add glucagon at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
c. Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) using non-linear regression analysis.
Visualizing Key Pathways and Workflows
To further clarify the context of this compound's action and the methods used for its assessment, the following diagrams are provided.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. L-168,049 | Glucagon Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Adomeglivant's Glucose-Lowering Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo glucose-lowering efficacy of Adomeglivant, a potent glucagon receptor (GCGR) antagonist, with other therapeutic alternatives. The performance of this compound is contrasted with a representative Glucagon-Like Peptide-1 (GLP-1) receptor agonist, Liraglutide, and a Prostaglandin E2 receptor 3 (EP3) antagonist, DG-041. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in evaluating its potential as a therapeutic agent for type 2 diabetes.
Comparative Efficacy in Glucose Lowering
The in vivo glucose-lowering effects of this compound, Liraglutide, and DG-041 have been evaluated in various preclinical models and clinical trials. While direct head-to-head preclinical studies are limited, the following tables summarize the available quantitative data to facilitate a comparative assessment.
Table 1: In Vivo Glucose-Lowering Effect of this compound
| Compound | Model | Dose | Route | Key Findings | Reference |
| This compound (LY2409021) | Avpires-Cre+ mice with CNO-induced hyperglycemia | 5 mg/kg | i.p. | Completely abolished the hyperglycemic action of CNO. | [1] |
| This compound (LY2409021) | Patients with Type 2 Diabetes | 5, 30, 60, or 90 mg (once daily for 28 days) | Oral | Reduction in fasting serum glucose of up to ~1.25 mmol/l on day 28.[2] | [2] |
Table 2: In Vivo Glucose-Lowering Effect of Liraglutide (GLP-1 Receptor Agonist)
| Compound | Model | Dose | Route | Key Findings | Reference |
| Liraglutide | db/db mice | 300 µg/kg (once daily for 6 weeks) | s.c. | Significantly improved glucose tolerance compared to vehicle and insulin glargine.[3] | [3] |
| Liraglutide | db/db mice | 25 nmol/kg bw (once daily for 15 days) | s.c. | Significantly decreased HbA1c and improved oral glucose tolerance.[1] | [1] |
| Liraglutide | KKAy mice | 250 µg/kg/day (for 6 weeks) | s.c. | Significantly decreased fasting blood glucose levels and the area under the curve in an oral glucose tolerance test.[4] | [4] |
Table 3: In Vivo Glucose-Lowering Effect of DG-041 (EP3 Receptor Antagonist)
| Compound | Model | Dose | Route | Key Findings | Reference |
| DG-041 | Diet-induced obese CB6F1 mice | 20 mg/kg (once daily for 7 days) | s.c. | Minimal effect on glycemic control; a trend towards reducing fasting blood glucose was observed but was not statistically significant under most conditions.[5] | [5] |
Signaling Pathways
The distinct mechanisms of action of this compound, GLP-1 receptor agonists, and EP3 receptor antagonists are depicted in the following signaling pathway diagrams.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Liraglutide and Insulin Glargine on Glycemic Control and Pancreatic β-Cell Function in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Adomeglivant: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Adomeglivant, a potent and selective glucagon receptor antagonist used in type 2 diabetes research.[1][2] While specific institutional protocols must always be followed, this document outlines the key considerations and steps for safely managing this compound waste.
Prioritizing Safety: The Material Safety Data Sheet (MSDS)
General Disposal Procedures for this compound
In the absence of specific instructions from your institution's environmental health and safety (EHS) department, or if the SDS provides general guidance, the following steps, based on standard laboratory practices for chemical waste, should be considered. These procedures are designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation
Properly segregate this compound waste. Do not mix it with incompatible materials. There are typically three categories of waste to consider:
-
Unused or Expired this compound: Pure, unadulterated this compound should be disposed of as chemical waste.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty containers that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be treated as chemical waste. The disposal method may depend on the solvent used. For example, solutions in flammable solvents may have different disposal requirements than aqueous solutions.
Step 3: Disposal of Solid this compound
-
Consult the SDS: The SDS will provide specific guidance on whether the compound can be landfilled, incinerated, or requires other special treatment.
-
Packaging: Place solid this compound waste in a sealed, labeled, and compatible container. The label should clearly state "Hazardous Waste" and include the chemical name "this compound."
-
Collection: Follow your institution's procedures for the collection of chemical waste. This typically involves contacting the EHS department for pickup.
Step 4: Disposal of this compound Solutions
-
Solvent Considerations: The disposal of this compound solutions is largely dictated by the solvent. Halogenated and non-halogenated solvents must be segregated into separate, labeled waste containers.
-
Aqueous Solutions: Depending on the concentration and local regulations, some aqueous solutions may be neutralized and disposed of down the drain. However, this is often not permissible for research compounds. Always consult your EHS department before disposing of any chemical solution via the sanitary sewer.
-
Packaging and Labeling: Use appropriate, sealed, and clearly labeled containers for all liquid waste containing this compound.
This compound: Chemical and Physical Properties
Understanding the properties of this compound can inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C32H36F3NO4 |
| Molecular Weight | 555.63 g/mol [2] |
| CAS Number | 1488363-78-5[2] |
| Appearance | Solid powder[3] |
| Solubility | Soluble in DMSO[2] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |
Experimental Protocols: General Guidance
While specific experimental protocols involving this compound will vary, all should include a section on waste disposal. When developing or following a protocol, ensure that:
-
All waste streams are identified.
-
Proper waste containers are available and labeled before the experiment begins.
-
Everyone involved in the experiment is aware of the disposal procedures.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical like this compound.
Disclaimer
This information is intended as a general guide and should not replace specific institutional protocols or the guidance provided in the Safety Data Sheet. Always prioritize safety and consult with your institution's Environmental Health and Safety department for definitive disposal procedures.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Adomeglivant
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Adomeglivant, a potent and selective glucagon receptor antagonist used in type 2 diabetes research. Adherence to these protocols is critical for minimizing exposure risk and ensuring proper disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Ensure a snug fit to protect against splashes and airborne particles. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Change gloves frequently and immediately if contaminated. |
| Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. | |
| Respiratory Protection | Self-Contained Breathing Apparatus (SCBA) | Recommended, particularly in situations with a potential for aerosolization or in poorly ventilated areas.[1] |
Operational Plan: Handling and Storage
Proper operational procedures are crucial for minimizing the risk of exposure and maintaining the integrity of the compound.
Storage:
-
Store in a dry, dark place.[2]
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.[2]
-
For long-term storage (months to years), store at -20°C.[2]
Handling Workflow:
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and its containers is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Disposal Code: P501[1]
-
Procedure: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[1] It is essential to consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.
By implementing these safety measures and operational plans, you can confidently and safely incorporate this compound into your research endeavors, contributing to a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
